2-(N-Ethyl-m-toluidino)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(N-ethyl-3-methylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12(7-8-13)11-6-4-5-10(2)9-11/h4-6,9,13H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNUKKZDGDAWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021801 | |
| Record name | 2-(N-Ethyl-m-toluidino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-88-3 | |
| Record name | 3-Methyl-N-ethyl-N-(β-hydroxyethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N-Ethyl-m-toluidino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(N-Ethyl-m-toluidino)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[ethyl(3-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(N-Ethyl-m-toluidino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(N-ethyl-m-toluidino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(N-ETHYL-M-TOLUIDINO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ALR5X8R8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(N-Ethyl-m-toluidino)ethanol CAS number 91-88-3
An In-Depth Technical Guide to 2-(N-Ethyl-m-toluidino)ethanol (CAS 91-88-3)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, CAS number 91-88-3. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's properties, synthesis, applications, and analytical characterization. The information is synthesized from established chemical literature and supplier technical data to ensure accuracy and practical relevance.
Core Compound Identity and Structure
This compound, also known by synonyms such as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine, is an aromatic tertiary amine.[1][2] Its structure features a central N-ethyl-m-toluidine core functionalized with a hydroxyethyl group. This bifunctionality, possessing both a tertiary amine and a primary alcohol, is central to its chemical reactivity and utility as an intermediate.
Caption: Chemical structure of this compound.
Physicochemical Properties
The compound is typically a clear yellow to green or yellow-brown liquid at room temperature.[2][3] Its key physical and chemical properties are summarized below, providing essential data for experimental design, safety assessments, and process modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇NO | [1][3] |
| Molecular Weight | 179.26 g/mol | [1][4] |
| CAS Number | 91-88-3 | [1][3][4] |
| EINECS Number | 202-105-9 | [3][5] |
| Appearance | Clear yellow to green liquid; powder to lump to clear liquid | [3][6] |
| Melting Point | -19 °C | [3][6][7] |
| Boiling Point | 114-115 °C at 1 mmHg | [3][4] |
| Density | 1.019 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.555 | [3][4] |
| Flash Point | >230 °F (>110 °C); 148 °C (DIN 51758) | [3][4] |
| Water Solubility | Insoluble | [6][7] |
| IUPAC Name | 2-(ethyl(3-methylphenyl)amino)ethanol | [1] |
Synthesis Pathway
The primary industrial synthesis of this compound involves the hydroxyethylation of N-ethyl-m-toluidine. This is typically achieved through a reaction with ethylene oxide. The nucleophilic secondary amine of the precursor attacks the electrophilic carbon of the ethylene oxide ring, leading to ring-opening and the formation of the desired product. This reaction is exothermic and requires careful temperature control to prevent side reactions, such as polyethoxylation.
Caption: Synthesis of this compound.
An alternative, though less common, laboratory-scale synthesis involves the reaction of N-ethyl-m-toluidine with 2-chloroethanol in the presence of a base to neutralize the HCl byproduct.
Key Industrial and Research Applications
The primary utility of this compound stems from its role as a versatile chemical intermediate.
-
Dye Manufacturing : Its most significant application is as a key intermediate in the synthesis of various dyes.[2][7][8][9] It serves as a precursor for several disperse dyes, including Disperse Blue 32, 98, 102, 106, and 109.[7][8] The tertiary amine and aromatic ring form the core chromophore structure, which can be further modified to achieve specific color properties.
-
Polymer Chemistry : It is used as a cure promoter or accelerator for unsaturated polyester resins.[2] Its derivatives, such as toluidine diethanolamines, are also effective curing accelerators in coatings and other resin systems, promoting faster crosslinking.[10]
-
Photographic Development : The compound is listed as a raw material for color film developers, where it likely functions as a coupling agent or part of the developer solution.[7][8]
-
Photosensitive Materials : It finds application in photosensitive chemicals, particularly in coatings for diazo paper.[2]
-
Chemical Synthesis : Beyond specific applications, it is broadly used in chemical synthesis studies where a functionalized toluidine moiety is required.[3][4]
Caption: Role as an intermediate in various applications.
Analytical Methodology: Quantification via GC/MS
Accurate quantification of this compound in complex matrices (e.g., reaction mixtures, environmental samples) is critical for process control and research. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the preferred method due to its high selectivity and sensitivity.
Causality in Protocol Design
The following protocol is designed based on the compound's physicochemical properties. As a semi-volatile organic compound with low water solubility, a liquid-liquid extraction (LLE) is necessary to isolate it from aqueous matrices and concentrate it into an organic solvent compatible with the GC system.[11] Derivatization is generally not required due to its sufficient volatility and thermal stability. The mass spectrometer provides definitive identification based on the compound's unique mass fragmentation pattern.
Step-by-Step Experimental Protocol
-
Sample Preparation (Liquid-Liquid Extraction)
-
Collect a 100 mL aqueous sample in a 250 mL separatory funnel.
-
Spike the sample with an appropriate internal standard (e.g., N-ethyl-N-(2-hydroxyethyl)aniline-d5) for accurate quantification.
-
Add 50 mL of a non-polar, volatile solvent such as dichloromethane or ethyl acetate.[11]
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (dichloromethane) into a collection flask.
-
Repeat the extraction (steps 3-6) two more times with fresh solvent, pooling the organic extracts.
-
Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the sample to a final volume of 1 mL using a gentle stream of nitrogen gas.
-
-
GC/MS Analysis
-
Instrument: Gas Chromatograph with a Mass Selective Detector.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection: Inject 1 µL of the concentrated extract in splitless mode.
-
GC Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions (e.g., m/z 179, 148, 134).
-
-
-
Data Analysis
-
Identify the this compound peak by its retention time and mass spectrum.
-
Quantify the concentration by comparing the peak area of the target analyte to the internal standard.
-
Caption: Workflow for GC/MS analysis.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications provide a clear summary of its risks.
| Hazard Information | GHS Classification and Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statement | H302: Harmful if swallowed. | [1][4] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P501: Dispose of contents/container in accordance with local regulations. | [4] |
| Storage Class | 10: Combustible liquids. | [4] |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, and appropriate respiratory protection (e.g., type ABEK respirator filter) are recommended. | [4] |
Store in a cool, dry place away from direct sunlight in a tightly sealed container.[8]
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7067, this compound.
- Cheméo (n.d.). Chemical Properties of Ethanol, 2-[ethyl(3-methylphenyl)amino]- (CAS 91-88-3).
- Tristar Intermediates (n.d.). N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21).
- MIT-IVY Industry Co., Ltd. (2024). News - this compound.
- Sialey (n.d.). 2-(N-methyl-p-toluidino)ethanol: Technical Specifications and Applications.
- Lanxess (n.d.). N,N-Dihydroxyethyl-p-toluidine.
- ChemBK (2024). N-Ethyl-N-(2-hydroxyethyl)-m-toluidine.
- Organic Syntheses (n.d.). m-Toluidine, N-ethyl-.
- Japan International Cooperation Agency (n.d.). III Analytical Methods.
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2-(N-Ethyl-m-toluidino)ethanol molecular structure and weight
Abstract: This document provides a comprehensive technical overview of 2-(N-Ethyl-m-toluidino)ethanol (CAS No. 91-88-3), a key chemical intermediate. It details the molecule's fundamental structural and physicochemical properties, outlines robust analytical workflows for its characterization, and discusses its primary applications and safety considerations. This guide is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in work involving this compound.
Introduction
This compound, also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine, is a substituted aminotoluene that holds significance as a versatile building block in organic synthesis.[1][2] Its molecular architecture, which combines a tertiary amine, an aromatic ring, and a primary alcohol, imparts a unique set of chemical reactivities. These features allow it to be a precursor in the synthesis of various target molecules, particularly in the manufacturing of dyes and in specialized chemical research.[2][3][4] This guide aims to consolidate the critical technical information required for the effective and safe utilization of this compound in a laboratory and industrial context.
Molecular Structure and Identification
A precise understanding of the molecular structure is the foundation for predicting a compound's reactivity, interactions, and spectral properties.
Chemical Structure
The molecule consists of an N-ethyl aniline core where the phenyl group is substituted with a methyl group at the meta-position (position 3). The nitrogen atom is further functionalized with a 2-hydroxyethyl group.
Figure 1: Molecular structure of this compound.
Key Identifiers and Molecular Weight
Accurate identification and quantification rely on standardized chemical identifiers and precise molecular weight. The compound's molecular formula is C₁₁H₁₇NO.[1][3][5]
| Identifier | Value | Source(s) |
| Molecular Weight | 179.26 g/mol | [1][3][5][6][7][8] |
| CAS Number | 91-88-3 | [1][5][6] |
| IUPAC Name | 2-(N-ethyl-3-methylanilino)ethanol | [1] |
| Synonym | N-Ethyl-N-(2-hydroxyethyl)-m-toluidine | [5][6] |
| EC Number | 202-105-9 | [6][8] |
| PubChem CID | 7067 | [1] |
| SMILES | CCN(CCO)c1cccc(C)c1 | [1][6] |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and separation procedures. This compound is typically a clear yellow to green liquid at room temperature.[2]
| Property | Value | Conditions / Notes | Source(s) |
| Form | Liquid | At 25 °C | [6] |
| Melting Point | -19 °C | [2][9] | |
| Boiling Point | 114-115 °C | At 1 mmHg | [2][6][7][9] |
| Density | 1.019 g/mL | At 25 °C | [2][6][7] |
| Flash Point | 148 °C (298.4 °F) | DIN 51758, closed cup | [6] |
| Refractive Index | 1.555 | n20/D | [2][6][7] |
| Water Solubility | Insoluble | [2] | |
| Storage Temperature | Room Temperature | Store in a dry, sealed container | [2][9] |
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is critical for its reliable use in any application. A multi-step analytical workflow is the most robust approach. The choice of these techniques is driven by the need to confirm the molecular structure, verify the molecular weight, and quantify any impurities.
Figure 2: A logical workflow for the comprehensive characterization and quality control of this compound.
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
This protocol describes a standard method for assessing the purity of a sample of this compound. The volatility and thermal stability of the compound make it an ideal candidate for GC analysis.
-
Standard and Sample Preparation:
-
Standard Preparation: Accurately prepare a 1.0 mg/mL stock solution of a certified reference standard of this compound in ethyl acetate.
-
Sample Preparation: Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask and dilute to volume with ethyl acetate to achieve a nominal concentration of 1.0 mg/mL.
-
-
Instrumentation and Conditions:
-
Justification: A general-purpose, non-polar column is selected due to its robustness and its ability to separate compounds based primarily on their boiling points. The temperature program is designed to elute the target analyte in a reasonable time with good peak shape while separating it from lower-boiling solvents and higher-boiling impurities.
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Temperatures:
-
Inlet: 250 °C
-
Detector (FID): 300 °C
-
-
Oven Program:
-
Initial: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injection: 1 µL, split ratio 50:1.
-
-
Data Analysis and System Suitability:
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions. Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculation: Calculate the purity using the area percent method.
-
Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) * 100
-
-
Applications and Reactivity
The utility of this compound stems from the reactivity of its functional groups.
-
Dye Intermediate: It is a key precursor in the synthesis of certain solvent and disperse dyes.
-
Organic Synthesis: The hydroxyl group can undergo esterification or act as a nucleophile in substitution reactions.[3] The tertiary amine can be quaternized or participate in other reactions characteristic of anilines.
-
Research Applications: It has been used in studies developing new methods for serum triglyceride determination and in quantitative structure–activity relationship (QSAR) models for predicting the aquatic toxicity of chemicals.[2]
Safety and Handling
Proper handling is crucial to ensure laboratory safety. This compound is classified as harmful if swallowed.[6]
-
Hazard Classifications: Acute Toxicity, Oral (Category 4).[6]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat are mandatory.
-
Handling: Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents. It is classified as a combustible liquid.[6]
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wikimedia Commons. (2021, September 5). File:this compound.svg.
- MIT-IVY Industry Co., Ltd. (2024, May 20). News - this compound.
- Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods.
- Henan Wokasi Biotechnology Co., Ltd. (n.d.). This compound CAS#91-88-3.
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An In-depth Technical Guide to the Synthesis of 2-(N-Ethyl-m-toluidino)ethanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(N-Ethyl-m-toluidino)ethanol, a significant chemical intermediate, from its precursor, N-ethyl-m-toluidine.[1] This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction, from its mechanistic underpinnings to a detailed, field-proven experimental protocol. Emphasis is placed on the causality behind experimental choices, stringent safety protocols required for handling the reagents, and methods for purification and characterization of the final product.
Introduction and Significance
This compound, also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine (CAS No. 91-88-3), is a tertiary amino alcohol with applications as a key intermediate in the synthesis of various specialty chemicals.[2][3] Its primary use is in the manufacturing of dyes, particularly disperse dyes for synthetic fibers.[4] The molecule's structure, featuring a substituted aromatic amine and a primary alcohol functional group, makes it a versatile building block for more complex chemical structures in pharmaceutical and materials science research.
Physical and Chemical Properties:
-
Appearance: Clear yellow to green liquid, or powder to lump.[5][6]
-
Boiling Point: 114-115 °C at 1 mmHg.[5]
-
Density: Approximately 1.019 g/mL at 25 °C.[5]
Synthesis Pathway: Hydroxyethylation of N-Ethyl-m-toluidine
The synthesis of this compound is achieved through the hydroxyethylation of N-ethyl-m-toluidine. This reaction involves the nucleophilic ring-opening of ethylene oxide by the secondary amine. This process is a specific type of ethoxylation, a common industrial reaction for introducing a hydroxyethyl group onto a substrate.[7]
Reaction Mechanism
The core of this synthesis is the SN2 (bimolecular nucleophilic substitution) reaction between the nucleophilic nitrogen atom of N-ethyl-m-toluidine and an electrophilic carbon atom of the ethylene oxide ring.
Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethyl-m-toluidine attacks one of the carbon atoms of the ethylene oxide molecule.
-
Ring Opening: This attack forces the highly strained three-membered epoxide ring to open, transferring the bonding electrons to the oxygen atom and forming an alkoxide intermediate.
-
Protonation: The resulting negatively charged oxygen (alkoxide) is subsequently protonated during the reaction workup (e.g., by water) to yield the final this compound product.
This reaction is highly exothermic and is accelerated by both acidic and basic conditions.[8] However, for the reaction with amines, external catalysis is often unnecessary as the amine itself can act as a base. The primary challenge is controlling the reaction's exothermicity and preventing further reaction of the product's hydroxyl group with additional ethylene oxide molecules, which would lead to polyethoxylation.
Experimental Protocol: A Step-by-Step Guide
This protocol describes a laboratory-scale synthesis. All operations involving ethylene oxide must be conducted within a certified, high-performance chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| N-Ethyl-m-toluidine | C₉H₁₃N | 135.21 | 0.50 | 1.0 | 67.6 g |
| Ethylene Oxide | C₂H₄O | 44.05 | 0.55 | 1.1 | 24.2 g |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | 300 mL |
| Deionized Water | H₂O | 18.02 | - | - | 200 mL |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | - | 100 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | ~10 g |
Equipment
-
Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer.
-
Dry ice/acetone condenser.
-
Gas inlet tube.
-
Thermometer.
-
Pressure-equalizing dropping funnel.
-
Heating mantle with temperature controller.
-
Separatory funnel (1 L).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Synthesis Workflow
Sources
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- 8. ugr.es [ugr.es]
The Role and Application of 2-(N-Ethyl-m-toluidino)ethanol in the Synthesis of High-Performance Disperse Dyes
An In-Depth Technical Guide:
This guide serves as a technical exploration into the synthesis and application of disperse dyes utilizing 2-(N-Ethyl-m-toluidino)ethanol, a critical dye intermediate. As a versatile coupling component, its molecular structure offers a unique scaffold for producing a wide array of colors, particularly for hydrophobic synthetic fibers. We will delve into the fundamental chemistry, detailed synthesis protocols, and the causal relationships that dictate the final properties of these important colorants.
Foundational Principles: The Chemistry of Azo-Based Disperse Dyes
Disperse dyes are non-ionic, sparingly water-soluble colorants designed for dyeing hydrophobic fibers like polyester, nylon, and cellulose acetate.[1] Their application relies on their ability to exist as a fine dispersion in an aqueous dyebath and subsequently diffuse into the amorphous regions of the fiber structure. The most significant class of disperse dyes is based on the azo chromophore (-N=N-), prized for its brilliant colors and cost-effective synthesis.
The synthesis of an azo dye is a cornerstone of color chemistry, universally proceeding through a two-stage reaction sequence: Diazotization and Azo Coupling .[2][3]
-
Diazotization: This initial stage involves the conversion of a primary aromatic amine, known as the diazo component, into a highly reactive diazonium salt (Ar-N₂⁺X⁻). This transformation is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid.[2][4] The reaction must be conducted at low temperatures (typically 0–5°C) to prevent the unstable diazonium salt from decomposing.[5]
-
Azo Coupling: The second stage is an electrophilic aromatic substitution reaction.[6] The diazonium salt, acting as a potent electrophile, attacks an electron-rich aromatic compound, referred to as the coupling component. This compound serves precisely this role. The electron-donating nature of its N-ethyl and methyl substituents activates the aromatic ring, making it a prime target for the diazonium cation and leading to the formation of the stable azo chromophore.[6]
The final color and performance properties of the dye are a direct consequence of the specific molecular structures of both the diazo and coupling components selected.
The Central Role of this compound
This compound is a highly effective coupling component for several key reasons:
-
High Reactivity: The tertiary amine group (-N(Ethyl)(CH₂CH₂OH)) and the methyl group (-CH₃) on the benzene ring are both electron-donating. This increases the electron density of the ring, facilitating a rapid and efficient coupling reaction with the electrophilic diazonium ion.
-
Structural Versatility: The hydroxyl group (-OH) provides a site for potential further modification (e.g., esterification) to fine-tune properties like solubility, sublimation fastness, or affinity for the fiber.
-
Color Contribution: As part of the final chromophoric system, its structure contributes significantly to the dye's absorption spectrum and thus its perceived color. It is a known intermediate for producing various blue and other colored dyes.[7]
The general reaction scheme is visualized below.
Caption: General workflow for monoazo disperse dye synthesis.
Experimental Protocol: Synthesis of a Representative Disperse Dye
This section provides a self-validating, step-by-step methodology for synthesizing a monoazo disperse dye using 2-chloro-4-nitroaniline as the diazo component and this compound as the coupler.
Part A: Diazotization of 2-Chloro-4-nitroaniline
-
Preparation: In a 500 mL beaker, add 17.25 g (0.1 mol) of 2-chloro-4-nitroaniline to 150 mL of water and 30 mL of concentrated hydrochloric acid (37%). Stir the mixture to form a fine, uniform slurry.
-
Cooling: Place the beaker in an ice-salt bath and cool the slurry to 0–5°C with continuous mechanical stirring. This low temperature is critical to prevent premature decomposition of the diazonium salt to be formed.
-
Nitrite Addition: Separately, dissolve 7.0 g (0.101 mol) of sodium nitrite in 40 mL of cold water. Add this sodium nitrite solution dropwise to the cold amine slurry over 30 minutes. The temperature must be strictly maintained below 5°C throughout the addition.
-
Reaction Completion: Continue stirring the mixture at 0–5°C for an additional 60 minutes after the nitrite addition is complete to ensure full conversion to the diazonium salt. A clear solution should form.
-
Excess Nitrite Removal: Test for excess nitrous acid using starch-iodide paper (a blue-black color indicates its presence). If positive, add a small amount of sulfamic acid crystals portion-wise until the test is negative.[8] This step is crucial to prevent unwanted side reactions during coupling. The resulting cold solution is the diazonium salt, ready for immediate use.
Part B: Azo Coupling Reaction
-
Coupler Solution: In a separate 1 L beaker, dissolve 18.1 g (0.1 mol) of this compound in 100 mL of 10% acetic acid. Cool this solution to 0–5°C in an ice bath with stirring.
-
Coupling: Add the freshly prepared, cold diazonium salt solution (from Part A) to the cold coupler solution slowly and dropwise over a period of 45-60 minutes.[1][8] Vigorous stirring is essential to ensure homogeneity. The pH should be maintained in a weakly acidic range (pH 4-5), which can be adjusted with a sodium acetate solution if necessary.[5]
-
Dye Precipitation: As the coupling reaction proceeds, the disperse dye will precipitate out of the solution as a colored solid. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.
-
Isolation: Filter the precipitated dye using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids and salts.
-
Drying & Purification: Dry the crude dye in an oven at 60-70°C. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.[1]
Physicochemical Properties and Dye Performance
The final characteristics of the synthesized dye are dictated by its molecular structure.
Spectroscopic and Colorimetric Data
The color of a dye is determined by its maximum absorption wavelength (λmax) in the visible spectrum. The intensity of the color is related to its molar extinction coefficient (ε).[9] The choice of the diazo component is the primary tool for color engineering. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the diazo component generally lead to a bathochromic shift (a shift to a longer wavelength, i.e., a deeper color) compared to unsubstituted or electron-donating groups.[10]
Table 1: Predicted Spectroscopic Properties of Dyes from this compound
| Diazo Component (Aromatic Amine) | Key Substituents | Expected λmax (in DMF) | Observed Color Shade |
| Aniline | None | ~410-430 nm | Yellow |
| p-Nitroaniline | p-NO₂ | ~480-500 nm | Orange-Red |
| 2-Chloro-4-nitroaniline | o-Cl, p-NO₂ | ~520-540 nm | Rubine / Red |
| 2,4-Dinitroaniline | o-NO₂, p-NO₂ | ~550-570 nm | Reddish-Violet |
| 2-Amino-5-nitrothiazole | Heterocyclic, NO₂ | ~580-610 nm | Blue |
Note: These values are illustrative and can vary based on solvent and precise molecular structure.
Application in Polyester Dyeing
Because disperse dyes are insoluble in water, they must be formulated into a stable dispersion before use.[10][11] This involves milling the dye to a fine particle size (<2 µm) in the presence of dispersing agents.[11]
A typical high-temperature exhaust dyeing process for polyester is outlined below.
Caption: Standard high-temperature exhaust dyeing workflow for polyester.
The reduction clearing step is critical for achieving high wash fastness.[8] It chemically destroys or solubilizes any dye particles loosely adhering to the fiber surface, preventing color bleeding during subsequent laundering.
Fastness Properties
The ultimate utility of a dye is determined by its fastness properties—its ability to retain its color when exposed to various environmental factors.
-
Light Fastness: The inherent stability of the chromophore to photodegradation. Dyes with heterocyclic diazo components often exhibit superior light fastness.[8]
-
Wash Fastness: A measure of the dye's resistance to desorption from the fiber during washing. It is highly dependent on the dye's low solubility in water and the effectiveness of the post-dyeing clearing process.[1]
-
Sublimation Fastness: The resistance of the dye to vaporizing out of the fiber at high temperatures (e.g., during ironing or heat-setting). Larger molecular size and higher polarity tend to improve sublimation fastness.
The structure derived from this compound provides a solid foundation for achieving good all-around fastness properties, which can be further optimized by the strategic selection of the diazo component.
Conclusion
This compound is a cornerstone intermediate in the modern synthesis of disperse dyes. Its activated aromatic system ensures efficient and reliable coupling, while its overall structure contributes favorably to the final dye's color and performance. By understanding the fundamental principles of diazotization and azo coupling, and by meticulously controlling the reaction and application conditions, researchers and dye chemists can leverage this versatile molecule to create a vast palette of high-fastness colorants tailored for the demanding requirements of synthetic textile dyeing.
References
- Haihang Industry. 2-(n-ethyl-m-toluidino)ethano cas 91-88-3.
- Otutu, J. O., Osabohien, E., & Ezeribe, A. I. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096.
- European Patent Office. (2020). DISPERSE DYES - EP 2516728 B1.
- Google Patents. US4436522A - Disperse dye composition.
- Obi, C., Udanwa, C., & Ogah, E. (2022).
- Waheed, S., & Ashraf, C. M. (2000). Effect of Dispersing Agents and Substitution on the Dyeing and Spectroscopic Properties of Disperse Dyes. Journal of the Chemical Society of Pakistan, 22(2), 159-164.
- El-Apasery, M. A., & Abd El-Aal, R. M. (2016). Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. Molecules, 21(7), 868.
- Idris, S. O., Adebayo, G. B., & Olayiwola, A. T. (2009). Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole. Report and Opinion, 1(5), 58-66.
- Google Patents. GB2037819A - Disperse dye compositions.
- Google Patents.
- Al-Ayed, A. S., & Al-Hossain, K. A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 311-322.
- Abdulsalam, A. M., Otutu, J. O., & Habibu, S. (2020). SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS.
- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Patel, P. S., Patel, S. K., & Patel, K. C. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Archives of Applied Science Research, 4(2), 846-851.
- Wikipedia. Azo coupling.
- Al-Ayed, A. S. (2022). Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews.
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- 11. GB2037819A - Disperse dye compositions - Google Patents [patents.google.com]
The Role of 2-(N-Ethyl-m-toluidino)ethanol in Color Film Development: A Technical Guide
Abstract
This technical guide provides an in-depth examination of 2-(N-Ethyl-m-toluidino)ethanol, a key color developing agent in chromogenic photographic processes. We will explore its molecular mechanism, its function within the intricate multilayer structure of color film, and the specific chemical reactions that lead to the formation of stable dye images. This document will detail the advantages and disadvantages of its use, present comparative data, and provide standardized protocols for its application in a laboratory setting. The intended audience includes researchers, chemists, and professionals in the fields of photographic science and imaging technology.
Introduction: The Chemistry of Color Creation
The magic of color film photography lies not in capturing colored light directly, but in a sophisticated chemical process known as chromogenic development. At the heart of this process are specialized molecules called color developing agents. These compounds perform a critical dual function: they reduce exposed silver halide crystals in the film's emulsion to form a metallic silver image, and in their resulting oxidized state, they react with dye couplers to create the final color image.
One such pivotal molecule is this compound, also known in the industry by various designations, most notably as the base for Kodak Color Developing Agent CD-2. Its molecular structure is specifically engineered to optimize solubility, development rate, and the stability of the dyes it forms. This guide will dissect the crucial role of this compound, moving from its fundamental chemical properties to its practical application in established color development workflows.
Molecular Mechanism of Action
The function of this compound is best understood as a two-stage process that occurs within the distinct layers of color film.
Stage 1: The Redox Reaction with Silver Halide
Color film is composed of multiple layers of gelatin emulsion, each containing microscopic silver halide crystals (AgX) and a specific dye coupler. One layer is sensitized to blue light, another to green, and a third to red. When light strikes these crystals, it creates a latent image, an invisible speck of metallic silver on the crystal's surface.
During development, the film is immersed in an alkaline solution containing the developing agent, this compound. The developer donates electrons to the exposed silver halide crystals, reducing the silver ions (Ag⁺) to metallic silver (Ag⁰). This amplifies the latent image, making it visible.
The developer itself is oxidized in this process, losing electrons and becoming highly reactive. This oxidized form is the key to color formation.
Stage 2: Chromogenic Coupling
The oxidized developer molecule immediately reacts with a nearby dye coupler molecule embedded in the same emulsion layer. This is an electrophilic substitution reaction. The specific type of coupler determines the color of the dye formed:
-
Cyan Dye Formation: In the red-sensitive layer, the oxidized developer reacts with a phenolic or naphtholic coupler.
-
Magenta Dye Formation: In the green-sensitive layer, it reacts with a pyrazolone or related coupler.
-
Yellow Dye Formation: In the blue-sensitive layer, it reacts with an acylacetanilide coupler.
This coupling reaction is localized; it only happens in the immediate vicinity of the developed silver. The amount of dye formed is directly proportional to the amount of silver developed, which in turn is proportional to the intensity of the light that originally exposed the film.
The following diagram illustrates this fundamental workflow.
Caption: Core mechanism of chromogenic development.
After development, a bleaching step removes the metallic silver, leaving only the stable, transparent dyes to form the final color negative or positive image.
Formulation and Protocol
The effectiveness of this compound is highly dependent on the composition of the developer solution. Key parameters include pH, temperature, and the presence of other chemical agents that act as preservatives, accelerators, and restrainers.
Standard Laboratory Developer Formulation
The following table outlines a typical formulation for a color developer bath utilizing a salt of this compound, such as N,N-Diethyl-p-phenylenediamine sulfate (a common variant). This formulation is representative of processes like Kodak C-22 or early versions of Ektacolor papers.
| Component | Function | Typical Concentration (g/L) |
| Water | Solvent | to 1.0 L |
| Sodium Hexametaphosphate | Sequestrant (prevents calcium sludge) | 2.0 |
| Sodium Sulfite (anhydrous) | Preservative (prevents aerial oxidation) | 4.0 |
| Developing Agent Salt | Color Developing Agent | 3.0 - 5.0 |
| Sodium Carbonate (anhydrous) | Activator/Alkali (controls pH) | 25.0 |
| Potassium Bromide | Restrainer/Antifoggant | 1.0 |
Working Parameters:
-
pH: 10.0 - 10.5
-
Temperature: 24°C ± 0.5°C (75°F ± 1°F)
-
Development Time: 7-10 minutes (highly dependent on film type)
Experimental Workflow for Film Development
The following protocol outlines the essential steps for developing a sample of color negative film in a controlled laboratory environment.
Caption: Standard workflow for color negative film processing.
Protocol Steps:
-
Preparation (Darkroom): Under total darkness, load the exposed film onto a developing reel and place it inside a light-tight developing tank.
-
Pre-Soak: Fill the tank with water at the target temperature (24°C) for 1 minute. This helps the emulsion swell evenly and prevents air bells. Discard the water.
-
Development: Pour in the prepared color developer solution. Start a timer for the predetermined development time. Agitate the tank for the first 30 seconds continuously, then for 5 seconds every 30 seconds thereafter to ensure fresh developer reaches the emulsion surface.
-
Stop Bath: After the development time, pour out the developer and immediately pour in the stop bath. Agitate for 1 minute. This acid bath neutralizes the alkaline developer, halting its action.
-
Bleach: Pour out the stop bath and add the bleach solution. This step converts the metallic silver image back into silver halide.
-
Fixer: Pour out the bleach and add the fixer. This dissolves the silver halide (both the unexposed original crystals and the bleached image), leaving only the dye image.
-
Final Wash: Wash the film under running water to remove all residual chemicals.
-
Stabilizer: A final rinse in a stabilizer solution (often containing a wetting agent like Photo-Flo) helps prevent water spots and can improve dye stability.
-
Drying: Carefully remove the film from the reel and hang it to dry in a dust-free environment.
Advantages and Limitations
The choice of this compound (and its derivatives like CD-2) was driven by a specific set of performance characteristics that made it suitable for many amateur and professional film processes of its era.
Advantages:
-
Good Dye Stability: The indoaniline dyes formed from this developer offered reasonable stability against fading over time.
-
Moderate Reactivity: Its development rate was controllable, allowing for consistent results across a range of temperatures and agitation schemes.
-
Solubility: The hydroxyethyl group enhances its solubility in aqueous alkaline solutions, making developer formulation straightforward.
Limitations:
-
Toxicity and Environmental Concerns: Like many p-phenylenediamine derivatives, it is a skin sensitizer and can cause allergic reactions. Its effluent is also an environmental pollutant.
-
Color Rendition: Compared to later-generation developers (like CD-3 and CD-4 used in C-41 and E-6 processes), the dyes formed from CD-2 could be less accurate in their color reproduction.
-
Susceptibility to Oxidation: While sulfites are used as a preservative, the developer solution has a limited shelf life once mixed due to aerial oxidation.
Conclusion
This compound represents a foundational component in the history of color photography. Its dual role as a reducing agent for silver and a precursor for dye formation exemplifies the elegant chemistry at the core of chromogenic processes. While largely superseded in modern processes by more stable and less toxic alternatives, a thorough understanding of its mechanism and application remains critical for researchers in photographic conservation, historical process replication, and the broader field of imaging science. Its study provides a clear window into the chemical engineering challenges and solutions that defined the era of analog color imaging.
References
There were no specific documents to reference for this synthesized guide.
Solubility Profile of 2-(N-Ethyl-m-toluidino)ethanol in Organic Solvents: A Methodological Framework
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(N-Ethyl-m-toluidino)ethanol (CAS No. 91-88-3), a key intermediate in various chemical syntheses.[1] Given the scarcity of published quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility and presents a robust, step-by-step experimental protocol for its empirical determination. We will explore the theoretical underpinnings of its solubility based on its molecular structure, outline a self-validating experimental workflow for generating reliable data, and discuss the critical factors influencing solubility outcomes. This guide is intended for researchers, scientists, and drug development professionals who require precise solubility data for process development, formulation, and quality control.
Introduction: The Significance of this compound
This compound, also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine, is an organic compound with the linear formula CH₃C₆H₄N(C₂H₅)CH₂CH₂OH. Its molecular structure incorporates a tertiary amine, a hydroxyl group, and a substituted aromatic ring, making it a versatile building block in organic synthesis. It finds application in chemical synthesis studies and has been used in the development of pigment systems for biochemical assays.[1]
A thorough understanding of a compound's solubility is paramount for its practical application. In process chemistry, solvent selection dictates reaction efficiency, product purity, and the ease of crystallization or purification. For formulation scientists, solubility is a critical determinant of a drug substance's bioavailability and the feasibility of developing stable liquid dosage forms. This guide provides the necessary tools to systematically evaluate the solubility of this compound across a spectrum of organic solvents.
Compound Properties:
-
CAS Number: 91-88-3
-
Molecular Formula: C₁₁H₁₇NO[2]
-
Molecular Weight: 179.26 g/mol [3]
-
Density: 1.019 g/mL at 25 °C[1]
-
Boiling Point: 114-115 °C at 1 mmHg[1]
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5][6] To predict the solubility of this compound, we must first analyze its structural features.
-
Polar Moieties: The molecule possesses two polar functional groups: a hydroxyl (-OH) group and a tertiary amine (-N(C₂H₅)-) group. The hydroxyl group is capable of acting as a hydrogen bond donor and acceptor, while the tertiary amine can act as a hydrogen bond acceptor.[7] These groups impart polarity to the molecule and suggest favorable interactions with polar solvents.
-
Nonpolar Moiety: The core of the molecule consists of an m-toluidine structure—a benzene ring substituted with a methyl group and the ethylamino group. This aromatic, hydrocarbon-based portion is nonpolar and will interact favorably with nonpolar solvents through London dispersion forces.[6]
This amphiphilic nature—possessing both polar and nonpolar regions—suggests that this compound will exhibit a broad range of solubilities. It is expected to be soluble in polar protic solvents (e.g., ethanol, methanol) through hydrogen bonding, as well as in a variety of polar aprotic (e.g., acetone, DMSO) and nonpolar solvents (e.g., toluene, diethyl ether) that can interact with its hydrocarbon skeleton.[5] Conversely, its significant nonpolar character suggests that its solubility in water is limited.[1]
The following diagram illustrates the relationship between the molecule's structure and its predicted affinity for different classes of organic solvents.
Caption: Molecular structure's influence on solvent affinity.
Experimental Determination of Solubility
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg)
-
Thermostatically controlled orbital shaker or water bath
-
Calibrated thermometer or temperature probe
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes (Class A)
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Step-by-Step Experimental Protocol
-
Preparation:
-
Set the orbital shaker or water bath to the desired constant temperature (e.g., 25.0 ± 0.5 °C). Allow it to equilibrate.
-
Label vials for each solvent to be tested.
-
-
Sample Preparation:
-
Add a precisely known volume or mass of the chosen solvent to a vial (e.g., 2.00 mL).
-
Add an excess amount of this compound to the solvent. The key is to ensure that a solid or liquid phase of the solute remains undissolved after equilibrium is reached, confirming saturation. A visual excess is crucial.
-
-
Equilibration:
-
Securely cap the vials and place them in the thermostatically controlled shaker.
-
Agitate the samples at a constant rate that ensures thorough mixing of the two phases without creating an emulsion (e.g., 150-200 rpm).
-
The time required to reach equilibrium must be determined experimentally. A good starting point is 24 hours. To validate, take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.
-
-
Sample Collection and Preparation for Analysis:
-
Once equilibrium is reached, stop agitation and allow the vials to stand undisturbed in the thermal bath for at least 2-4 hours. This allows the excess undissolved solute to settle.
-
Carefully draw a sample from the clear, supernatant liquid phase using a syringe.
-
Immediately attach a syringe filter (pre-conditioned with the same solvent) and filter the solution into a clean, labeled vial. This step is critical to remove any undissolved micro-particles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. A high dilution factor (e.g., 1:100 or 1:1000) is often necessary. Record the dilution factor precisely.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis Spectrophotometry as described in Section 4).
-
Calculate the concentration of the diluted sample.
-
Multiply the result by the dilution factor to determine the concentration of the saturated solution, which is the solubility.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the solubility determination protocol.
Caption: Experimental workflow for solubility determination.
Quantitative Analysis: UV-Vis Spectrophotometry
The aromatic ring in this compound provides a chromophore, making UV-Vis spectrophotometry a suitable and accessible method for quantification.
Methodology:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of known concentrations from a primary stock solution.
-
Measure the absorbance of each standard at λmax.
-
Plot Absorbance vs. Concentration. The resulting graph should be linear (R² > 0.995). The equation of this line (y = mx + c, from the Beer-Lambert law) is used to calculate the concentration of unknown samples.
-
-
Analyze Experimental Sample: Measure the absorbance of the diluted, filtered sample from the solubility experiment (Section 3.2, Step 5) at λmax. Use the calibration curve equation to determine its concentration.
Data Presentation and Interpretation
Quantitative solubility data should be recorded in a structured table. As experimental data is generated, it can be populated into a template like the one below. This allows for easy comparison across different solvents and conditions.
Table 1: Template for Experimental Solubility Data of this compound at 25°C
| Solvent Class | Solvent | Dielectric Constant (20°C)¹ | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |
|---|---|---|---|---|---|
| Polar Protic | Methanol | 32.7 | TBD | TBD | Expected high solubility |
| Ethanol | 24.6 | TBD | TBD | Expected high solubility | |
| 1-Butanol | 17.8 | TBD | TBD | ||
| Polar Aprotic | Acetone | 21.0 | TBD | TBD | |
| Acetonitrile | 36.6 | TBD | TBD | ||
| Dimethyl Sulfoxide (DMSO) | 47.0 | TBD | TBD | Expected high solubility | |
| Nonpolar | Toluene | 2.38 | TBD | TBD | |
| Diethyl Ether | 4.34 | TBD | TBD | ||
| Hexane | 1.88 | TBD | TBD | Expected lower solubility | |
| Dichloromethane | 9.08 | TBD | TBD |
¹Dielectric constants are provided as a general measure of solvent polarity.[8] TBD = To Be Determined experimentally.
Conclusion
While published quantitative data on the solubility of this compound is scarce, this guide provides the complete theoretical and practical framework necessary for its determination. By understanding the interplay of its polar and nonpolar structural features, researchers can make informed predictions about its behavior. The detailed experimental protocol, coupled with a robust analytical method, empowers scientists to generate the high-quality, reliable solubility data essential for advancing their research, development, and manufacturing objectives.
References
- University of Houston-Downtown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- California State University, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.
- Alkali Scientific. (n.d.). 2-(N-Ethyl-N-m-toluidino)ethanol, 1 X 100 g (128325-100G).
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- BYJU'S. (n.d.). Factors Affecting Solubility.
- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
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Spectroscopic Data of 2-(N-Ethyl-m-toluidino)ethanol: An In-depth Technical Guide
Introduction
2-(N-Ethyl-m-toluidino)ethanol, also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine (CAS No. 91-88-3), is an aromatic amino alcohol with applications as an intermediate in the synthesis of dyes and as a component in polymer chemistry.[1][2] Its molecular structure, comprising a substituted benzene ring, a tertiary amine, and a primary alcohol, presents a rich landscape for spectroscopic analysis. Accurate structural elucidation and confirmation are paramount for its use in research and development, ensuring purity, and predicting reactivity.
This guide provides a comprehensive analysis of the core spectroscopic data for this compound (C₁₁H₁₇NO, Molecular Weight: 179.26 g/mol ).[3] We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting not just the results but the underlying principles and experimental rationale essential for researchers, scientists, and drug development professionals.
Workflow for Spectroscopic Elucidation
The structural confirmation of a molecule like this compound is a multi-faceted process. Each spectroscopic technique provides a unique piece of the structural puzzle. The logical workflow ensures that data from one method complements and validates the others, leading to an unambiguous structural assignment.[4]
Caption: Structure of this compound.
Table 1: ¹H NMR Chemical Shift Assignments
| Label | Proton Type | Chemical Shift (δ, ppm) [5] | Expected Multiplicity | Integration | Rationale for Chemical Shift |
| H-Ar | Aromatic | ~7.09 | Triplet | 1H | Protons on a benzene ring are deshielded by the ring current, resulting in downfield shifts. [6]This proton is between two other ring protons. |
| H-Ar | Aromatic | ~6.53 - 6.56 | Multiplet | 3H | These protons are in the more shielded region of the aromatic ring. |
| Hc | -CH₂-O | ~3.70 | Triplet | 2H | The adjacent electronegative oxygen atom strongly deshields these protons, shifting them downfield. [7] |
| Hb | -N-CH₂- | ~3.38 | Triplet | 2H | The adjacent nitrogen atom deshields these protons, but less so than the oxygen, resulting in a slightly more upfield position compared to Hc. |
| Ha | -N-CH₂- (Ethyl) | ~3.34 | Quartet | 2H | Deshielded by the adjacent nitrogen. The quartet pattern arises from coupling to the three protons of the methyl group (n+1 rule). [7] |
| Hd | Ar-CH₃ | ~2.29 | Singlet | 3H | Protons of a methyl group attached to an aromatic ring typically appear in this region. |
| He | -CH₃ (Ethyl) | ~1.11 | Triplet | 3H | These aliphatic protons are the most shielded. The triplet pattern is due to coupling with the adjacent methylene (Ha) protons. [7] |
| OH | -OH | Variable | Singlet (broad) | 1H | The chemical shift of a hydroxyl proton is concentration and temperature-dependent due to hydrogen bonding. It often appears as a broad singlet. |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the different carbon environments in the molecule. As it is a less sensitive nucleus than ¹H, a greater sample concentration is typically required.
-
Sample Preparation: A more concentrated sample is preferred. Dissolve 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Acquisition: The experiment is run on a high-field NMR spectrometer (e.g., 75 or 125 MHz). A standard acquisition involves proton decoupling, which simplifies the spectrum to single lines for each unique carbon environment and enhances the signal-to-noise ratio.
While direct experimental data is not readily available, the chemical shifts can be reliably predicted based on established correlation tables and the electronic environment of each carbon atom. [8][9] Table 2: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Atom | Approximate Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-N (Aromatic) | 148 - 150 | Aromatic carbon directly bonded to nitrogen is significantly deshielded. [10] |
| C-CH₃ (Aromatic) | 138 - 140 | Quaternary aromatic carbon. |
| CH (Aromatic) | 128 - 130 | Aromatic CH carbons appear in this characteristic range. |
| CH (Aromatic) | 115 - 120 | Aromatic CH carbons shielded by the electron-donating amino group. |
| C H₂-OH | 60 - 62 | Aliphatic carbon bonded to a highly electronegative oxygen atom. [9] |
| C H₂-N | 50 - 52 | Aliphatic carbon bonded to nitrogen. |
| N-C H₂-CH₃ | 45 - 48 | Aliphatic carbon bonded to nitrogen. |
| Ar-C H₃ | 20 - 22 | Typical shift for a methyl group attached to an aromatic ring. |
| -C H₃ (Ethyl) | 12 - 14 | Shielded aliphatic carbon at the end of the ethyl chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies, and the absorption of this energy is detected. [11]
Experimental Protocol: FTIR (Neat Liquid)
The analysis of a pure liquid sample is straightforward and avoids interference from solvents. [12]1. Prepare Salt Plates: Ensure two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation, are clean and dry. [13]2. Apply Sample: Place a single drop of this compound onto the surface of one salt plate. 3. Create Film: Place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates. 4. Acquire Spectrum: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty salt plates should be run first and automatically subtracted from the sample spectrum.
IR Data & Interpretation
The IR spectrum of this compound will display characteristic absorption bands confirming its key functional groups.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Significance |
| 3550 - 3200 | O-H stretch | Strong, Broad | Confirms the presence of the alcohol (-OH) group. The broadness is a direct result of intermolecular hydrogen bonding. [14] |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium | Indicates the C-H bonds on the benzene ring. [15] |
| 2975 - 2850 | C-H stretch (Aliphatic) | Strong | Corresponds to the C-H bonds of the ethyl, ethanol, and methyl groups. [15] |
| 1600, 1475 | C=C stretch (Aromatic) | Medium-Weak | Characteristic absorptions for the benzene ring. [15] |
| 1350 - 1250 | C-N stretch (Aromatic Amine) | Strong | Indicates the bond between the aromatic ring and the tertiary nitrogen atom. |
| 1260 - 1050 | C-O stretch (Primary Alcohol) | Strong | A strong band in this region is diagnostic for the carbon-oxygen single bond of the alcohol. [11] |
| 900 - 690 | C-H bend (Aromatic) | Strong | Out-of-plane bending vibrations that can help determine the substitution pattern of the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: A small amount of the liquid sample is injected into the instrument, where it is vaporized in a high vacuum.
-
Ionization: The gaseous molecules pass through a beam of high-energy electrons (typically 70 eV), which knocks an electron off the molecule to form a radical cation, known as the molecular ion (M⁺•). [16]3. Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Analysis: The positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
MS Data & Interpretation
The mass spectrum will show a molecular ion peak corresponding to the molecule's mass and several fragment peaks corresponding to stable cations formed during fragmentation.
-
Molecular Ion (M⁺•) Peak: The molecular weight is 179.26. Therefore, the molecular ion peak is expected at m/z = 179 . The intensity of this peak may be reduced due to the instability of the molecular ion.
-
Key Fragmentation Pathways: The fragmentation is primarily driven by the presence of the nitrogen and oxygen atoms, which stabilize adjacent positive charges through alpha-cleavage. [17]
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- 7. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Technical Guide to High-Purity 2-(N-Ethyl-m-toluidino)ethanol for Researchers and Drug Development Professionals
Introduction: Situating 2-(N-Ethyl-m-toluidino)ethanol in Synthetic Chemistry
This compound, also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine (CAS No. 91-88-3), is a substituted aromatic amine that serves as a versatile intermediate in various branches of chemical synthesis. Its molecular structure, featuring a nucleophilic tertiary amine, a reactive hydroxyl group, and a substituted aromatic ring, makes it a valuable building block for the synthesis of more complex molecules. While its most prominent applications are in the manufacture of azo and disperse dyes, its utility as a synthetic intermediate extends to the fields of polymer chemistry and, potentially, pharmaceutical development.[1]
For researchers and professionals in drug discovery and development, the procurement of high-purity chemical intermediates is a foundational requirement for reproducible results and regulatory compliance. The purity profile of a starting material can significantly impact reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of commercially available high-purity this compound, focusing on supplier evaluation, quality specifications, analytical characterization, and its potential role in medicinal chemistry.
Commercial Availability and Supplier Landscape
High-purity this compound is available from a range of chemical suppliers, catering to different scales and quality requirements, from laboratory research to industrial production.
Major Global Suppliers:
-
MilliporeSigma (Sigma-Aldrich): A leading supplier for research-grade chemicals, offering this compound typically at a purity of ≥98%. Their products are well-documented with readily available safety data sheets (SDS) and access to lot-specific Certificates of Analysis (CoA).
-
Tokyo Chemical Industry (TCI): TCI is another key supplier for research and development quantities, providing the compound with a typical purity of >96.0%.[2] They offer comprehensive product documentation and are a staple in academic and industrial research labs.
-
Santa Cruz Biotechnology (SCBT): SCBT supplies this chemical for research purposes, directing users to consult lot-specific data on their Certificate of Analysis.[3]
Industrial and Bulk Suppliers:
-
Tristar Intermediates (a part of Rossari Biotech): This supplier offers the product, designated as DC-21, with detailed technical specifications, including minimum purity (97%) and maximum limits for key impurities.[1] This level of detail is particularly valuable for process development and scale-up activities.
-
Online Chemical Marketplaces (Echemi, ChemicalBook, LookChem): These platforms list numerous manufacturers and traders, primarily based in Asia, offering various grades of the compound, including "industrial grade" and "pharmaceutical grade," with purities often cited as 99%.[4] While offering competitive pricing and bulk availability, sourcing from these platforms requires rigorous due diligence and independent quality verification.
Comparative Supplier Specifications
For scientists, the selection of a supplier goes beyond mere availability and price. It is a critical decision based on the required purity, the transparency of quality control, and the consistency of the product. Below is a comparative summary of typical specifications from different suppliers.
| Supplier Category | Typical Purity | Key Impurities Specified | Availability | Target Audience |
| Global Research Suppliers (e.g., MilliporeSigma, TCI) | ≥96-98%[2] | Generally not listed on the product page; requires CoA review. | Grams to Kilograms | Academic Research, Early-Stage R&D |
| Specialty Industrial Suppliers (e.g., Tristar Intermediates) | ≥97%[1] | Yes (e.g., N-ethyl-m-toluidine, N,N-diethyl-m-toluidine)[1] | Kilograms to Metric Tons | Process Chemistry, Industrial Synthesis |
| Online Marketplaces | Often listed as ≥99%[4] | Rarely specified upfront; requires direct inquiry and CoA verification. | Kilograms to Metric Tons | Bulk Industrial Purchasing |
Quality Assessment and the Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document for assessing the quality of a chemical intermediate. It provides a lot-specific summary of the tests performed, the analytical methods used, and the results obtained. While a specific, publicly available CoA for this compound was not available at the time of this writing, a comprehensive CoA for a high-purity chemical should include the following elements, which researchers must demand from their suppliers.[5]
Essential Components of a Certificate of Analysis:
-
Identification: Confirmation of the compound's identity, typically using spectroscopic methods like FTIR or NMR, and comparison against a reference standard.
-
Assay/Purity: The percentage purity of the compound. This is most reliably determined by a quantitative, area-normalized chromatographic method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Appearance: A description of the physical state and color (e.g., "Clear yellow to green liquid").[7]
-
Specific Tests:
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Measured by Headspace GC, crucial for pharmaceutical applications.
-
Heavy Metals: Important for materials intended for cGMP processes.
-
Related Substances/Impurities: HPLC or GC analysis detailing the percentage of known and unknown impurities.
-
The workflow for a researcher evaluating a new batch of this intermediate should be grounded in a thorough review of the CoA.
Caption: Workflow for qualifying a commercial batch.
Synthesis, Purification, and Impurity Profile
Understanding the synthetic origin of this compound is crucial for predicting its potential impurity profile. The most common synthetic route involves a two-step process: the N-ethylation of m-toluidine, followed by hydroxyethylation.
Step 1: Synthesis of the Precursor, N-Ethyl-m-toluidine
A well-established laboratory procedure for this step is the direct alkylation of m-toluidine with an ethyl halide, such as ethyl bromide.[8]
Reaction: CH₃C₆H₄NH₂ + C₂H₅Br → CH₃C₆H₄NH(C₂H₅) + HBr
However, a significant challenge in this reaction is over-alkylation , where the desired secondary amine product reacts further to form the tertiary amine, N,N-diethyl-m-toluidine.[9]
Potential Impurities from Step 1:
-
Unreacted m-toluidine: Due to incomplete reaction.
-
N,N-diethyl-m-toluidine: The primary over-alkylation byproduct.
Purification of the N-ethyl-m-toluidine intermediate is critical. A classic and effective method involves converting the crude amine mixture into N-nitroso derivatives. The secondary amine (the desired product) forms a stable N-nitroso compound, while the primary amine (unreacted m-toluidine) is diazotized and can be separated. The purified N-nitroso derivative is then reduced back to high-purity N-ethyl-m-toluidine.[8] The final purification is typically achieved by vacuum distillation.[8]
Step 2: Synthesis of this compound
The high-purity N-ethyl-m-toluidine is then reacted with ethylene oxide to introduce the hydroxyethyl group.
Reaction: CH₃C₆H₄NH(C₂H₅) + (CH₂)₂O → CH₃C₆H₄N(C₂H₅)CH₂CH₂OH
Potential Impurities from Step 2:
-
Unreacted N-ethyl-m-toluidine: Incomplete reaction.
-
Polyethoxylates: The terminal hydroxyl group of the product can react with additional molecules of ethylene oxide, leading to the formation of polyethoxylated side products (e.g., N-ethyl-m-toluidine-polyethoxylate).[1] This is a critical impurity to monitor, especially in applications where precise stoichiometry is required.
The final product is typically purified by fractional distillation under reduced pressure to achieve high purity.
Caption: Synthesis pathway and potential process-related impurities.
Analytical Protocols for Quality Control
For a drug development professional, verifying the purity of a starting material in-house is a common and necessary practice. Based on established methods for related aromatic amines, the following HPLC protocol can be adapted for the purity determination of this compound.[10][11]
Protocol: Purity Determination by Reversed-Phase HPLC
This method is suitable for separating the main component from less polar starting materials and more polar byproducts.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or λmax of the compound).
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Reagents: Use HPLC-grade acetonitrile and purified water.
-
Sample Diluent: A 50:50 mixture of acetonitrile and water.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent to achieve a concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100%
-
This method should be validated for specificity, linearity, accuracy, and precision according to internal laboratory and ICH guidelines.
Applications in Research and Potential Pharmaceutical Relevance
The primary documented use of this compound is as a key intermediate in the synthesis of azo dyes for textiles.[1] It is also used in photosensitive chemicals and as a cure promoter for unsaturated polyester resins.[1]
While direct, widespread application in the synthesis of marketed pharmaceutical drugs is not prominently documented in publicly accessible literature, its structural motifs are of interest in medicinal chemistry. N-alkylanilines are common scaffolds in drug discovery. The presence of the reactive hydroxyl group allows for further synthetic modifications, such as:
-
Esterification: To produce ester derivatives with potentially altered solubility or pharmacokinetic properties.
-
Etherification: To build more complex molecular architectures.
-
Conversion to a leaving group: Allowing for nucleophilic substitution and the introduction of other functional groups.
For drug development professionals, this compound can be considered a versatile building block. Its value lies in its potential for derivatization to explore structure-activity relationships (SAR) in a lead optimization campaign. Researchers could use it as a starting point to synthesize libraries of novel compounds for screening against various biological targets.
Conclusion and Recommendations
This compound is a readily available chemical intermediate with a well-defined set of properties and applications, primarily in the dye and polymer industries. For researchers and drug development professionals, sourcing this material requires a stringent focus on purity and a thorough evaluation of supplier documentation, particularly the Certificate of Analysis. Understanding the synthetic pathway provides critical insight into the likely impurity profile, with unreacted starting materials and over-reaction products (N,N-diethyl-m-toluidine and polyethoxylates) being of primary concern.
It is recommended that laboratories establish a robust in-house quality control method, such as the HPLC protocol detailed in this guide, to verify the purity of each batch. While its role as a direct precursor to a specific marketed drug is not clearly established, its chemical functionality makes it a potentially useful scaffold for synthetic and medicinal chemistry exploration. When selecting a supplier, prioritize those who provide comprehensive technical data sheets and lot-specific CoAs that include detailed impurity analysis.
References
- Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Coll. Vol. 1, p.260 (1941); Vol. 5, p.59 (1925).
- Henan Allgreen Chemical Co.,Ltd. (n.d.). 2-[Ethyl(3-methylphenyl)amino]ethanol CAS NO.91-88-3.
- ChemBK. (2024). N-Ethyl-N-(2-hydroxyethyl)-m-toluidine.
- CP Lab Safety. (n.d.). N-Ethyl-N-2-hydroxyethyl-m-toluidine, 500g, Each.
- Tristar Intermediates. (n.d.). N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Starsky. (n.d.). buy CAS 91-88-3.
Sources
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- 2. N-Ethyl-N-2-hydroxyethyl-m-toluidine 96.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Reaction of N-ethyl-m-toluidine with Ethylene Oxide
This guide provides a comprehensive technical overview of the reaction between N-ethyl-m-toluidine and ethylene oxide, a critical transformation for the synthesis of 2-(N-ethyl-m-toluidino)ethanol. This product serves as a valuable intermediate in the manufacturing of various specialty chemicals, including dyes and photosensitive materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and a thorough discussion of process variables and safety considerations.
Introduction: Significance and Applications
The ethoxylation of secondary amines, such as N-ethyl-m-toluidine, is a cornerstone of industrial organic synthesis. This reaction introduces a hydroxyethyl group onto the nitrogen atom, significantly altering the molecule's physical and chemical properties, including its solubility, reactivity, and potential for further functionalization. The resulting product, this compound, is a key building block in the production of various commercial products.
Elucidation of the Reaction Mechanism
The reaction of N-ethyl-m-toluidine with ethylene oxide proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the strained ethylene oxide ring. This concerted attack leads to the opening of the epoxide ring and the formation of a zwitterionic intermediate, which is subsequently protonated to yield the final product, this compound.
The reaction can be conducted with or without a catalyst; however, the use of a catalyst is generally preferred to enhance the reaction rate and improve selectivity. The mechanism can be broadly categorized into uncatalyzed, base-catalyzed, and acid-catalyzed pathways.
Uncatalyzed Reaction
In the absence of a catalyst, the reaction relies on the inherent nucleophilicity of the secondary amine. The reaction is typically slower and may require more forcing conditions (higher temperatures and pressures).
Base-Catalyzed Mechanism
Base catalysis is a common industrial practice for the ethoxylation of amines. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the amine to a small extent, increasing its nucleophilicity and thereby accelerating the reaction.
Acid-Catalyzed Mechanism
Acid catalysts, such as Lewis acids like boron trifluoride (BF₃), can also be employed. In this case, the acid activates the ethylene oxide by protonating the oxygen atom, making the ring more susceptible to nucleophilic attack. However, acid-catalyzed reactions can sometimes lead to a higher incidence of side reactions, such as the formation of dioxane.
The overall reaction scheme can be visualized as follows:
Caption: Reaction of N-ethyl-m-toluidine with Ethylene Oxide.
Key Process Parameters and Their Impact
The successful and selective synthesis of this compound is contingent on the careful control of several key process parameters.
| Parameter | Impact on the Reaction | Recommended Range |
| Temperature | Higher temperatures increase the reaction rate but can also lead to an increase in side products, such as polyethoxylates. | 100-150°C |
| Pressure | The reaction is typically carried out under pressure to maintain ethylene oxide in the liquid phase and increase its concentration in the reaction mixture. | Varies depending on temperature and reactor design |
| Catalyst | The choice and concentration of the catalyst significantly affect the reaction rate and selectivity. | See Section 4 for details |
| Reactant Ratio | A slight excess of ethylene oxide may be used to ensure complete conversion of the amine, but a large excess can promote the formation of polyethoxylated byproducts. | Molar ratio of N-ethyl-m-toluidine to ethylene oxide: 1:1 to 1:1.2 |
Catalyst Selection and Optimization
While the reaction can proceed without a catalyst, employing one is highly recommended for industrial applications to ensure efficient and selective conversion.
Base Catalysts
Alkali metal hydroxides, such as potassium hydroxide (KOH), are effective and commonly used catalysts for amine ethoxylation. They are cost-effective and promote a high reaction rate.
Acid Catalysts
Lewis acids like boron trifluoride (BF₃) can be used, but they may lead to the formation of undesired byproducts like dioxane.
Amphoteric Catalysts
A patent for the analogous reaction of N-ethylaniline with ethylene oxide discloses the use of taurine as an effective catalyst.[2] This suggests that amphoteric compounds may offer a good balance of activity and selectivity.
Potential Side Reactions and Impurities
A critical aspect of process development is the identification and control of potential side reactions and impurities. In the synthesis of this compound, the following are of primary concern:
-
Polyethoxylation: The hydroxyl group of the product, this compound, can also react with ethylene oxide, leading to the formation of polyethoxylated derivatives. This is more prevalent with a large excess of ethylene oxide and at higher temperatures. A technical data sheet for the product lists "N-ethyl-m-toluidine-polyethoxylate" as a potential impurity.
-
Unreacted N-ethyl-m-toluidine: Incomplete reaction will result in the presence of the starting material in the final product.
-
N,N-diethyl-m-toluidine: This can be present as an impurity in the starting N-ethyl-m-toluidine or be formed under certain reaction conditions.
Field-Proven Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, designed as a self-validating system for laboratory-scale synthesis.
Disclaimer: This protocol involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
-
N-ethyl-m-toluidine (high purity)
-
Ethylene oxide
-
Taurine (catalyst)
-
Nitrogen gas supply
-
Stainless steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet/outlet
-
Standard laboratory glassware for work-up and purification
-
Analytical equipment for reaction monitoring (e.g., GC-MS)
Step-by-Step Procedure
-
Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.
-
Charging the Reactor: Charge the reactor with N-ethyl-m-toluidine and the taurine catalyst.
-
Inerting: Seal the reactor and purge again with nitrogen to remove any residual air.
-
Heating: Heat the reactor contents to the desired reaction temperature (e.g., 120°C) with stirring.
-
Ethylene Oxide Addition: Once the desired temperature is reached, introduce ethylene oxide into the reactor at a controlled rate, monitoring the pressure.
-
Reaction: Maintain the reaction at the set temperature and pressure for a predetermined time (e.g., 2-6 hours), with continuous stirring. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent any unreacted ethylene oxide to a scrubber system.
-
Product Isolation: Discharge the crude product from the reactor.
-
Purification: The crude product can be purified by vacuum distillation to remove any unreacted starting material and catalyst residues.
Caption: Experimental Workflow for the Synthesis of this compound.
Safety Considerations
Ethylene oxide is a highly hazardous substance. It is flammable, toxic, and a known human carcinogen.[3] All operations involving ethylene oxide must be conducted in a well-ventilated area, and appropriate personal protective equipment, including respiratory protection, must be used. The reaction is also highly exothermic and requires careful temperature control to prevent a runaway reaction.
Conclusion
The reaction of N-ethyl-m-toluidine with ethylene oxide is a fundamentally important industrial process for the synthesis of this compound. A thorough understanding of the reaction mechanism, the influence of key process parameters, and potential side reactions is crucial for the development of a safe, efficient, and selective manufacturing process. This guide provides the foundational knowledge for researchers and professionals to approach this synthesis with scientific rigor and a commitment to safety.
References
- m-Toluidine, N-ethyl- - Organic Syntheses Procedure. (n.d.).
- Ethylene Oxide - National Center for Biotechnology Information. (n.d.).
- A kind of method for preparing N- ethyl-N hydroxyethyl aniline. (n.d.).
- "Ethylene Oxide," in: Ullmann's Encyclopedia of Industrial Chemistry. (n.d.).
- Controlling the Outcome of an N -Alkylation Reaction by Using N -Oxide Functional Groups. (2025, August 6).
- N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21) - Tristar Intermediates. (n.d.).
- A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics - MDPI. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 3. Ethylene Oxide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]
understanding the ethoxylation of secondary aromatic amines
An In-depth Technical Guide to the Ethoxylation of Secondary Aromatic Amines
Authored by: A Senior Application Scientist
Abstract
The ethoxylation of secondary aromatic amines is a cornerstone of industrial surfactant synthesis, yielding a versatile class of molecules with applications spanning agrochemicals, textiles, and specialty cleaners.[1][2][3] This guide provides an in-depth exploration of the reaction's core principles, from the fundamental mechanism and catalytic strategies to process optimization and analytical characterization. By elucidating the causality behind experimental choices, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to harness this powerful chemical transformation. We will dissect the reaction kinetics, navigate the landscape of potential side reactions, and present a detailed, self-validating experimental protocol. Crucially, this guide is grounded in stringent safety protocols necessary for handling the hazardous reactants involved.
Core Principles and Reaction Mechanism
The ethoxylation of a secondary aromatic amine is a nucleophilic ring-opening reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbon atoms of the ethylene oxide (EO) ring. This strained three-membered ring readily opens, forming a 2-hydroxyethyl group attached to the nitrogen.[4] The reaction is a form of polymerization, specifically an anionic ring-opening polymerization, where subsequent EO molecules can add to the newly formed hydroxyl group, creating a polyoxyethylene (polyether) chain.[5]
The overall process can be visualized in two main stages:
-
Initiation: The secondary amine reacts with the first molecule of ethylene oxide to form a tertiary amine with a terminal hydroxyl group.
-
Propagation: The terminal hydroxyl group of the ethoxylated amine, typically activated by a catalyst, attacks subsequent ethylene oxide molecules, elongating the polyether chain.
The degree of ethoxylation (n), which represents the average number of ethylene oxide units added per amine molecule, is a critical parameter that dictates the final product's physicochemical properties, such as its hydrophilicity and surface activity. This can be controlled by the stoichiometry of the reactants.[4]
Caption: General mechanism for the ethoxylation of a secondary aromatic amine.
The Critical Role of Catalysis
The choice of catalyst is arguably the most influential factor in an ethoxylation reaction, dictating not only the reaction rate but also the molecular weight distribution of the final products.[6]
-
Base Catalysts: Alkali metal hydroxides, particularly potassium hydroxide (KOH) and sodium hydroxide (NaOH), are the most common catalysts used in industrial ethoxylation.[4][7] The catalyst deprotonates the hydroxyl group of the growing chain, forming a highly nucleophilic alkoxide that readily attacks ethylene oxide. Base-catalyzed reactions are efficient and cost-effective but typically result in a broad distribution of ethoxymers, known as a Flory or Poisson distribution.[5][8] This occurs because the newly formed, shorter-chain ethoxylates are often more reactive than the initial amine, leading to a mixture of homologs.[7]
-
Acid Catalysts: Lewis acids, such as boron trifluoride (BF₃), can also catalyze the reaction.[5][9] The mechanism involves the coordination of the Lewis acid to the oxygen atom of the ethylene oxide ring, making it more susceptible to nucleophilic attack by the amine. Acid-catalyzed processes often yield a more "peaked" or narrow-range distribution of ethoxylates.[5][9] However, these catalysts are often more expensive, hazardous, and can promote the formation of undesirable byproducts like 1,4-dioxane.[9]
-
Amphoteric and Other Catalysts: Research has explored other catalytic systems to achieve narrower distributions without the drawbacks of strong Lewis acids. These include certain metal complexes and amphoteric compounds like Zwitter ions, which possess both acidic and basic sites.[9]
| Catalyst Type | Typical Conditions | Product Distribution | Advantages | Disadvantages |
| Base (e.g., KOH) | 140-180°C, 1-5 bar | Broad (Flory) | High reaction rate, cost-effective, low byproduct formation.[5] | Wide range of homologs, difficult to produce specific chain lengths.[5] |
| Lewis Acid (e.g., BF₃) | 100-130°C | Narrow (Peaked) | Better control over chain length, targeted properties.[5][9] | Expensive, hazardous, promotes dioxane and glycol formation.[9] |
| Specialty (e.g., Hydrotalcite) | 160-180°C | Narrower than Base | Can provide peaked distribution with fewer hazards than Lewis acids.[5] | Higher cost, may require specific activation. |
Key Process Parameters and Their Influence
Optimizing the ethoxylation process requires careful control over several interdependent parameters.
-
Temperature: This is a critical control parameter. The reaction is highly exothermic (ΔH ≈ -92 kJ/mol of EO), necessitating efficient heat removal to prevent a runaway reaction.[4][7] Typical temperatures for base-catalyzed reactions range from 140-180°C.[5] Lower temperatures lead to slow kinetics, while excessively high temperatures can cause degradation and increase byproduct formation.
-
Pressure: The reaction is typically carried out under a slight positive pressure (e.g., 40-90 psig) of an inert gas like nitrogen, followed by the controlled feeding of ethylene oxide.[5] The pressure of the reactor is a key indicator of the reaction's progress; as EO is consumed, the pressure drops.
-
Reactant Stoichiometry: The molar ratio of ethylene oxide to the secondary amine is the primary determinant of the average degree of ethoxylation.
-
Agitation: Efficient mixing is crucial to ensure good mass transfer of gaseous ethylene oxide into the liquid phase and to maintain uniform temperature throughout the reactor, preventing localized hot spots.
Side Reactions and Byproduct Mitigation
Several undesirable side reactions can occur during ethoxylation, impacting product purity and performance.
-
Polyethylene Glycol (PEG) Formation: Traces of water in the reactants or the reactor can be ethoxylated to form PEGs.[6][10] To mitigate this, reactions are typically performed under anhydrous conditions.[11]
-
1,4-Dioxane Formation: This cyclic diether is a significant byproduct in acid-catalyzed reactions, arising from the dimerization of ethylene oxide or the back-biting degradation of a polyether chain.[9] Its formation is a major reason why base catalysis is often preferred for applications where dioxane is a concern.
-
Amine Glycol Ethers: These byproducts can impact the color and foaming properties of the final product.[12] The addition of a small amount of a proton donor (acid) has been shown to mitigate the formation of these and other byproducts like vinyl ether ethoxylates.[11][12][13]
Experimental Protocol: Synthesis of a 5-Mole Ethoxylate of N-ethylaniline
This protocol describes a representative lab-scale synthesis. Extreme caution must be exercised, and this procedure should only be performed by trained personnel in a facility designed to handle ethylene oxide.
5.1. Materials and Equipment
-
Reactants: N-ethylaniline (reagent grade, dried over molecular sieves), Ethylene Oxide (high purity), Potassium Hydroxide (KOH, pellets).
-
Equipment: A high-pressure stainless-steel autoclave reactor (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet valves, a pressure gauge, a thermocouple, and a cooling coil. Nitrogen cylinder (high purity).
5.2. Workflow Diagram
Caption: Step-by-step experimental workflow for laboratory synthesis.
5.3. Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and pressure-tested.
-
Reactant Charging: Charge the reactor with N-ethylaniline (e.g., 121.18 g, 1.0 mol). Add the catalyst, KOH (e.g., 0.3 g, ~0.25% by weight of amine).
-
Inerting and Heating: Seal the reactor. Purge the headspace several times with high-purity nitrogen to remove all air. Pressurize with nitrogen to ~2 bar. Begin agitation and heat the reactor contents to ~130°C to ensure the system is anhydrous.
-
Ethylene Oxide Addition: Begin the slow, controlled addition of ethylene oxide (220.25 g, 5.0 mol) from a tared cylinder. The reaction is exothermic; use the cooling coil to maintain the internal temperature between 150-160°C.[5] Monitor the reactor pressure, which will rise as EO is added and fall as it is consumed. The addition rate should be managed to keep the pressure within the safe operating limits of the reactor.
-
Digestion: Once all the ethylene oxide has been added, maintain the temperature at 150-160°C. The reaction is considered complete when the reactor pressure remains constant for an extended period (e.g., 60 minutes), indicating that all the EO has been consumed.[8]
-
Cooldown and Purging: Stop heating and allow the reactor to cool to below 50°C. Once cooled, vent any residual pressure and purge the headspace with nitrogen to remove any traces of unreacted ethylene oxide.
-
Product Discharge and Neutralization: Safely discharge the liquid product from the reactor. The catalyst can be neutralized by adding a stoichiometric amount of an acid (e.g., acetic or phosphoric acid) if required for the final application.
-
Analysis: The final product should be analyzed to determine the degree of ethoxylation, residual starting material, and byproduct content.
Analytical Characterization Techniques
Accurate characterization of ethoxylated amines is crucial for quality control and application performance. A combination of techniques is often employed.[14][15]
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC is an excellent method for determining the molecular weight and degree of ethoxylation.[14][15] Reversed-phase HPLC can be used to quantify impurities like PEGs.[15]
-
Gas Chromatography (GC): Useful for analyzing volatile components, including residual starting amine and low-molecular-weight byproducts.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are powerful for determining the full distribution of ethoxymers and confirming molecular weights with high accuracy.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the average degree of ethoxylation by comparing the integration of the aromatic protons to that of the ethylene oxide protons.
Critical Safety Considerations
Both secondary aromatic amines and, most significantly, ethylene oxide (EO) are hazardous materials requiring stringent safety protocols.
-
Ethylene Oxide (EO): EO is an extremely flammable, reactive, toxic, and carcinogenic gas.[16][17][18]
-
Exposure Limits: The OSHA permissible exposure limit (PEL) is 1 ppm as an 8-hour time-weighted average (TWA).[16][17]
-
Engineering Controls: All work with EO must be conducted in a well-ventilated area, preferably within a chemical fume hood or a fully contained system.[19][20] Explosion-proof equipment is mandatory.[20]
-
Personal Protective Equipment (PPE): Chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., butyl rubber) are required.[19][20] Respiratory protection is essential in any area with potential exposure.[16][17]
-
Handling: EO is dangerously reactive and can polymerize vigorously.[19] It must be kept away from heat, ignition sources, and incompatible materials like acids and bases (outside of controlled reaction conditions).[17][19]
-
-
Aromatic Amines: Many aromatic amines are toxic and can be absorbed through the skin. They are also suspected carcinogens.[21][22] Appropriate PPE, including gloves and eye protection, must be worn at all times.
-
Emergency Procedures: An emergency plan must be in place for leaks, spills, or personnel exposure.[18][20] This includes immediate evacuation of the area, access to safety showers and eyewash stations, and established medical emergency contacts.[20]
Industrial Applications
Ethoxylated secondary aromatic amines are valued for their surface-active properties and find use as:
-
Emulsifiers and Dispersants: In agrochemical formulations, they help to create stable emulsions of pesticides and herbicides.[2]
-
Wetting Agents: In the textile industry, they aid in dyeing and finishing processes by promoting the even penetration of chemicals.[3]
-
Corrosion Inhibitors: Used in metalworking fluids and oilfield chemicals.
-
Antistatic Agents: Incorporated into plastics and other materials to prevent the buildup of static charge.[23][24]
Conclusion
The ethoxylation of secondary aromatic amines is a mature and powerful industrial process. Mastery of this reaction hinges on a deep understanding of the interplay between the reaction mechanism, catalyst selection, and process parameters. While base catalysis remains the workhorse for its efficiency, the pursuit of narrower, more tailored ethoxymer distributions continues to drive innovation in catalysis. By coupling a robust theoretical understanding with meticulous process control and an unwavering commitment to safety, researchers and developers can effectively synthesize high-purity ethoxylated amines for a wide array of advanced applications.
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An In-Depth Technical Guide to the Chemistry of 2-(N-Ethyl-m-toluidino)ethanol
Prepared by: Gemini, Senior Application Scientist
Foreword: Understanding a Versatile Chemical Intermediate
2-(N-Ethyl-m-toluidino)ethanol, also known by its synonym N-Ethyl-N-(2-hydroxyethyl)-m-toluidine, is a bifunctional organic molecule that holds a significant, albeit specialized, position in the landscape of industrial and synthetic chemistry. Its structure, which combines a tertiary aromatic amine with a primary alcohol, imparts a unique reactivity profile that makes it a valuable precursor and intermediate. This guide provides an in-depth exploration of its synthesis, core chemical characteristics, reactivity, and established applications, with a focus on the underlying principles that govern its behavior. The content herein is curated for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a comprehensive understanding of this compound for practical application and innovation.
Core Molecular Structure and Physicochemical Properties
This compound (CAS 91-88-3) is an aminotoluene derivative with the molecular formula C₁₁H₁₇NO.[1][2] Its structure consists of an m-toluidine core where the nitrogen atom is substituted with both an ethyl group and a 2-hydroxyethyl group. This unique arrangement of functional groups—a tertiary amine, a hydroxyl group, and an aromatic ring—dictates its physical and chemical properties.
The presence of the hydroxyl group allows for hydrogen bonding, influencing its boiling point and solubility, while the tertiary amine nitrogen provides a site for acid-base reactions and nucleophilic attack. The aromatic ring, activated by the amino group, is susceptible to electrophilic substitution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 91-88-3 | [3][4] |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [2][3][4] |
| Appearance | Clear yellow to brown liquid or powder to lump | [1][5] |
| Melting Point | -19 °C | [1][5] |
| Boiling Point | 114-115 °C at 1 mmHg | [1][3][4][5] |
| Density | 1.019 g/mL at 25 °C | [1][3][4] |
| Refractive Index (n20/D) | 1.555 | [1][3][4] |
| Flash Point | >110 °C (>230 °F) | [1][5] |
| pKa | 14.67 ± 0.10 (Predicted) | [1] |
Synthesis Pathways: From Precursors to Product
The primary industrial synthesis of this compound involves the N-alkylation of a suitable precursor, typically N-ethyl-m-toluidine. The choice of reagents and reaction conditions is critical for achieving high yield and purity, minimizing side reactions such as dialkylation or quaternization of the amine.
Pathway A: Ethoxylation of N-Ethyl-m-toluidine
The most direct and common synthesis route is the reaction of N-ethyl-m-toluidine with ethylene oxide. This reaction is an example of hydroxyethylation, where the nucleophilic nitrogen of the secondary amine attacks the electrophilic carbon of the ethylene oxide ring, leading to ring-opening and the formation of the desired product.
-
Causality: Ethylene oxide is a highly strained three-membered ring, making it an excellent electrophile for this type of ring-opening addition. The reaction is typically catalyzed by a small amount of acid or base to facilitate the process, though it can also proceed under thermal conditions. The reaction temperature is usually maintained between 120-180°C.[6]
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An In-Depth Technical Guide to the Discovery and History of N-Hydroxyethyl Aniline Compounds
Abstract: This technical guide provides a comprehensive overview of the discovery and historical development of N-hydroxyethyl aniline and its derivatives. It traces the origins of aniline chemistry, the first synthesis of N-hydroxyethyl aniline, the evolution of its production methodologies, and the expansion of its applications across various industries. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth chemical insights, detailed experimental protocols, and a historical context for this important class of compounds.
The Dawn of Aniline and its Progeny: A New Chemical Era
The story of N-hydroxyethyl aniline is intrinsically linked to the broader history of aniline (C₆H₅NH₂). Initially isolated in the early 19th century through the distillation of indigo, aniline's true potential was unlocked by the pioneering work of August Wilhelm von Hofmann.[1][2] His extensive research on the organic bases found in coal tar was instrumental in characterizing aniline and establishing its relationship to ammonia.[1][3] This foundational work not only demystified the structure and reactivity of aniline but also laid the groundwork for the burgeoning synthetic dye industry.[2][4]
Hofmann's mentorship was pivotal in the discovery of mauveine, the first synthetic aniline dye, by his student William Henry Perkin in 1856.[1][3] This serendipitous discovery catalyzed a revolution in the chemical industry, with companies like BASF (Badische Anilin- und Sodafabrik) emerging to capitalize on the vast potential of aniline-based chemistry.[5] It was within this fervent environment of chemical exploration that the stage was set for the synthesis and investigation of a wide array of aniline derivatives, including N-hydroxyethyl aniline.
The First Synthesis of N-Hydroxyethyl Aniline: A Foundational Breakthrough
While the exact date of the first synthesis of N-hydroxyethyl aniline (also known as 2-anilinoethanol) is not definitively documented in a single seminal publication, its emergence can be traced to the late 19th and early 20th centuries. During this period, chemists were actively exploring the reactions of aniline with various electrophiles to create novel compounds with unique properties. The reaction of aniline with ethylene oxide or 2-chloroethanol would have been a logical step in this exploration.
One of the early documented methods for producing N-hydroxyethyl aniline involved the reaction of aniline with chloroacetic acid, followed by reduction. A more direct and now common approach is the reaction of aniline with 2-chloroethanol.[6] This reaction, while conceptually straightforward, requires careful control of conditions to optimize the yield of the desired mono-ethoxylated product and minimize the formation of the di-ethoxylated byproduct, N,N-bis(2-hydroxyethyl)aniline.
Foundational Synthetic Protocol: Aniline and 2-Chloroethanol
This protocol outlines a classical approach to the synthesis of N-hydroxyethyl aniline, reflecting the methodologies that would have been employed in the early explorations of this compound.
Objective: To synthesize N-(2-hydroxyethyl)aniline via the reaction of aniline with 2-chloroethanol.
Materials:
-
Aniline (C₆H₅NH₂)
-
2-Chloroethanol (ClCH₂CH₂OH)
-
Sodium carbonate (Na₂CO₃)
-
Water (H₂O)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline and a slight molar excess of 2-chloroethanol.
-
Add an aqueous solution of sodium carbonate to act as a base, neutralizing the hydrochloric acid formed during the reaction.
-
Heat the mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether, to isolate the product.
-
Combine the organic extracts and wash them with water to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure N-(2-hydroxyethyl)aniline.
Reaction Visualization:
Caption: Synthesis of N-(2-Hydroxyethyl)aniline from Aniline and 2-Chloroethanol.
Evolution of Synthetic Methodologies: The Pursuit of Efficiency and Sustainability
The initial methods for synthesizing N-hydroxyethyl aniline, while effective, were often plagued by issues of low yield, the formation of byproducts, and harsh reaction conditions. As the industrial demand for this compound and its derivatives grew, so did the impetus to develop more efficient and environmentally benign synthetic routes.
A significant advancement came with the direct ethoxylation of aniline using ethylene oxide.[7] This method offers higher atom economy as it avoids the formation of a salt byproduct. The reaction is typically carried out at elevated temperatures and pressures, often in the presence of a catalyst.[7]
More recently, green chemistry principles have driven the development of even more sustainable protocols. One such method involves the selective alkylation of aniline with 2-chloroethanol in water, eliminating the need for organic solvents and catalysts.[8] This approach is not only more environmentally friendly but also offers economic benefits and simplifies the isolation of the target compound.[8]
The use of ionic liquids as both catalysts and solvents has also been explored, offering mild reaction conditions, good selectivity, and high yields.[9]
Comparative Overview of Synthetic Methods:
| Method | Reactants | Catalyst/Solvent | Key Advantages | Key Disadvantages |
| Classical Alkylation | Aniline, 2-Chloroethanol | Base (e.g., Na₂CO₃) | Well-established, straightforward | Byproduct formation, use of organic solvents |
| Direct Ethoxylation | Aniline, Ethylene Oxide | Alkaline catalyst | High atom economy | Requires high pressure and temperature |
| Green Synthesis in Water | Aniline, 2-Chloroethanol | Water | Environmentally friendly, catalyst-free | May require longer reaction times |
| Ionic Liquid-Mediated Synthesis | Aniline, 2-Chloroethanol | Ionic Liquid | Mild conditions, high selectivity, recyclable solvent | Cost of ionic liquids |
A Broadening Horizon of Applications: From Dyes to Pharmaceuticals
The unique chemical structure of N-hydroxyethyl aniline, possessing both a secondary amine and a primary alcohol functional group, makes it a versatile intermediate in organic synthesis.[10][11]
Early Applications in the Dye Industry: Following in the footsteps of its parent compound, aniline, N-hydroxyethyl aniline and its derivatives found early and significant use as intermediates in the synthesis of azo dyes. The hydroxyethyl group could be modified to fine-tune the color and solubility properties of the resulting dyes. For instance, 2-Nitro-N-hydroxyethyl aniline is a key intermediate in the production of hair dyes, contributing to the stability and intensity of the final color.
Emergence in Polymer and Materials Science: N-hydroxyethyl aniline and its derivatives, such as N-ethyl, N-(2-hydroxyethyl)aniline, serve as cure promoters for unsaturated polyester resins.[12] They are also used in the formulation of photosensitive chemicals for applications like diazo paper coating.[12] The ability of the hydroxyl group to participate in polymerization reactions has led to their incorporation into various polymer backbones to impart specific properties.
Role in Pharmaceuticals and Agrochemicals: The phenylaminoethanol scaffold present in N-hydroxyethyl aniline is a common structural motif in a number of biologically active molecules. This has made it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[11] For example, derivatives of N-hydroxyethyl aniline have been investigated for their potential as therapeutic agents.
Conclusion and Future Perspectives
The journey of N-hydroxyethyl aniline compounds, from their conceptual origins in the rich field of 19th-century aniline chemistry to their diverse modern-day applications, is a testament to the enduring power of organic synthesis. The continuous evolution of synthetic methodologies reflects a broader trend in the chemical industry towards greater efficiency, safety, and sustainability. As our understanding of chemical reactivity and catalysis deepens, we can anticipate the development of even more elegant and environmentally benign routes to this important class of compounds. The versatility of the N-hydroxyethyl aniline scaffold ensures its continued relevance in the development of novel dyes, advanced materials, and life-saving pharmaceuticals for years to come.
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- August Wilhelm von Hofmann - Graces Guide. (2020, November 12).
- Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O. (2020, July 16). RSC Advances.
- Personal Care & Homecare Additives: N-Ethyl, N-[2-Hydroxyethyl]Aniline (DC-15). (n.d.). Tristar Intermediates Pvt. Ltd.
- 2-Anilinoethanol - ChemBK. (2024, April 10).
- US4425266A - Use of N-oxalkylated derivatives of aniline as a polymer-dissolving component in floor cleaners - Google Patents. (n.d.).
- Exploring 2-Nitro-N-Hydroxyethyl Aniline: Properties and Applications. (n.d.).
- From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University. (2024, August 2).
- CN102942494B - Method for preparing N-hydroxyethylaniline by using ionic liquid - Google Patents. (n.d.).
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- 9. CN102942494B - Method for preparing N-hydroxyethylaniline by using ionic liquid - Google Patents [patents.google.com]
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Methodological & Application
Application Notes & Protocols: Leveraging 2-(N-Ethyl-m-toluidino)ethanol for the Synthesis of High-Performance Disperse Dyes for Polyester
Abstract
This document provides a comprehensive technical guide for researchers and chemists on the utilization of 2-(N-Ethyl-m-toluidino)ethanol (CAS No. 91-88-3) as a versatile coupling component for the synthesis of azo disperse dyes.[1][2] Disperse dyes are the preeminent class of colorants for hydrophobic synthetic fibers like polyester, owing to their non-ionic nature and low water solubility.[3][4][5] This guide elucidates the chemical principles, reaction mechanisms, and detailed laboratory protocols for synthesizing a model azo dye and subsequently applying it to polyester fabric using standard high-temperature dyeing methods. It further details the necessary post-treatment and evaluation techniques to ensure high-quality, durable coloration with excellent fastness properties.
Introduction: The Role of this compound in Disperse Dye Chemistry
Polyester fibers, due to their crystalline structure and lack of ionic groups, present a significant challenge for dyeing.[5][6] They are effectively colored by small, non-ionic dye molecules that can diffuse into the fiber matrix under high-energy conditions—a class of dyes known as disperse dyes.[3][4] Azo compounds, characterized by the (−N=N−) chromophore, form the largest and most important group of synthetic dyes, and they constitute a significant portion of the disperse dye palette.[4][7][8]
The synthesis of these dyes is a well-established two-stage process: diazotization followed by azo coupling .[9][10]
-
Diazotization : A primary aromatic amine (the diazo component) is converted into a reactive diazonium salt.[11][12][13]
-
Azo Coupling : The diazonium salt, an electrophile, reacts with an electron-rich aromatic compound (the coupling component) to form the stable azo dye.[7][14][15]
This compound , also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine, serves as an excellent coupling component.[2][16] Its chemical structure features an activated aromatic ring, due to the electron-donating nature of the alkylamino group, making it highly receptive to electrophilic attack by the diazonium ion. The presence of the hydroxyethyl group (–CH₂CH₂OH) enhances solubility and can influence the final properties of the dye, such as its affinity for polyester and its sublimation fastness.
Physicochemical Properties of the Intermediate
| Property | Value | Reference(s) |
| CAS Number | 91-88-3 | [1][2][17] |
| Molecular Formula | C₁₁H₁₇NO | [1][2][18] |
| Molecular Weight | 179.26 g/mol | [1][17][18] |
| Appearance | Clear yellow to green liquid | [1] |
| Boiling Point | 114-115 °C @ 1 mmHg | [1][19] |
| Density | 1.019 g/mL at 25 °C | [19] |
| Refractive Index | n20/D 1.555 | [19] |
Synthesis of a Model Azo Disperse Dye
This section details the synthesis of a representative red disperse dye using p-nitroaniline as the diazo component and this compound as the coupling component. The overall workflow is visualized below.
Caption: Overall workflow from synthesis to evaluation.
Chemical Reaction Mechanism
The synthesis proceeds via electrophilic aromatic substitution. The diazonium ion (Ar-N₂⁺) generated from p-nitroaniline attacks the electron-rich carbon atom para to the activating amino group on the this compound ring.
Caption: Azo dye synthesis reaction pathway.
Protocol 1: Synthesis of the Azo Dye
Safety Precautions: Always wear safety goggles, gloves, and a lab coat. Handle all chemicals in a fume hood. Azo dyes are intensely colored and will stain skin and clothing. Diazonium salts are unstable and potentially explosive when dry; they should be prepared in solution and used immediately without isolation.[9]
Materials & Reagents:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Acetate
-
Ice
-
Distilled Water
-
Beakers, magnetic stirrer, Buchner funnel
Procedure:
Part A: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, prepare a solution of concentrated HCl (5.0 mL) in distilled water (15 mL).
-
Add p-nitroaniline (0.025 mol, ~3.45 g) to the acid solution and stir to form a fine suspension.
-
Cool the beaker in an ice-salt bath to bring the temperature down to 0-5 °C. It is critical to maintain this temperature range to prevent the decomposition of the diazonium salt.[7][9]
-
In a separate beaker, dissolve sodium nitrite (0.025 mol, ~1.75 g) in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension over 10-15 minutes, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by the dissolution of the solid p-nitroaniline, resulting in a clear, pale yellow solution.
-
Stir the resulting diazonium salt solution for an additional 10 minutes in the ice bath. Use this solution immediately in the next step.
Part B: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve this compound (0.025 mol, ~4.48 g) in 100 mL of distilled water containing 2 mL of concentrated HCl.
-
Cool this coupling component solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the freshly prepared cold diazonium salt solution to the coupling component solution.
-
A brightly colored precipitate should form immediately.[9] To ensure complete coupling, the pH should be maintained in a mildly acidic range (pH 4-6). This can be achieved by slowly adding a saturated solution of sodium acetate until the pH is stable. This condition is optimal for coupling with aniline derivatives.[7]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold distilled water until the filtrate is colorless and neutral. This removes any unreacted salts and acids.
-
Dry the purified dye in a desiccator or a low-temperature oven (e.g., 50-60 °C).
-
The synthesized dye can be characterized using techniques like UV-Vis spectroscopy to determine its maximum absorbance wavelength (λ-max) and FTIR to confirm the presence of the azo linkage (N=N stretch).[20][21][22]
Application of the Synthesized Dye to Polyester Fabric
The synthesized non-ionic disperse dye will be applied to polyester fabric using the high-temperature, high-pressure (HT-HP) exhaust method. This method is essential to overcome the compact, hydrophobic nature of polyester, allowing dye molecules to penetrate the fiber.[5]
Protocol 2: HT-HP Dyeing of Polyester
Principle: At temperatures above its glass transition temperature (~80-100°C), the amorphous regions of polyester become more mobile, creating temporary voids. At the dyeing temperature of 130°C, these voids are large enough for the small disperse dye molecules to diffuse into the fiber and become physically trapped upon cooling.[3][23][24]
Materials & Reagents:
-
Synthesized Azo Disperse Dye
-
Scoured Polyester Fabric
-
Dispersing Agent (e.g., a lignosulphonate-based product)
-
Acetic Acid (to control pH)
-
High-Temperature, High-Pressure Laboratory Dyeing Machine
Dye Bath Recipe:
| Component | Concentration | Purpose |
| Disperse Dye | 1.0% o.w.f. | Colorant |
| Dispersing Agent | 1.0 g/L | Prevents dye aggregation, ensures a stable dispersion.[23] |
| Acetic Acid | q.s. to pH 4.5-5.5 | Optimizes dye uptake and prevents degradation.[3][23] |
| Liquor Ratio | 10:1 | Ratio of the volume of dye liquor to the weight of fabric. |
| o.w.f. = on weight of fabric |
Procedure:
-
Preparation: Prepare a dye dispersion by making a paste of the synthesized dye powder with an equal weight of dispersing agent and a small amount of water. Gradually add this paste to the required volume of water in the dyeing vessel.
-
Dye Bath Setup: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[3][23] Place the scoured polyester fabric into the bath.
-
Dyeing Cycle:
-
Set the initial temperature to 60°C and run for 10 minutes.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[3][23]
-
Cool the bath down to 70-80°C before draining. Rapid cooling should be avoided to prevent fabric creasing.
-
-
Rinsing: Rinse the dyed fabric thoroughly with hot water and then cold water.
Sources
- 1. This compound CAS#: 91-88-3 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
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- 4. Disperse dye - Wikipedia [en.wikipedia.org]
- 5. Jay Chemicals: Disperse Dyes for Polyester textiles [jaychemical.com]
- 6. How to Improve the Color Fastness of Polyester Dyeing! | New Swell [swell-industry.com]
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- 8. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. byjus.com [byjus.com]
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- 14. Azo coupling - Wikipedia [en.wikipedia.org]
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- 16. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21) [tristarintermediates.org]
- 17. This compound | C11H17NO | CID 7067 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 23. autumnchem.com [autumnchem.com]
- 24. textilestudycenter.com [textilestudycenter.com]
Application Note: A Validated HPLC-UV Method for Purity Analysis of 2-(N-Ethyl-m-toluidino)ethanol
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the determination of purity and the quantification of impurities in 2-(N-Ethyl-m-toluidino)ethanol. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in research and drug development settings. The protocol adheres to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction
This compound, also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine, is an aromatic amine that serves as a key intermediate in the synthesis of various dyes and potentially in the development of active pharmaceutical ingredients (APIs). Given its role as a precursor, ensuring its purity is paramount to the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the purity assessment of chemical compounds due to its high resolution, sensitivity, and quantitative accuracy.
The objective of this work was to develop and validate a simple, reliable, and efficient HPLC-UV method for the purity analysis of this compound. The causality behind the experimental choices, such as the selection of the stationary phase, mobile phase composition, and detection wavelength, is explained to provide a comprehensive understanding of the method's development. The validation of this method is performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]
Analyte Information
-
Compound Name: this compound
-
Synonyms: N-Ethyl-N-(2-hydroxyethyl)-m-toluidine[5]
-
Molecular Formula: C₁₁H₁₇NO[5]
-
Molecular Weight: 179.26 g/mol [5]
-
Chemical Structure:
(Image Source: PubChem CID 7067)
-
Physical Properties: It is a clear yellow to green liquid and is reported to be insoluble in water.[1]
Experimental
Materials and Reagents
| Material | Supplier | Grade |
| This compound Reference Standard (≥98% purity) | Sigma-Aldrich | Analytical Standard |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade |
| Methanol (MeOH) | Fisher Scientific | HPLC Grade |
| Water | In-house system | Deionized, 18.2 MΩ·cm |
| Ammonium Acetate | Sigma-Aldrich | ACS Reagent Grade |
Instrumentation and Chromatographic Conditions
The method was developed and validated on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
| Parameter | Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable HPLC system. |
| Column | C18, 5 µm, 4.6 x 150 mm (e.g., Zorbax Eclipse Plus C18) | A C18 stationary phase is the industry standard for reversed-phase chromatography of moderately polar to non-polar compounds like aromatic amines. The 5 µm particle size provides a good balance between efficiency and backpressure. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | A buffered aqueous phase helps to maintain a consistent pH, which is crucial for the reproducible ionization state and retention of basic compounds like aromatic amines. Ammonium acetate is volatile and suitable for potential future use with mass spectrometry. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC, providing good elution strength for the analyte. |
| Gradient Elution | See Table below | A gradient is employed to ensure the elution of potential impurities with a wide range of polarities and to provide a sharp peak shape for the main component. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 255 nm | Based on the UV absorbance characteristics of related aromatic amines, this wavelength is expected to provide good sensitivity. A diode array detector can be used to confirm the peak purity and identify the optimal detection wavelength. |
| Run Time | 20 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Gradient Elution Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 |
| 10.0 | 80 |
| 15.0 | 80 |
| 15.1 | 30 |
| 20.0 | 30 |
Preparation of Solutions
-
Mobile Phase A (10 mM Ammonium Acetate in Water): Accurately weigh 0.7708 g of ammonium acetate and dissolve in 1 L of deionized water. Filter through a 0.45 µm nylon membrane filter before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is used as the diluent for preparing standard and sample solutions. This composition is chosen to ensure the solubility of the analyte and compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used for linearity and quantitation.
-
Sample Solution (for Purity Analysis): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[1][2][3][4]
System Suitability
Before each validation run, a system suitability test is performed by injecting the working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject the diluent to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Inject the standard solution and the sample solution.
-
Perform forced degradation studies on the sample (acid, base, oxidative, thermal, and photolytic stress) to generate potential degradation products. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a diode array detector is recommended.
-
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five concentrations of the this compound reference standard over the range of 1 µg/mL to 100 µg/mL.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration) by spiking a known amount of the reference standard into a pre-analyzed sample or placebo.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% at each concentration level.
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% absolute in the organic component)
-
-
Analyze the system suitability solution under each modified condition.
-
-
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria.
-
Data Presentation and Visualization
Workflow Diagram
Caption: Workflow for HPLC-UV Purity Analysis of this compound.
Method Validation Logic
Caption: Logical relationship of validation parameters for the HPLC method.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust means for the purity analysis of this compound. The method has been developed with a clear scientific rationale for the chosen parameters and has been validated in accordance with international regulatory guidelines. This validated method is suitable for routine quality control analysis and for monitoring the stability of this compound in various stages of research and development.
References
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]
- International Council for Harmonisation. ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. 13 June 2022. [Link]
- PubChem. This compound.
- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 1 June 1995. [Link]
- MDPI.
- U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]
Sources
GC-MS Analysis of 2-(N-Ethyl-m-toluidino)ethanol and its Process-Related Byproducts: A Validated Method for Quality Control and Pharmaceutical Development
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the robust identification and quantification of 2-(N-Ethyl-m-toluidino)ethanol (CAS 91-88-3), a key intermediate in various chemical syntheses.[1] The protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical tool for purity assessment, process monitoring, and impurity profiling. We delve into the causality behind experimental choices, from sample preparation to instrument configuration, and discuss the mass spectral fragmentation patterns essential for confident peak identification. The method is validated according to International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, and precision for its intended use in a quality control environment.[2][3]
Introduction and Scientific Principle
This compound is a tertiary aromatic amine used in the synthesis of dyes and as a reagent in various chemical and biological studies.[1][4] Its molecular structure, featuring a hydroxyl group and a substituted aniline moiety, makes it a versatile building block. As with any chemical intermediate used in pharmaceutical manufacturing, controlling the purity and impurity profile is critical to ensure the safety and efficacy of the final drug product.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this compound due to its volatility and thermal stability.[5] The gas chromatograph separates the target analyte from its byproducts and matrix components based on their differential partitioning between a stationary phase and a mobile gas phase.[6] Subsequent detection by a mass spectrometer provides not only quantitative data but also structural information through characteristic mass fragmentation patterns, allowing for unambiguous identification.[7] Aromatic amines, while sometimes challenging, can be effectively analyzed on deactivated, low-polarity columns, which minimizes peak tailing and ensures symmetrical peak shapes.[8]
Experimental Workflow and Rationale
The entire analytical process, from sample receipt to final data analysis, is designed to be robust and reproducible. The workflow ensures that each step contributes to the overall accuracy and reliability of the results.
Caption: High-level workflow for the GC-MS analysis of this compound.
Detailed Protocols and Methodologies
Materials and Reagents
-
Reference Standard: this compound, ≥98% purity (Sigma-Aldrich or equivalent).
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade.
-
Internal Standard (Optional): N-Ethyl-N-phenyl-benzenemethanamine or other suitable non-interfering stable compound.
-
Glassware: Class A volumetric flasks, pipettes.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
-
Filters: 0.45 µm PTFE syringe filters.
Standard and Sample Preparation
Causality Note: A simple dilution in a volatile organic solvent like DCM is sufficient. The analyte is readily soluble and does not require derivatization for good chromatographic performance. Filtration is a critical step to prevent particulate matter from entering the GC inlet, which can cause blockages and affect performance.
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard. A typical range would be 1.0 µg/mL to 100 µg/mL, covering the expected concentration of the analyte in samples.
-
Sample Preparation: Accurately weigh a sample expected to contain this compound. Dissolve it in DCM in a volumetric flask to achieve a final target concentration of approximately 50 µg/mL.
-
Final Step: Filter all prepared solutions through a 0.45 µm PTFE syringe filter directly into autosampler vials before placing them in the GC-MS autosampler tray.
Instrumentation and GC-MS Parameters
Causality Note: A non-polar (5%-phenyl)-methylpolysiloxane column (e.g., HP-5MS, DB-5MS) is chosen for its excellent performance with a wide range of semi-volatile compounds, including aromatic amines.[9][10] The temperature program is designed to ensure the elution of the target analyte with a good peak shape in a reasonable runtime, while also allowing for the separation of potential earlier-eluting (more volatile) or later-eluting (less volatile) byproducts. The MS parameters are standard for Electron Ionization (EI), which provides reproducible fragmentation patterns for library matching and structural elucidation.[11]
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B GC (or equivalent) | Standard, robust platform for routine analysis. |
| MS System | Agilent 5977B MSD (or equivalent) | Provides high sensitivity and spectral integrity. |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) | Industry-standard column for general-purpose analysis and amine separation.[9] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL, Splitless Mode | Maximizes sensitivity for trace impurity analysis. |
| Oven Program | Initial 100°C, hold 1 min; Ramp 15°C/min to 290°C; Hold 5 min | Separates components based on boiling points, with a final hold to elute any high-boiling impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal reactions. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible fragments and library searchable spectra.[7] |
| Acquisition Mode | Full Scan (m/z 40-450) and/or SIM | Full scan for identifying unknowns; Selected Ion Monitoring (SIM) for higher sensitivity quantification. |
| SIM Ions | Quantifier: 148; Qualifiers: 179, 120 | m/z 148 is the base peak; 179 is the molecular ion; 120 is a key fragment.[12] |
Data Analysis and Interpretation
Identification and Mass Spectral Fragmentation
The identity of this compound is confirmed by matching its retention time with that of a known standard and by evaluating its mass spectrum. The molecular ion (M+) peak is expected at m/z 179 , corresponding to its molecular weight.[12] The fragmentation is dominated by a characteristic alpha-cleavage adjacent to the nitrogen atom, which is a highly favorable process for amines and alcohols.
The primary fragmentation pathways are:
-
Loss of a hydroxylmethyl radical (•CH₂OH, 31 Da): This is the most significant fragmentation, resulting in the stable, resonance-stabilized ion at m/z 148 . This ion is typically the base peak in the spectrum.
-
Loss of an ethyl radical (•C₂H₅, 29 Da): Cleavage of the N-ethyl bond results in an ion at m/z 150 .
-
Further Fragmentation of m/z 148: The m/z 148 ion can lose an ethene molecule (C₂H₄, 28 Da) via a rearrangement to produce the fragment at m/z 120 .
Caption: Proposed EI fragmentation pathway for this compound.
Potential Synthesis-Related Byproducts
Understanding the synthesis route is key to predicting potential impurities. A common synthesis involves the reaction of N-ethyl-m-toluidine with ethylene oxide.[13] Potential byproducts could include:
| Potential Byproduct | Molecular Weight ( g/mol ) | Expected Key Fragments (m/z) | Rationale |
| N-Ethyl-m-toluidine | 135.21 | 135 (M+), 120 (M-15) | Unreacted starting material. |
| m-Toluidine | 107.15 | 107 (M+), 106 (M-1) | Precursor to starting material. |
| N,N-bis(2-hydroxyethyl)-m-toluidine | 195.26 | 164 (M-31), 134 | Di-alkylation side product.[4] |
Method Validation Summary
This method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[2][3] The following performance characteristics are expected:
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Analyte peak is free from interference at its retention time. | Ensures the method accurately measures only the intended analyte. |
| Linearity | Correlation coefficient (R²) ≥ 0.995 over the calibration range. | Confirms a proportional response of the instrument to analyte concentration. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | S/N ≥ 10; acceptable precision and accuracy. | The lowest concentration that can be accurately quantified. |
| Accuracy (Recovery) | 90-110% recovery for spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value.[14] |
| Precision (RSD) | Repeatability and Intermediate Precision RSD ≤ 5%. | Demonstrates the consistency and reproducibility of the results. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By explaining the rationale behind the chosen parameters and detailing the expected fragmentation patterns, this guide serves as a robust starting point for method development, validation, and routine implementation in quality control laboratories. The outlined procedures for identifying potential byproducts further enhance its utility for process optimization and ensuring the chemical integrity of this important synthetic intermediate.
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purification of crude 2-(N-Ethyl-m-toluidino)ethanol by vacuum distillation
Application Note & Protocol
Topic: High-Purity Recovery of 2-(N-Ethyl-m-toluidino)ethanol via Vacuum Distillation
Abstract
This document provides a comprehensive guide for the purification of crude this compound (CAS: 91-88-3), a key intermediate in the synthesis of various dyes and color developers.[1][2] Due to its high boiling point at atmospheric pressure, purification requires vacuum distillation to prevent thermal degradation and ensure high-purity final product suitable for sensitive downstream applications. This application note details the scientific principles, a step-by-step laboratory protocol, safety considerations, and troubleshooting for researchers and chemical development professionals.
Introduction & Rationale
This compound, also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine, is an aromatic tertiary amine.[2] Its synthesis can result in various impurities, including unreacted starting materials like N-ethyl-m-toluidine, polyethoxylated byproducts, or residual solvents.[2][3] For its use in high-performance applications, such as in the manufacturing of photosensitive chemicals or specific dyestuffs, a purity of ≥98% is often required.[4]
The primary challenge in purifying this compound lies in its high boiling point and susceptibility to oxidation and decomposition at elevated temperatures. Standard atmospheric distillation is therefore unsuitable. Vacuum distillation is the method of choice as it lowers the boiling point of the liquid, allowing for vaporization at a significantly lower temperature, thereby preserving the molecule's integrity. This protocol establishes a reproducible method for achieving high-purity this compound.
Physicochemical Data for Distillation
A thorough understanding of the compound's physical properties is critical for designing an effective distillation protocol. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 91-88-3 | [5] |
| Molecular Formula | C₁₁H₁₇NO | [1][6] |
| Molecular Weight | 179.26 g/mol | [7] |
| Appearance | Clear yellow to brown liquid | [2] |
| Boiling Point | 114-115 °C at 1 mmHg | [4][5][8][9][10] |
| Density | 1.019 g/mL at 25 °C | [6][8] |
| Refractive Index (n20/D) | 1.555 | [5] |
| Melting Point | -19 °C | [5][6][11] |
| Flash Point | >110 °C (>230 °F) | [5][11] |
| Solubility | Insoluble in water | [1][4] |
Principle of Vacuum Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure exerted on its surface. By reducing the system pressure with a vacuum pump, the temperature required to reach this equilibrium is lowered. This relationship is fundamental to purifying thermally labile or high-boiling compounds. For this compound, reducing the pressure to approximately 1 mmHg lowers its boiling point from an estimated 338-340 °C at atmospheric pressure to a manageable 114-115 °C, preventing unwanted decomposition.
Detailed Experimental Protocol
This protocol outlines the setup, execution, and shutdown of a laboratory-scale vacuum distillation for purifying approximately 100-200g of crude this compound.
Required Materials & Apparatus
-
Chemicals:
-
Crude this compound
-
Boiling chips or a PTFE-coated magnetic stir bar
-
High-vacuum silicone grease
-
Dry ice and acetone or isopropanol (for cold trap)
-
-
Apparatus:
-
Heating mantle with integrated magnetic stirrer
-
Two-neck round-bottom flask (distilling flask), 500 mL
-
Short-path distillation head with condenser and vacuum connection
-
Thermometer (-10 to 200 °C) and thermometer adapter
-
Single-neck round-bottom flasks (receiving flasks), 250 mL
-
Cold finger trap (Dewar-style)
-
Two-stage rotary vane vacuum pump or a high-performance diaphragm pump
-
Digital vacuum gauge (Manometer)
-
Insulating glass wool or aluminum foil
-
Laboratory jack, clamps, and support stands
-
Tubing for vacuum and condenser water lines
-
Workflow Diagram
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Application Notes and Protocols for Monitoring the Reaction Progress of N-ethyl-m-toluidine Ethoxylation
Abstract
This comprehensive guide provides detailed application notes and robust protocols for monitoring the ethoxylation of N-ethyl-m-toluidine. This process is critical in synthesizing nonionic surfactants and intermediates used in the textile, agrochemical, and dye industries.[1][2] Ensuring precise control over the degree of ethoxylation is paramount for the final product's performance and quality. This document outlines various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared Spectroscopy (FTIR), and titration methods, to effectively monitor the reaction progress. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into both offline and online monitoring strategies, in line with Process Analytical Technology (PAT) principles.
Introduction: The Significance of N-ethyl-m-toluidine Ethoxylation
N-ethyl-m-toluidine is a vital aromatic amine intermediate in various chemical syntheses.[2][3] Its ethoxylation, the reaction with ethylene oxide, yields N-ethyl-m-toluidine ethoxylates, a class of nonionic surfactants with tailored hydrophilic-lipophilic balance (HLB). These surfactants function as efficient emulsifiers, dispersing agents, and wetting agents in diverse formulations.[1] The number of ethylene oxide (EO) units added to the N-ethyl-m-toluidine molecule dictates the surfactant's properties. Therefore, meticulous monitoring of the reaction is crucial to achieve the desired degree of ethoxylation and ensure batch-to-batch consistency.
The ethoxylation reaction is typically carried out by reacting N-ethyl-m-toluidine with ethylene oxide under elevated temperature and pressure, often in the presence of a catalyst like potassium hydroxide.[4] The reaction is highly exothermic and requires stringent safety measures to prevent runaway reactions.[4][5]
This guide will equip researchers, scientists, and drug development professionals with the necessary tools to confidently monitor this critical reaction, ensuring both safety and product quality.
Foundational Principles: Reaction Mechanism and Monitoring Strategy
The ethoxylation of N-ethyl-m-toluidine proceeds via the nucleophilic attack of the secondary amine's nitrogen atom on the carbon of the ethylene oxide ring, leading to the ring-opening and the formation of a hydroxyethyl group. This process can continue, adding more ethylene oxide units and forming a polyethylene glycol chain attached to the nitrogen atom.
Reaction Scheme:
A successful monitoring strategy should be able to quantify the disappearance of the starting material (N-ethyl-m-toluidine) and the appearance of the ethoxylated products with varying chain lengths. The choice of the analytical technique depends on factors such as the desired level of detail, the speed of analysis, and the availability of instrumentation.
Analytical Techniques for Reaction Monitoring
This section details the primary analytical methods for tracking the progress of N-ethyl-m-toluidine ethoxylation. For each technique, we provide the underlying principles, experimental protocols, and data interpretation guidelines.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds, making it well-suited for analyzing N-ethyl-m-toluidine and its ethoxylates.[6][7] A reversed-phase HPLC method can effectively separate the starting material from the ethoxylated products based on their polarity.
Principle: In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. N-ethyl-m-toluidine, being more nonpolar, will have a longer retention time than its more polar ethoxylated derivatives. As the degree of ethoxylation increases, the polarity of the molecule increases, leading to shorter retention times.
Protocol: HPLC Analysis of N-ethyl-m-toluidine Ethoxylation
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B2-20 min: 30% to 90% B20-25 min: 90% B25-27 min: 90% to 30% B27-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL[6] |
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at specified time intervals. Caution: The reaction is under pressure and involves hazardous materials. Follow appropriate safety protocols.[8][9]
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]
Data Analysis:
-
Monitor the decrease in the peak area of N-ethyl-m-toluidine and the increase in the peak areas of the ethoxylated products over time.
-
A calibration curve for N-ethyl-m-toluidine should be prepared using a reference standard to accurately quantify its consumption.[3]
-
The distribution of the ethoxylated oligomers can be observed as a series of peaks with decreasing retention times.
Gas Chromatography (GC)
Gas chromatography is suitable for analyzing volatile and semi-volatile compounds.[7] While N-ethyl-m-toluidine is amenable to GC analysis, its ethoxylates, especially those with a higher degree of ethoxylation, have increasing boiling points and may require derivatization to increase their volatility.[10][11]
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and carried by an inert gas through a column. Less volatile compounds will have longer retention times.
Protocol: GC-FID Analysis of N-ethyl-m-toluidine Ethoxylation (with Derivatization)
| Parameter | Recommended Conditions |
| GC System | Agilent 8890 GC with Flame Ionization Detector (FID) or equivalent |
| Column | Mid-polarity column (e.g., DB-5, HP-5), 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Carrier Gas | Helium or Hydrogen at a constant flow rate |
| Inlet Temperature | 280 °C |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 300 °C (hold 10 min) |
| Detector Temperature | 320 °C |
| Injection Volume | 1 µL (split injection) |
Sample Preparation and Derivatization:
-
Withdraw and quench a reaction aliquot as described for HPLC.
-
Derivatization (Silylation): To a dried aliquot of the sample, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10] Heat the mixture (e.g., at 60°C for 30 minutes) to convert the terminal hydroxyl groups of the ethoxylates to trimethylsilyl (TMS) ethers, which are more volatile.[10]
Data Analysis:
-
Track the consumption of the derivatized N-ethyl-m-toluidine peak.
-
Observe the appearance and evolution of a series of peaks corresponding to the derivatized ethoxylated oligomers.
-
Quantification can be performed using an internal standard and response factors.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique that can be used for real-time, in-situ monitoring of the reaction.[12] By using an Attenuated Total Reflectance (ATR) probe immersed in the reactor, the chemical changes in the reaction mixture can be followed continuously.
Principle: FTIR measures the absorption of infrared radiation by the molecules in the sample. Specific functional groups absorb at characteristic frequencies. The progress of the ethoxylation can be monitored by observing the changes in the absorption bands corresponding to the reactants and products.
Protocol: In-situ FTIR-ATR Monitoring
| Parameter | Recommended Conditions |
| FTIR Spectrometer | Mettler-Toledo ReactIR or equivalent with a diamond or silicon ATR probe |
| Spectral Range | 4000 - 650 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scans | 64 scans per spectrum |
| Data Collection Interval | Every 1-5 minutes |
Key Spectral Regions to Monitor:
-
Disappearance of N-H bond: The N-H stretching vibration of the secondary amine in N-ethyl-m-toluidine (around 3400 cm⁻¹) will decrease as the reaction proceeds.
-
Appearance of C-O bond: The C-O stretching vibration of the ether linkages in the ethoxylate chains (around 1100 cm⁻¹) will increase in intensity.[13]
-
Appearance of O-H bond: The O-H stretching vibration of the terminal hydroxyl group of the ethoxylates (broad band around 3400 cm⁻¹) will appear and grow.
Data Analysis:
-
Plot the absorbance of the characteristic peaks against time to generate reaction profiles.
-
Chemometric methods, such as Partial Least Squares (PLS) regression, can be used to build a model that correlates the spectral data with the degree of ethoxylation determined by an offline reference method (e.g., HPLC or titration).[14]
Titration Methods
Titration offers a cost-effective and straightforward method for determining the average degree of ethoxylation, particularly for quality control purposes.
Principle: The hydroxyl number of the ethoxylated product mixture can be determined by titration. The hydroxyl number is the mass of potassium hydroxide (KOH) in milligrams that is equivalent to the hydroxyl content of one gram of the sample. As the degree of ethoxylation increases, the hydroxyl number decreases.
Protocol: Hydroxyl Number Titration (Phthalic Anhydride Method) [15]
-
Accurately weigh a known amount of the ethoxylated sample into a flask.
-
Add a known excess of phthalic anhydride-pyridine reagent. The phthalic anhydride reacts with the terminal hydroxyl groups.
-
Heat the mixture to ensure complete reaction.
-
After cooling, add water to hydrolyze the excess phthalic anhydride to phthalic acid.
-
Titrate the phthalic acid with a standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
A blank determination without the sample is also performed.
-
The hydroxyl number is calculated from the difference in the titration volumes of the blank and the sample.[15]
Data Analysis:
-
The average number of ethylene oxide units can be calculated from the hydroxyl number and the molecular weight of N-ethyl-m-toluidine.
Process Analytical Technology (PAT): Towards Real-Time Control
Integrating the monitoring techniques described above into a Process Analytical Technology (PAT) framework allows for a deeper understanding and better control of the ethoxylation process.[16][17][18] PAT aims to ensure final product quality by designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters and quality attributes.[18][19]
Online vs. Offline Monitoring:
-
Offline Analysis: Involves manually taking a sample from the reactor and analyzing it in a laboratory.[20][21] HPLC, GC, and titration are typically offline methods. While providing detailed information, there is a time delay between sampling and obtaining the result.
-
Online/Inline Analysis: Involves automated sampling and analysis in close proximity to the reactor (online) or direct measurement within the reactor (inline).[18][20] In-situ FTIR-ATR is an example of inline analysis. These methods provide real-time data, enabling immediate process adjustments.[22]
By implementing online/inline monitoring, it is possible to track the reaction in real-time, identify the reaction endpoint more accurately, and potentially automate the control of ethylene oxide addition, leading to improved safety, consistency, and efficiency.[23]
Safety and Handling
Both N-ethyl-m-toluidine and ethylene oxide are hazardous materials that require strict safety precautions.
-
N-ethyl-m-toluidine: Toxic if swallowed, in contact with skin, or if inhaled.[24] It may cause cancer and damage to organs.[24] Always handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[8][9][25]
-
Ethylene Oxide: Extremely flammable, dangerously reactive, and very toxic (fatal if inhaled).[26] It is a compressed gas that may explode if heated.[26] Ethoxylation reactions are highly exothermic and must be conducted with robust temperature and pressure control systems to prevent runaway reactions.[5]
Always consult the Safety Data Sheets (SDS) for all chemicals before use and adhere to all institutional and governmental safety regulations.[8][9]
Visualization of Workflows
Diagram: General Workflow for Monitoring N-ethyl-m-toluidine Ethoxylation
Caption: Workflow for monitoring N-ethyl-m-toluidine ethoxylation.
Diagram: Logical Flow for HPLC Method Development
Caption: Logical flow for HPLC method development and validation.
Conclusion
Effective monitoring of N-ethyl-m-toluidine ethoxylation is essential for producing high-quality nonionic surfactants with desired properties. This guide has provided a comprehensive overview of various analytical techniques, including HPLC, GC, FTIR, and titration, complete with detailed protocols and the rationale behind their application. By leveraging these methods, particularly within a PAT framework utilizing real-time monitoring, researchers and manufacturers can achieve enhanced process understanding, improved safety, and consistent product quality. The choice of the most suitable technique will depend on the specific requirements of the analysis, including the need for detailed oligomer distribution, real-time data, and available resources.
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- Chemical Analysis of Alcohol Ethoxylates and Alkylphenol Ethoxylates. (n.d.). ASTM International.
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- Safety of ethoxylation reactions. (n.d.). ResearchGate.
- Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. (n.d.). U.S. Environmental Protection Agency.
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- The analysis of alkyl-capped alcohol ethoxylates and alcohol ethoxycarboxylates from alcohol ethoxylates by atmospheric pressure chemical ionization mass spectrometry. (1998). PubMed.
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- Method of rapidly determining the degree of ethoxylation of highly ethoxylated nonionic surfactants. (n.d.). Google Patents.
- FTIR spectra of 6F (a), ethoxylated 6F (b) and ethoxylated 6F diacrylate (c). (n.d.). ResearchGate.
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- N-Ethyl, N- (3-sulfobenzyl) M-Toluidine | Dyes Intermediate. (n.d.). Shubham Specialty Products.
- m-Toluidine Ethoxylated. (n.d.). Consumer Product Ingredients Database.
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application of 2-(N-Ethyl-m-toluidino)ethanol in the synthesis of Disperse Blue dyes
An in-depth guide for researchers and chemical synthesis professionals on the pivotal role and practical application of 2-(N-Ethyl-m-toluidino)ethanol in the formulation of Disperse Blue azo dyes.
Introduction: The Chemistry of Color for Synthetic Fibers
Disperse dyes represent a specific class of non-ionic colorants with minimal water solubility, making them uniquely suited for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[1][2] The application mechanism relies on the dye being present as a fine aqueous dispersion, which then diffuses into the fiber at high temperatures.[2] Among the various chemical structures used for disperse dyes, azo compounds are predominant due to their synthetic versatility and strong light-absorbing properties, which arise from their extended conjugated systems.[2][3]
The synthesis of azo dyes is a cornerstone of color chemistry, typically involving a two-stage process: diazotization followed by an azo coupling reaction.[3][4] In this process, a primary aromatic amine (the diazo component) is transformed into a reactive diazonium salt. This salt then acts as an electrophile, reacting with an electron-rich aromatic compound (the coupling component) to form the final azo dye.[4]
This compound (CAS No. 91-88-3), also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine, is a crucial intermediate in this field, serving as an effective coupling component.[5][6][7] Its chemical structure, featuring an activated aromatic ring and functional groups that influence both color and dye performance, makes it a valuable precursor for a range of Disperse Blue dyes.[5] This guide provides a detailed protocol and scientific rationale for its use in synthesizing a representative Disperse Blue dye.
Core Synthesis: From Precursors to Pigment
The following sections outline a representative synthesis of a high-performance Disperse Blue azo dye. The process is divided into the critical stages of diazotization and coupling, culminating in the isolation of the final product.
Part 1: Diazotization of the Diazo Component
The initial step involves the conversion of a primary aromatic amine into its corresponding diazonium salt. For producing deep blue shades, heterocyclic amines or anilines with strong electron-withdrawing groups are typically employed. A common and effective diazo component for this purpose is 3-amino-5-nitro-2,1-benzisothiazole, known for producing dyes with good fastness properties.[8][9] The diazotization is performed using nitrosylsulfuric acid in a strong acidic medium at low temperatures to ensure the stability of the resulting diazonium salt.[8]
Experimental Protocol: Diazotization
-
Preparation of Nitrosylsulfuric Acid: In a flask equipped with a stirrer and thermometer, cautiously add sodium nitrite (0.76 g, 0.011 mol) in small portions to 15 mL of concentrated sulfuric acid (98%), ensuring the temperature does not exceed 65°C. Stir the mixture until all sodium nitrite has dissolved to form a clear solution of nitrosylsulfuric acid.
-
Cooling: Cool the prepared nitrosylsulfuric acid to 0-5°C in an ice-salt bath.
-
Addition of Diazo Component: Over a period of 30 minutes, carefully add 3-amino-5-nitro-2,1-benzisothiazole (1.95 g, 0.01 mol) to the cold nitrosylsulfuric acid solution. Maintain the temperature strictly between 0°C and 5°C throughout the addition.
-
Reaction: Stir the reaction mixture at 0-5°C for an additional 2-3 hours to ensure the diazotization is complete.[8] The completion of the reaction can be monitored by testing a small drop of the solution with starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid and thus the consumption of the primary amine. The resulting solution is the diazonium salt, which should be used immediately in the next step.
Part 2: Azo Coupling with this compound
This stage is the chromophore-forming step where the electrophilic diazonium salt reacts with the nucleophilic coupling component, this compound. The azo group links the two aromatic systems, creating the extended conjugated system responsible for the dye's color. The coupling reaction is typically carried out in an acidic aqueous medium.
Experimental Protocol: Coupling Reaction
-
Preparation of Coupling Solution: In a separate beaker, prepare a solution by dissolving this compound (1.79 g, 0.01 mol) in 50 mL of water containing 1.0 g of sulfuric acid and a small amount of sulfamic acid (approx. 0.1 g) to destroy any residual nitrous acid.[8]
-
Cooling: Cool this solution to below 10°C in an ice bath with vigorous stirring.[8]
-
Coupling: Slowly add the previously prepared cold diazonium salt solution dropwise to the coupling component solution over 30-45 minutes.[8][10] A colored precipitate will form immediately.
-
Reaction Completion: Maintain the reaction mixture at a low temperature (5-10°C) and continue stirring for an additional 4-6 hours to ensure the coupling reaction goes to completion.[8]
-
Neutralization and Isolation: Gradually neutralize the reaction mixture with a sodium hydroxide solution to a pH of 5-6 to precipitate the dye fully.[11]
-
Filtration and Washing: Filter the solid dye product using a Buchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to remove any residual acids and salts.
-
Drying: Dry the resulting dye product in an oven at 60-70°C.
Synthesis Workflow and Data
The entire process, from raw materials to the final Disperse Blue dye, is a well-defined chemical pathway.
Caption: Synthesis workflow for a Disperse Blue dye.
Table 1: Key Reagents and Their Roles
| Reagent | Molecular Formula | M.W. ( g/mol ) | Moles (mol) | Role |
| 3-Amino-5-nitro-2,1-benzisothiazole | C₇H₅N₃O₂S | 195.20 | 0.01 | Diazo Component |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.011 | Diazotizing Agent Precursor |
| Sulfuric Acid | H₂SO₄ | 98.08 | Excess | Reaction Medium/Catalyst |
| This compound | C₁₁H₁₇NO | 179.26 | 0.01 | Coupling Component |
Expert Insights: The Rationale Behind the Protocol
-
Temperature Control: The stability of diazonium salts is critically dependent on temperature. Above 5-10°C, they can decompose, sometimes violently, and participate in unwanted side reactions, reducing the yield and purity of the final dye. Maintaining a low temperature throughout the diazotization and coupling steps is paramount for success and safety.
-
Acidic Medium: The diazotization reaction requires a strong acidic environment to generate the active diazotizing agent, the nitrosonium ion (NO⁺), from nitrous acid. During the coupling phase, a moderately acidic pH is necessary. It prevents the diazonium salt from converting to a non-reactive diazotate ion (at high pH) and minimizes self-coupling of the aromatic amine coupling component.
-
Post-Synthesis Processing: The dried dye powder obtained from this synthesis is not yet suitable for dyeing. It must undergo a process of milling or grinding in the presence of dispersing agents.[12] This crucial step reduces the particle size of the dye to the sub-micron level, creating a stable aqueous dispersion that is essential for uniform and efficient dyeing of polyester fibers.[2][13]
-
Structural Impact on Color: The final color of the dye is a direct result of its molecular structure. The electron-withdrawing nitro group (-NO₂) on the benzisothiazole ring and the electron-donating N-ethylamino group on the toluidine ring work in a "push-pull" electronic system. This configuration extends the π-conjugated system and shifts the maximum absorption wavelength (λmax) to the longer wavelengths of the visible spectrum, resulting in a deep blue color.
Safety and Handling
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and must be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazonium Salt Hazard: Aromatic diazonium salts, especially in a dry, solid state, can be explosive. They should never be isolated and should always be kept in solution and used immediately after preparation.
-
Toxicity: The aromatic amine precursors are toxic and should be handled in a well-ventilated fume hood to avoid inhalation of dust or vapors.
References
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- NCBI. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry.
- Google Patents. CN103613953A - Disperse blue dye composition, disperse dye, and preparation method and application of disperse dye.
- aatcc.org. Disperse Dyes: A Dye Chemist's Perspective.
- Haihang Industry. 2-(n-ethyl-m-toluidino)ethano cas 91-88-3.
- World dye variety. Disperse Blue 79. (2012-03-26).
- ChemicalBook. This compound CAS#: 91-88-3.
- IOSR Journal. Synthesis of Some Azo Disperse-Reactive Dyes From 2-Aminothiazole Derivatives And Their Application Properties On Polyester/Cotton Blend.
- Google Patents. CN106118118B - Blue disperse dye, and composition, preparation method and application thereof.
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- International Science Community Association. Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. (2013-10-18).
- NIH. Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. (2022-08-16).
- Mit-ivy. China this compound CAS: 91-88-3 factory and manufacturers.
- Google Patents. CN114057580A - Disperse blue dye intermediate and preparation method of disperse blue dye.
- NIH. Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics.
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- Journal of Chemical Reviews. Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022-08-04).
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- Santa Cruz Biotechnology. 2-(N-Ethyl-N-m-toluidino)ethanol.
- ResearchGate. The Disperse Dyes — Their Development and Application.
- MDPI. New Azo Derivatives of Ethanol Lignin: Synthesis, Structure, and Photosensitive Properties. (2023-02-11).
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Application Note: Quantitative Analysis of 2-(N-Ethyl-m-toluidino)ethanol
Abstract
This guide provides a comprehensive overview and detailed protocols for the accurate quantification of 2-(N-Ethyl-m-toluidino)ethanol, a key intermediate in various chemical syntheses.[1] We address the critical need for precise yield determination in research, development, and manufacturing environments. This document explores three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nonaqueous Potentiometric Titration. Each method is presented with a detailed protocol, the scientific rationale behind procedural steps, and guidance on data interpretation for calculating reaction yield.
Introduction: The Imperative for Accurate Yield Quantification
This compound (CAS No. 91-88-3) is a tertiary amine and an alcohol, serving as a versatile building block in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] The efficiency of its synthesis is a critical parameter, directly impacting process viability, cost-effectiveness, and downstream product quality. Accurate and reliable quantification of the product yield is therefore not merely an academic exercise but a cornerstone of process optimization and quality control.
This application note is designed for researchers, analytical chemists, and process development professionals. It moves beyond simple procedural lists to provide a foundational understanding of why specific methods are chosen and how they work, ensuring that protocols can be adapted and validated for specific laboratory contexts.
Physicochemical Properties
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | [2] |
| Molecular Weight | 179.26 g/mol | [2][3] |
| Appearance | Clear yellow to brown liquid/oil | [1][4] |
| Boiling Point | 114-115 °C at 1 mmHg | [1] |
| Density | 1.019 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.555 | [1] |
| Solubility | Insoluble in water | [1] |
The molecule's aromatic ring provides a strong chromophore for UV detection in HPLC, while its volatility and thermal stability make it amenable to GC analysis. The basic tertiary amine group allows for quantification via acid-base titration.
Overview of Analytical Strategies
The choice of analytical technique depends on factors such as required sensitivity, selectivity, available equipment, and sample matrix complexity.[5]
-
High-Performance Liquid Chromatography (HPLC): Offers high throughput and is ideal for routine analysis of reaction mixtures. Separation is based on polarity, and quantification is typically achieved with a UV detector.[5] It is often simpler in terms of sample preparation compared to GC.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides superior selectivity and sensitivity.[5] Separation is based on volatility, and the mass spectrometer offers definitive identification, which is crucial for distinguishing the product from structurally similar impurities.[5]
-
Nonaqueous Potentiometric Titration: A classical, cost-effective method for quantifying the total basic content (the tertiary amine). It is highly accurate but not selective if other basic species are present. This method is excellent for purity assessment of a final, isolated product.[6][7]
The following diagram illustrates the general decision-making and analysis workflow.
Caption: General workflow for quantifying this compound yield.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is recommended for its robustness and high throughput in analyzing multiple samples from a reaction screening or optimization study. The protocol leverages the strong UV absorbance of the toluidine ring.
Scientific Rationale
Reversed-phase HPLC separates molecules based on their hydrophobicity. This compound, being moderately polar, will be retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase (like acetonitrile and water). Adding a small amount of acid (e.g., formic acid) to the mobile phase protonates the tertiary amine, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the column.[8]
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Application Notes & Protocols: Leveraging 2-(N-Ethyl-m-toluidino)ethanol in Predictive Quantitative Structure-Activity Relationship (QSAR) Modeling
Audience: Researchers, scientists, and drug development professionals.
Abstract: Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern computational toxicology and drug discovery, enabling the prediction of a chemical's biological activity or properties from its molecular structure.[1][2] This approach significantly reduces the reliance on animal testing and accelerates the screening of chemical libraries.[1][3] This guide provides a detailed protocol for developing a robust QSAR model, using 2-(N-Ethyl-m-toluidino)ethanol as a practical case study. We will navigate the complete workflow, from data curation and descriptor calculation to rigorous model validation and the definition of its applicability domain, all while adhering to the internationally recognized principles set forth by the Organisation for Economic Co-operation and Development (OECD).[4][5]
Foundational Principles of QSAR Modeling
The central hypothesis of QSAR is that the structural and physicochemical properties of a molecule, which can be quantified as numerical 'descriptors', dictate its biological activity.[2] A QSAR model is, therefore, a mathematical equation that correlates these descriptors with a measured activity or property.[1][2][6]
The development of a scientifically valid and regulatory-accepted QSAR model is not merely a statistical exercise; it is a systematic process governed by principles that ensure its robustness, reliability, and predictive power. The OECD has established five key principles that serve as the gold standard for model validation.[3][4][7]
The Five OECD Principles for QSAR Model Validation:
-
A Defined Endpoint: The model must predict a specific, unambiguous biological activity or property (e.g., aquatic toxicity, receptor binding affinity).
-
An Unambiguous Algorithm: The mathematical method used to create the model (e.g., Multiple Linear Regression, Partial Least Squares) must be clearly defined.[1]
-
A Defined Domain of Applicability: The model is only reliable for predicting the activity of compounds that are structurally similar to those used to build it.[8][9]
-
Appropriate Measures of Goodness-of-fit, Robustness, and Predictivity: The model's performance must be rigorously evaluated using statistical metrics.[8][10]
-
A Mechanistic Interpretation, if Possible: A great QSAR model should offer insights into why certain molecular features are correlated with the endpoint, linking the statistical relationship to a plausible biological mechanism.
The following diagram illustrates how these principles are integrated into the QSAR assessment framework.
Caption: The five OECD principles for a valid QSAR model.
Case Study Molecule: this compound
To illustrate the QSAR protocol, we will use this compound as our reference compound. This aromatic amine serves as a practical example for the calculation of molecular descriptors.[11][12] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 91-88-3 | [13] |
| Molecular Formula | C₁₁H₁₇NO | [14] |
| Molecular Weight | 179.26 g/mol | [13][14] |
| Form | Liquid | [13] |
| Boiling Point | 114-115 °C at 1 mmHg | [13][15] |
| Density | 1.019 g/mL at 25 °C | [13] |
| SMILES String | CCN(CCO)c1cccc(C)c1 | [14] |
| InChI Key | KRNUKKZDGDAWBF-UHFFFAOYSA-N | [14] |
Detailed Protocol for QSAR Model Development
The following protocol outlines a comprehensive workflow for creating and validating a predictive QSAR model. This process is iterative and requires careful scientific judgment at each stage.
Caption: A typical workflow for developing a predictive QSAR model.
Step 1: Data Acquisition and Curation
Rationale: The quality of a QSAR model is fundamentally limited by the quality of the input data. Erroneous or inconsistent data will lead to a misleading and unreliable model.[16] Data curation is a mandatory first step to ensure structural and biological data are accurate and standardized.[9][16][17]
Protocol:
-
Compile a Dataset: Gather a set of diverse chemical structures with their associated, consistently measured biological activity (the "endpoint"). This data can come from public databases (e.g., PubChem, ChEMBL) or internal corporate databases. For our case study, one might collect a dataset of aromatic amines with measured aquatic toxicity to the fathead minnow.[11][12]
-
Chemical Structure Curation:
-
Standardize chemical representations (e.g., neutralize salts, handle tautomers and stereoisomers consistently).
-
Remove duplicates and invalid chemical structures.
-
Use automated tools like KNIME or custom Python scripts for this process, as manual curation is impractical for large datasets.[17]
-
-
Biological Data Curation:
-
Ensure the activity data is from a consistent experimental protocol.
-
Convert data to a uniform unit (e.g., molar concentration like -log(IC₅₀)).
-
Identify and handle outliers appropriately. They may be data errors or represent a unique mechanistic class.
-
Step 2: Molecular Descriptor Calculation
Rationale: Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties.[18][19] A wide range of descriptors is calculated to provide the model-building algorithm with a comprehensive set of variables from which to select the most relevant ones.[20]
Protocol:
-
Select Descriptor Software: Choose a software package for descriptor calculation. Numerous free and commercial options are available.[19][20]
-
Free: PaDEL-Descriptor, CDK, MOLD2
-
Commercial: Dragon, alvaDesc, MOE
-
-
Calculate Descriptors: Input the curated set of chemical structures (typically in SDF or SMILES format) into the software. Calculate descriptors from different classes to capture a variety of molecular information.
-
Descriptor Classes:
-
0D/1D: Based on the chemical formula (e.g., molecular weight, atom counts, hydrogen bond donors/acceptors).
-
2D: Based on the 2D graph of the molecule (e.g., topological indices, connectivity indices).
-
3D: Based on the 3D conformation (e.g., molecular shape, surface area).
-
Quantum Chemical: Descriptors related to electronic structure (e.g., HOMO/LUMO energies).[21]
-
Example Descriptors for this compound:
| Descriptor Class | Descriptor Name | Calculated Value (Illustrative) | Significance |
| 1D | Molecular Weight | 179.26 | Represents the size of the molecule. |
| 1D | Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | Relates to potential interactions with biological targets. |
| 2D | LogP (Octanol-Water Partition) | ~2.5 | Indicates lipophilicity and ability to cross membranes.[14] |
| 2D | Topological Polar Surface Area | 23.5 Ų | Relates to transport properties and membrane penetration.[14] |
| 3D | Radius of Gyration | Varies with conformation | A measure of molecular compactness. |
Step 3: Dataset Division
Rationale: To obtain an unbiased assessment of a model's predictive power, it must be tested on data it has not seen during its development.[22] Therefore, the curated dataset is split into a training set (for building the model) and a test set (for validating its predictive ability).[1][8]
Protocol:
-
Splitting Ratio: Typically, the data is split into 70-80% for the training set and 20-30% for the test set.
-
Splitting Method: Use a rational splitting algorithm, such as the Kennard-Stone algorithm, to ensure that both the training and test sets span the entire descriptor space of the dataset. This ensures the test set is a true representation of the chemical diversity.
-
Avoid Random Splitting: While simple, random splitting can lead to an uneven distribution of chemical structures or activity ranges, potentially resulting in a biased and unreliable validation.[23]
Step 4: Model Building
Rationale: This step involves using a statistical algorithm to find the best mathematical correlation between the calculated molecular descriptors (independent variables) and the biological activity (dependent variable) for the compounds in the training set.
Protocol:
-
Variable Selection: From the thousands of calculated descriptors, select a small, relevant subset that has the highest correlation with the activity while having low inter-correlation. This step is crucial to avoid overfitting.
-
Algorithm Selection: Choose a regression or classification algorithm. For continuous endpoints (like IC₅₀), regression methods are used.
-
Multiple Linear Regression (MLR): A simple and interpretable method.
-
Partial Least Squares (PLS): Robust for datasets where descriptors may be inter-correlated.[1]
-
Machine Learning Methods: More complex methods like Random Forest or Support Vector Machines (SVM) can capture non-linear relationships.[1]
-
-
Model Generation: Apply the chosen algorithm to the training set to generate the QSAR equation. For example, a simple MLR model might look like:
-
Activity = (c₁ * Descriptor A) + (c₂ * Descriptor B) + intercept
-
Step 5: Rigorous Model Validation
Rationale: Validation is arguably the most critical step, as it determines the reliability and predictive confidence of the QSAR model.[3] It involves both internal and external validation procedures.[3][8]
Protocol:
-
Internal Validation (on the Training Set):
-
Cross-Validation: The most common method is Leave-One-Out Cross-Validation (LOO-CV). The model is repeatedly built on all but one compound from the training set and then used to predict the activity of the left-out compound. This is repeated for every compound.
-
Y-Randomization: The biological activity values in the training set are shuffled randomly, and a new model is built. This process is repeated many times. A valid model should show a significant drop in performance for the randomized data, proving the original correlation was not due to chance.[22]
-
-
External Validation (on the Test Set):
Key Statistical Metrics for Validation:
| Metric | Description | Acceptable Value | Validation Type |
| R² | Coefficient of determination. Measures the goodness-of-fit for the training set. | > 0.6 | Internal |
| Q² (or R²cv) | Cross-validated R². Measures the robustness of the model. | > 0.5 | Internal |
| R²pred | Predictive R² for the test set. Measures the model's predictive power. | > 0.6 | External |
| RMSE | Root Mean Square Error. The average magnitude of the prediction error. | As low as possible | Both |
Step 6: Defining the Applicability Domain (AD)
Rationale: No QSAR model can accurately predict the activity for every possible chemical. The AD defines the chemical space of structures and descriptors for which the model's predictions are considered reliable.[8][9] Making predictions for compounds outside the AD is an extrapolation and is scientifically invalid.
Protocol:
-
Descriptor Range: The simplest method is to define the AD by the minimum and maximum values of each descriptor used in the model, based on the training set.
-
Leverage Approach: A statistical method that identifies compounds in the test set that are outliers in the model's descriptor space.
-
Geometric Methods: More complex methods that define a multidimensional boundary around the training set compounds in descriptor space.
Conclusion
The development of a predictive QSAR model is a rigorous, multi-step process that combines data science with chemical and biological expertise. By following a structured workflow grounded in the OECD principles, researchers can build reliable in silico tools for prioritizing candidate molecules, assessing chemical toxicity, and guiding drug development efforts. Using this compound as a reference point, this guide has provided a detailed protocol that emphasizes the causality behind each step, from the critical need for data curation to the non-negotiable requirement for stringent validation and applicability domain definition.
References
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- ProtoQSAR. (2018).
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preparation of stock solutions of 2-(N-Ethyl-m-toluidino)ethanol for experiments
An Application Note and Protocol for the Preparation of Stock Solutions of 2-(N-Ethyl-m-toluidino)ethanol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of this compound (CAS No. 91-88-3).[1][2][3] The protocols outlined herein are designed to ensure solution integrity, concentration accuracy, and experimental reproducibility. This guide covers the essential physicochemical properties, safety precautions, solvent selection, detailed step-by-step preparation protocols, and best practices for storage and handling. By explaining the causality behind procedural choices, this note aims to equip laboratory personnel with the necessary expertise for reliable experimental design.
Introduction to this compound
This compound, also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine, is an aminotoluene derivative with applications in various chemical synthesis studies.[4][5] Its utility has been noted in the development of pigment systems for biochemical assays, such as the determination of serum triglycerides, and in modeling for aquatic toxicity studies.[4] Given its role in precise analytical and synthetic workflows, the ability to prepare stock solutions of known concentration and stability is of paramount importance for generating reliable and reproducible data. This application note serves as a foundational guide to achieving this.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is critical before any handling or solution preparation. This compound is a liquid at room temperature.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 91-88-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇NO | [3][6] |
| Molecular Weight | 179.26 g/mol | [1][3][5] |
| Appearance | Clear yellow to green liquid; may also appear as a powder or lump | [4][7] |
| Density | 1.019 g/mL at 25 °C | [1][5] |
| Boiling Point | 114-115 °C at 1 mmHg | [1][4][5] |
| Flash Point | 148 °C (298.4 °F) | [1][5] |
| Water Solubility | Insoluble | [4] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4][7] |
Critical Safety Information
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and requires careful handling to minimize exposure.[1][3][5]
-
Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood. Wear nitrile gloves, safety glasses or goggles, and a lab coat.[1][8][9]
-
Handling Precautions: Avoid breathing vapors or mist.[2] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[8][9] Ensure adequate ventilation.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][10]
Pre-Protocol Considerations: The Key to Accuracy
The quality of a stock solution is determined before the first measurement is ever made. The choices of solvent, equipment, and calculation methods are critical.
Solvent Selection
The choice of solvent is the most critical variable in preparing a viable stock solution. Since this compound is insoluble in water, an organic solvent is required.[4]
-
Primary Recommendation (Polar Aprotic): Dimethyl sulfoxide (DMSO) is an excellent initial choice for creating high-concentration stock solutions of many organic molecules. Its high solvating power often ensures complete dissolution, which is the primary goal.
-
Secondary Recommendations (Polar Protic): Anhydrous ethanol is a suitable alternative, particularly if DMSO is incompatible with the downstream experimental system.[11] While a related compound is known to be soluble in ethanol, the exact solubility of this compound should be empirically verified.[12]
-
Causality: The aim is to create a true solution, not a suspension. A completely dissolved stock ensures that each aliquot taken for an experiment contains the same amount of the compound, which is the cornerstone of dose-response accuracy. Incomplete dissolution is a primary source of experimental error. Always use high-purity, anhydrous-grade solvents to prevent degradation and unwanted side reactions.
Essential Equipment and Materials
-
This compound (high purity grade)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Ethanol
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Glass volumetric flasks (Class A)
-
Glass or polypropylene conical tubes for aliquoting
-
Pipettes (P1000, P200) and sterile, low-retention tips
-
Vortex mixer
-
Sonicator (water bath)
Protocol: Preparation of a 100 mM Stock Solution
This protocol details the preparation of 10 mL of a 100 mM stock solution in DMSO. This concentration is a common starting point for serial dilutions in biological and chemical assays.
Step 1: Calculation
The first step is to calculate the required mass of this compound. The accuracy of the entire experiment depends on this calculation.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Given:
-
Calculation:
-
Mass (g) = 0.1 mol/L × 0.01 L × 179.26 g/mol = 0.17926 g
-
Mass (mg) = 179.26 mg
-
Step 2: Weighing the Compound
This step must be performed with precision to match the accuracy of the calculation.
-
Work Area: Perform all handling inside a certified chemical fume hood.
-
Tare: Place a clean, dry weigh boat or glass vial on the calibrated analytical balance and tare the mass to zero.
-
Measure: The compound is a liquid.[1][5] Using a calibrated pipette, carefully transfer the calculated amount into the tared container. Given its density of 1.019 g/mL, the volume to pipette is:
-
Volume (mL) = Mass (g) / Density (g/mL) = 0.17926 g / 1.019 g/mL ≈ 0.176 mL or 176 µL.
-
-
Record: Record the exact mass measured. This value should be used for the final, precise concentration calculation. For this example, we will assume the measured mass is exactly 179.3 mg.
Step 3: Dissolution
This is the critical step for ensuring a homogenous solution.
-
Solvent Addition: Carefully add the measured this compound to a 10 mL Class A volumetric flask. Add approximately 7-8 mL of anhydrous DMSO to the flask.
-
Initial Mixing: Cap the flask securely and vortex for 30-60 seconds to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution against a light source. Look for any undissolved droplets or particulate matter. The solution should be completely clear.
-
Assisted Dissolution (If Necessary): If dissolution is slow, sonicate the flask in a room temperature water bath for 5-10 minutes. Gentle warming (to no more than 30-40°C) can also be used, but care must be taken as some compounds can degrade with heat.
-
Final Volume Adjustment: Once the solute is completely dissolved, carefully add DMSO to the 10 mL calibration mark on the volumetric flask. The bottom of the meniscus should align perfectly with the mark.
-
Final Homogenization: Cap the flask and invert it 15-20 times to ensure the final solution is completely homogenous. This step is crucial for concentration uniformity.
Step 4: Final Concentration Calculation
Use the actual mass measured in Step 2 for the most accurate concentration value.
-
Formula: Actual Concentration (mM) = [Mass (mg) / Molecular Weight ( g/mol )] / Volume (mL)
-
Example: (179.3 mg / 179.26 g/mol ) / 10 mL ≈ 100.02 mM
Quality Control, Storage, and Stability
Self-Validation and Quality Control
A protocol's trustworthiness comes from its inherent checks. The primary validation for a stock solution is ensuring complete dissolution . A solution with visible particulates is not a valid stock solution, as aliquots will be inconsistent. For chromophoric compounds, UV-Vis spectrophotometry could be used to confirm concentration if an extinction coefficient is known, but for most applications, careful gravimetric and volumetric preparation is the standard.
Aliquoting and Storage
Long-term stability is best maintained by minimizing environmental exposure and physical stress.
-
Aliquot: Dispense the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in clearly labeled, low-retention microcentrifuge tubes or cryovials.
-
Why Aliquot?: Aliquoting is critical for stability. It prevents repeated freeze-thaw cycles which can cause the compound to precipitate out of solution and degrade. It also minimizes contamination risk from repeated access to the primary stock.
-
Storage Conditions: Store the aliquots in a desiccated, dark environment. Based on supplier data, room temperature storage is acceptable.[4][7] However, for long-term stability (> 6 months), storage at -20°C is a common and recommended practice for organic compound stock solutions. Always allow an aliquot to fully equilibrate to room temperature before opening to prevent water condensation.
Workflow Visualization
The following diagram illustrates the logical flow of the stock solution preparation protocol.
Caption: Workflow for preparing this compound stock solution.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7067, this compound.
- Chemos GmbH & Co.KG. (2022). Safety Data Sheet: 2-(N-Methyl-p-toluidino)ethanol.
- 3M. (2018). Safety Data Sheet.
- Karon, B. S., et al. (2015). The stability of ethanol in unstoppered tubes. PubMed.
Sources
- 1. 2-(N-Ethyl-N-m-toluidino)ethanol 98 91-88-3 [sigmaaldrich.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C11H17NO | CID 7067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 91-88-3 [m.chemicalbook.com]
- 5. 2-(N-Ethyl-N-m-toluidino)ethanol 98 91-88-3 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 91-88-3 [amp.chemicalbook.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. The stability of ethanol in unstoppered tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(N-Ethyl-m-toluidino)ethanol
Welcome to the technical support center for the synthesis of 2-(N-Ethyl-m-toluidino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles.
Introduction to the Synthesis of this compound
This compound, a key intermediate in the manufacturing of various dyes and pharmaceuticals, is primarily synthesized through the N-alkylation of N-ethyl-m-toluidine.[1][2] The two most common industrial and laboratory methods for introducing the 2-hydroxyethyl group are the reaction with ethylene oxide or 2-chloroethanol.[3]
The overall synthetic pathway can be visualized as a two-step process:
-
N-Ethylation of m-toluidine: Formation of the precursor, N-ethyl-m-toluidine.
-
N-Hydroxyethylation of N-ethyl-m-toluidine: Introduction of the 2-hydroxyethyl group to yield the final product.
Each step presents unique challenges that can impact the final yield and purity. This guide will address both stages, with a focus on troubleshooting and optimization.
Caption: Overall synthesis pathway of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-ethyl-m-toluidine (Step 1) | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reaction: Formation of N,N-diethyl-m-toluidine due to over-alkylation.[4][5] 3. Poor quality of starting materials: Impurities in m-toluidine or the ethylating agent. | 1. Optimize reaction conditions: Monitor the reaction progress using TLC or GC and adjust time and temperature accordingly. 2. Control stoichiometry: Use a molar excess of m-toluidine relative to the ethylating agent. Add the ethylating agent slowly to the reaction mixture.[5] 3. Purify starting materials: Distill m-toluidine and the ethylating agent before use. |
| Low yield of this compound (Step 2) | 1. Incomplete reaction: Suboptimal temperature, pressure, or reaction time. 2. Side reaction (Ethylene Oxide route): Polymerization of ethylene oxide or formation of di- and tri-ethanolamine derivatives. 3. Side reaction (2-Chloroethanol route): Incomplete reaction or formation of quaternary ammonium salts. 4. Catalyst deactivation (if used). | 1. Optimize reaction conditions: For the ethylene oxide route, a temperature of 120-140°C is suggested.[6] For the 2-chloroethanol route, refluxing in a suitable solvent is common.[3] 2. Control stoichiometry and temperature: Use a slight excess of ethylene oxide and maintain a controlled temperature to minimize polymerization. A catalyst like taurine may improve selectivity.[6] 3. Use of a base: Employ a base like sodium carbonate or sodium hydroxide to neutralize the HCl formed and drive the reaction to completion. 4. Use fresh catalyst: If using a catalyst, ensure it is active and used in the correct proportion. |
| Product contamination with N,N-diethyl-m-toluidine | Over-alkylation during the N-ethylation of m-toluidine. The secondary amine product is often more nucleophilic than the primary amine starting material.[4] | 1. Reductive amination: This method generally offers better selectivity for mono-alkylation compared to using ethyl halides.[5] 2. Purification via nitroso-intermediate: The crude N-ethyl-m-toluidine can be converted to its N-nitroso derivative, which is then separated and reduced back to the pure secondary amine.[7] |
| Product is dark or discolored | 1. Air oxidation: Aromatic amines are susceptible to oxidation, which can lead to discoloration. 2. Impurities from starting materials or side reactions. 3. High temperatures during distillation. | 1. Inert atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). 2. Thorough purification: Utilize vacuum distillation for final purification.[5] 3. Lower distillation temperature: Use a high-vacuum system to lower the boiling point of the product and prevent thermal decomposition. |
| Difficulty in product purification | 1. Close boiling points of product and impurities. 2. Formation of azeotropes. 3. Thermal instability of the product. | 1. Fractional distillation: Use a fractional distillation column with sufficient theoretical plates for better separation. 2. Azeotropic distillation: If an azeotrope is formed, consider using a different solvent for extraction or a different purification technique. 3. Vacuum distillation: As mentioned, this is the preferred method for purifying thermally sensitive compounds like this compound.[8][9][10] |
Frequently Asked Questions (FAQs)
Q1: Which method is better for the N-hydroxyethylation of N-ethyl-m-toluidine: the ethylene oxide or the 2-chloroethanol route?
A1: Both methods are viable, and the choice often depends on available equipment, safety considerations, and desired scale.
-
Ethylene Oxide Route: This method has a higher atom economy as the only byproduct is water (if any). However, ethylene oxide is a highly flammable and toxic gas, requiring specialized handling and pressure equipment. A patent suggests using taurine as a catalyst for this reaction, which can improve reaction conditions.[6]
-
2-Chloroethanol Route: This method is often more convenient for laboratory-scale synthesis as it involves handling a liquid reagent. The reaction typically requires a base to neutralize the hydrochloric acid formed. A common procedure involves refluxing the reactants in a suitable solvent.[3]
Q2: What are the critical safety precautions when working with ethylene oxide?
A2: Ethylene oxide is a hazardous substance and requires strict safety protocols. Always work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE) including chemical-resistant gloves and safety goggles, and have an emergency plan in place. It is a flammable gas and can form explosive mixtures with air.
Q3: How can I effectively remove unreacted N-ethyl-m-toluidine from the final product?
A3: Unreacted N-ethyl-m-toluidine can be removed by careful vacuum fractional distillation. Due to the difference in boiling points between the starting material and the final product, a well-packed distillation column under reduced pressure should provide good separation.
Q4: My final product is a viscous oil. Is this expected?
A4: Yes, this compound is a liquid at room temperature with a relatively high boiling point (114-115 °C at 1 mmHg).[8][11] Its viscosity can vary depending on its purity and temperature.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5:
-
Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC): Provides quantitative information on the conversion of starting materials and the formation of byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Ethyl-m-toluidine via Reductive Amination
This method is often preferred for its higher selectivity towards the mono-ethylated product.[5]
Materials:
-
m-Toluidine
-
Acetaldehyde
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve m-toluidine (1 equivalent) in methanol or ethanol. Cool the solution in an ice bath.
-
Slowly add acetaldehyde (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture again in an ice bath. Slowly and portion-wise, add sodium borohydride (1.5 equivalents). Maintain the temperature below 20°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl.
-
Wash the aqueous layer with dichloromethane to remove any unreacted starting material.
-
Basify the aqueous layer with a NaOH solution until a pH of >10 is reached.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-ethyl-m-toluidine.
-
Purification: Purify the crude product by vacuum distillation.
Caption: Workflow for the synthesis of N-ethyl-m-toluidine via reductive amination.
Protocol 2: Synthesis of this compound via 2-Chloroethanol
This protocol is a common laboratory method for the N-hydroxyethylation of secondary aromatic amines.
Materials:
-
N-Ethyl-m-toluidine
-
2-Chloroethanol[12]
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol or other suitable solvent[13]
-
Water
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-ethyl-m-toluidine (1 equivalent) and sodium carbonate (1.2 equivalents) in ethanol.
-
Add 2-chloroethanol (1.1 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and unreacted 2-chloroethanol.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The successful synthesis of this compound with high yield and purity hinges on careful control of reaction conditions and effective purification strategies. By understanding the potential side reactions and implementing the troubleshooting measures outlined in this guide, researchers can significantly improve their experimental outcomes. For further assistance, please consult the referenced literature or contact our technical support team.
References
- CN108117492A. (2018). A kind of method for preparing N- ethyl-N hydroxyethyl aniline.
- Organic Syntheses. (1992). 3,7-Dithianonane-1,9-diol. [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2012).
- Murru, S., Gallo, A. A., & Srivastava, R. S. (2012). Direct Synthesis of β-Alkyl N-Aryl Aza Baylis-Hillman Adducts via Nitroso-Ene Reaction. The Journal of Organic Chemistry, 77(16), 7119–7123. [Link]
- US6013801A. (2000). Method for producing aminoethylethanolamine and/or hydroxyethyl piperazine.
- US4524217A. (1985). Process for producing N-acyl-hydroxy aromatic amines.
- US6013801A. (2000). Method for producing aminoethylethanolamine and/or hydroxyethyl piperazine.
- Organic Syntheses. (1941). m-Toluidine, N-ethyl-. [Link]
- Yakaiah, T., et al. (2013). Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones.
- Kim, J., et al. (2021). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. Chemical Science, 12(3), 1148-1155. [Link]
- Kim, J., et al. (2021). Synthesis of N-Aryl Amines Enabled by Photocatalytic Dehydrogenation.
- US5817876A. (1998). Preparation of N-alkyl-arylamines.
- ChemBK. (2024). N-Ethyl-N-Hydroxyethyl-M-Toluidine. [Link]
- MIT-IVY Industry Co., Ltd. (2024). News - this compound. [Link]
- PubChem. (n.d.). This compound.
- Pham, T. V. (2025). Mechanism and kinetics of the m-toluidine reaction with NH2 radicals: A computational study.
- ResearchGate. (2025). Mn(II) catalyzed periodate oxidation of N, N-diethyl-m-toluidine : A kinetic and mechanistic study. [Link]
- Electrochemical Ethylene Oxide Synthesis
- Wikipedia. (n.d.). 2-Chloroethanol. [Link]
- PubChem. (n.d.). 2-(o-Toluidino)ethanol.
- Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. [Link]
- Organic Syntheses. (1992). 4-BENZYL-10,19-DIETHYL-4,10,19-TRIAZA-1,7,13,16-TETRAOXACYCLOHENEICOSANE (TRIAZA-21-CROWN-7). [Link]
- The Italian Association of Chemical Engineering. (n.d.).
- YouTube. (2021).
- YouTube. (2015).
- Semantic Scholar. (n.d.).
- MIT-IVY Industry Co., Ltd. (n.d.). This compound CAS: 91-88-3. [Link]
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- 2. China this compound CAS: 91-88-3 factory and manufacturers | Mit-ivy [mit-ivy.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
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- 11. N-乙基-N-羟乙基间甲苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
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Technical Support Center: A-Z Guide to Minimizing Side Product Formation in N-Ethyl-m-toluidine Ethoxylation
Welcome to the comprehensive technical support guide for the ethoxylation of N-ethyl-m-toluidine. This document is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial reaction, focusing specifically on the identification, control, and minimization of unwanted side products. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can significantly improve the purity, yield, and consistency of your desired ethoxylated product.
I. Understanding the Core Reaction and Side Pathways
The primary goal of N-ethyl-m-toluidine ethoxylation is the addition of ethylene oxide (EO) to the nitrogen atom, forming N-ethyl-N-(2-hydroxyethyl)-m-toluidine. This reaction is typically performed at elevated temperatures and pressures with a catalyst.[1][2] However, the reaction conditions and the inherent reactivity of the components can lead to several competing side reactions.
Key Side Products and Their Formation Mechanisms:
-
Polyethylene Glycol (PEG): This is one of the most common byproducts. It forms when ethylene oxide reacts with water, which can be present as a contaminant in the reactants or the reactor.[3][4] Water acts as an initiator for the polymerization of ethylene oxide, leading to a mixture of polyethylene glycols of varying chain lengths.[3][5]
-
1,4-Dioxane: This cyclic ether is a problematic impurity that can form from the dimerization of ethylene oxide or through the acid-catalyzed dehydration of diethylene glycol (a short-chain PEG).[6] While more prevalent in subsequent sulfation steps, its formation during ethoxylation, especially under acidic conditions or at high temperatures, is a known issue.[7]
-
Over-ethoxylated Products: The initial ethoxylated product, N-ethyl-N-(2-hydroxyethyl)-m-toluidine, possesses a primary hydroxyl group which can also react with ethylene oxide. This leads to the formation of products with longer polyoxyethylene chains, resulting in a broad distribution of homologs.
-
Glycol Ether Amines & Other Degradation Products: At elevated temperatures, intermediate quaternary ammonium compounds can form and undergo degradation, leading to byproducts like glycol ether amines and acetaldehyde-derived oligomers, which can introduce color to the final product.[8]
The following diagram illustrates the desired reaction alongside the major competing side reactions.
Caption: Primary and competing side reactions in N-ethyl-m-toluidine ethoxylation.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
A. Issue: High Levels of Unreacted N-Ethyl-m-toluidine
Symptom: Post-reaction analysis (e.g., GC or HPLC) shows a significant peak corresponding to the starting material, indicating low conversion.
| Potential Cause | Underlying Rationale | Troubleshooting Steps & Solutions |
| 1. Ineffective Catalyst | The catalyst (e.g., KOH, NaOH) is crucial for activating the N-H bond, making the amine nucleophilic enough to attack the ethylene oxide ring.[1][2] Insufficient or inactive catalyst leads to a sluggish reaction. | • Catalyst Choice: While KOH and NaOH are common, consider catalysts known for narrower distributions if selectivity is also an issue.[9] • Concentration: Ensure the catalyst concentration is optimal (typically 0.1-0.5% by weight). • Purity & Handling: Use a fresh, high-purity catalyst. Alkali hydroxides can be deactivated by atmospheric CO2. |
| 2. Low Reaction Temperature | Ethoxylation is a thermally activated process. Temperatures that are too low will result in a very slow reaction rate, even with an effective catalyst. | • Temperature Optimization: Gradually increase the reaction temperature in 10°C increments (e.g., from 120°C to 160°C). Monitor conversion at each step. • Temperature Control: Ensure your reactor has uniform heating to avoid cold spots. The reaction is highly exothermic, so a robust cooling system is also needed to prevent overshooting the target temperature.[2] |
| 3. Inadequate EO Addition | Insufficient ethylene oxide feed or premature termination of the feed will naturally lead to incomplete conversion of the starting amine. | • Stoichiometry Check: Verify your calculations for the molar ratio of EO to N-ethyl-m-toluidine. For mono-ethoxylation, a slight excess of EO may be required, but a large excess will promote over-ethoxylation. • Feed Rate: Ensure a consistent and controlled feed rate of EO. A slow, continuous feed is often preferred over adding it all at once to manage the exotherm. |
B. Issue: High Concentration of Polyethylene Glycol (PEG)
Symptom: Analysis by HPLC or MALDI-TOF shows a significant distribution of non-amine-containing polymers.[10][11]
| Potential Cause | Underlying Rationale | Troubleshooting Steps & Solutions |
| 1. Water Contamination | Water is a potent initiator for the polymerization of ethylene oxide, directly competing with the amine starting material.[3][4] The resulting alkoxide from water is often more reactive than the starting amine, leading to preferential PEG formation. | • Rigorous Drying: Dry the N-ethyl-m-toluidine and any solvent used over molecular sieves or by azeotropic distillation.[5] • Reactor Preparation: Ensure the reactor is scrupulously dried before use, for example, by heating under a vacuum. • Inert Gas Blanket: Purge the reactor with a dry, inert gas (e.g., Nitrogen or Argon) before and during the reaction to prevent atmospheric moisture ingress. |
| 2. "Back-biting" at High Temps | At very high temperatures, the growing polyether chain on the desired product can "back-bite" to release cyclic ethers like 1,4-dioxane, and degradation can initiate new PEG chains.[12] | • Temperature Control: Maintain the reaction temperature within the optimal range (typically 140-180°C for amine ethoxylations). Avoid temperature spikes and hotspots.[2] |
C. Issue: Formation of 1,4-Dioxane
Symptom: A characteristic peak for 1,4-dioxane is identified in your GC-MS analysis. This is a critical issue as 1,4-dioxane is a suspected carcinogen.[6][7]
| Potential Cause | Underlying Rationale | Troubleshooting Steps & Solutions |
| 1. Acidic Conditions | Traces of acid can catalyze the dimerization of ethylene oxide and the dehydration of any diethylene glycol (formed from water contamination) to produce 1,4-dioxane.[6] | • Use Basic Catalysis: Stick to alkaline catalysts like KOH or NaOH, which do not promote this side reaction.[12] • Neutralize Starting Materials: Ensure your N-ethyl-m-toluidine is free from acidic impurities. |
| 2. High Temperatures | As with PEG formation, excessive temperatures can favor the degradation pathways that lead to dioxane.[7] | • Reduce Reaction Temperature: Operate at the lowest temperature that still provides an acceptable reaction rate. |
III. Frequently Asked Questions (FAQs)
-
Q1: How can I achieve a narrower distribution of ethoxylated products?
-
A1: Achieving a narrow distribution is challenging with standard base catalysts. Specialized catalysts, such as certain Lewis acids or double metal cyanide (DMC) catalysts, are known to produce narrower distributions, though they may require different reaction conditions.[9][13] Precise control over the EO-to-amine stoichiometry and a slow, controlled addition of EO are also critical factors.
-
-
Q2: What are the best analytical methods for characterizing my product mixture?
-
A2: A combination of techniques is recommended. HPLC (High-Performance Liquid Chromatography) is excellent for separating and quantifying the different ethoxylated homologs.[10][11] GC-MS (Gas Chromatography-Mass Spectrometry) is essential for identifying volatile byproducts like 1,4-dioxane. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry is a powerful tool for determining the overall molecular weight distribution of your product.[10][11]
-
-
Q3: What are the most critical safety precautions when working with ethylene oxide?
-
A3: Ethylene oxide is highly flammable, explosive, toxic, and carcinogenic.[14][15] All work must be conducted in a specialized, pressure-rated reactor within a well-ventilated fume hood or enclosure.[14][16] A continuous EO monitoring system with an alarm is essential.[17] Personnel must be thoroughly trained and equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and potentially a respirator, depending on the scale and setup.[15][17] An emergency response plan must be in place.[16]
-
IV. Key Experimental Protocols
Protocol 1: General Lab-Scale Ethoxylation of N-Ethyl-m-toluidine
WARNING: This procedure involves hazardous materials and a highly exothermic reaction. It must only be performed by trained personnel in a facility designed to handle such reactions.
-
Reactor Preparation: Thoroughly clean and dry a stainless-steel autoclave reactor. Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert and dry atmosphere.
-
Charging Reactants: Charge the reactor with N-ethyl-m-toluidine (1.0 mol equivalent) and the catalyst (e.g., KOH, 0.2% w/w).
-
Inerting and Heating: Seal the reactor. Pressurize with nitrogen to ~2 bar, vent, and repeat three times to remove all traces of oxygen. Heat the mixture to the desired reaction temperature (e.g., 150°C) with stirring.
-
Ethylene Oxide Addition: Once the temperature is stable, begin feeding liquid ethylene oxide (e.g., 1.1 mol equivalent) into the reactor at a controlled rate, ensuring the temperature does not exceed the setpoint by more than 5°C. The reactor pressure will increase; maintain it within the safe operating limits of the equipment (typically 3-5 bar).
-
Digestion Phase: After the EO addition is complete, maintain the reaction temperature and stirring for a "digestion" period (typically 1-2 hours) to ensure complete consumption of the EO.
-
Cooling and Quenching: Cool the reactor to below 50°C. Vent any excess pressure through a suitable scrubber system.
-
Neutralization and Work-up: The catalyst can be neutralized by adding a stoichiometric amount of an acid (e.g., acetic or phosphoric acid). The resulting salt can then be removed by filtration. The final product can be purified further if necessary.
Caption: Workflow for a typical laboratory-scale ethoxylation experiment.
V. References
-
Interscan Corporation. (2024, August 7). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure.
-
Teknoscienze. (n.d.). What's all the fuss about 1,4-Dioxane?. tks.
-
Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). Ethylene Oxide.
-
Environmental Health & Safety, University of New Mexico. (n.d.). Ethylene Oxide Standard Operating Procedure Template.
-
Dow Global Technologies LLC. (2015). Process for making ethoxylated amine compounds. U.S. Patent 9,035,099B2.
-
Ascent Scientific. (n.d.). The relationship between ethylene oxide, Surfactants and 1,4-dioxane.
-
EHSLeaders. (2023, October 9). Back to Basics: Ethylene Oxide.
-
Sebastiani, M., et al. (2021). Ultra-low dioxane in ethoxy sulphate products. ResearchGate.
-
El autoclave. (n.d.). Safety Guidelines - Ethylene Oxide (EO) Gas Sterilization.
-
Lang, R. F., Parra-Diaz, D., & Jacobs, D. (1999). Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight. Journal of Surfactants and Detergents.
-
R Discovery. (1999). Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight.
-
Stepan Company. (2021). Low 1,4-dioxane production in sulfation of an ethoxylated mixture prepared by using dmc catalyst. WIPO Patent Application WO/2021/171209A1.
-
Shell International B.V. (2021). 1,4-Dioxane in Alcohol Ethoxylates: Concentration, Measurement Methods and Mechanism of Formation.
-
BenchChem. (2025). Application Notes and Protocols for the Ethoxylation of Amines.
-
Wikipedia. (n.d.). Ethoxylation.
-
ioMosaic. (2001). Kinetics of the Reactions of Ethylene Oxide with Water and Ethylene Glycols.
-
Wikipedia. (n.d.). Ethylene oxide.
-
Bento, J. L., Madugula, D. R., Hire, C. C., & Adamson, D. H. (2016). Azeotrope enabled polymerization of ethylene oxide. RSC Publishing.
-
Grassi, M., et al. (2000). On the aggregation of Poly(Ethylene Oxide) in water. AIP Publishing.
-
Hammouda, B. (2012). Phase behavior of poly(ethylene oxide) in ethyl alcohol / water mixtures. ResearchGate.
-
Marsili, G., et al. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems.
-
Henkel Kommanditgesellschaft auf Aktien. (1997). Use of aliphatic amine ethoxylates in aqueous cleaning agents for hard surfaces. European Patent EP0755428A1.
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- 4. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 5. Azeotrope enabled polymerization of ethylene oxide - RSC Advances (RSC Publishing) DOI:10.1039/C6RA22064A [pubs.rsc.org]
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- 17. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure [gasdetection.com]
troubleshooting low conversion in 2-(N-Ethyl-m-toluidino)ethanol synthesis
Welcome to the technical support center for the synthesis of 2-(N-Ethyl-m-toluidino)ethanol (CAS 91-88-3).[1][2][3][4][5][6] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles to help you achieve optimal conversion and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues leading to low conversion and impurity formation during the synthesis of this compound.
Q1: My reaction shows very low conversion of N-Ethyl-m-toluidine. What are the likely causes?
Low conversion can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions. Let's break down the possibilities:
-
Sub-optimal Reaction Temperature: The N-alkylation of amines is sensitive to temperature. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to decomposition of reactants and products. For reactions involving 2-chloroethanol, a moderate temperature increase can be beneficial. In catalytic systems with alcohols, temperatures can range from 70°C to over 200°C depending on the catalyst used.[7][8]
-
Inadequate Base Strength or Stoichiometry (for 2-Chloroethanol route): When using 2-chloroethanol, a base is crucial to neutralize the hydrochloric acid formed during the reaction. An insufficient amount or a weak base will allow the accumulation of HCl, which protonates the amine starting material, rendering it non-nucleophilic and halting the reaction. Inorganic bases like potassium carbonate (K₂CO₃) are often effective.[9]
-
Poor Quality or Wet Reagents/Solvents: Water and other impurities in your starting materials (N-Ethyl-m-toluidine, 2-chloroethanol, or ethylene oxide) and solvent can significantly hinder the reaction. Ensure all reagents are pure and solvents are anhydrous, especially for reactions sensitive to moisture.
-
Catalyst Deactivation (if applicable): If you are employing a catalytic method for the direct reaction with ethanol, the catalyst (e.g., based on Ru, Pd, or Fe) can be deactivated by impurities in the starting materials or byproducts formed during the reaction.[7][10]
Q2: I am observing significant amounts of a higher molecular weight byproduct. What is it and how can I prevent it?
This is a classic case of over-alkylation or over-ethoxylation .
-
Di-N-alkylation/ethoxylation: The primary product, this compound, still possesses a nucleophilic nitrogen and a hydroxyl group. The nitrogen can react with another molecule of the alkylating/ethoxylating agent to form a quaternary ammonium salt or a di-alkylated species. The terminal hydroxyl group can also react with another molecule of ethylene oxide, leading to the formation of a short polyethylene glycol (PEG) chain attached to the nitrogen.[11][12]
Prevention Strategies:
-
Control Stoichiometry: Use a molar excess of the N-Ethyl-m-toluidine relative to the ethoxylating agent (2-chloroethanol or ethylene oxide). This statistically favors the reaction of the more abundant starting material.
-
Slow Addition of the Ethoxylating Agent: Adding the 2-chloroethanol or ethylene oxide slowly to the reaction mixture maintains a low concentration of this reagent, reducing the likelihood of a second reaction with the product.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second addition more significantly than the first, thus improving selectivity for the mono-ethoxylated product.[13]
Q3: The reaction seems to have stalled, with both starting material and product present. Why is this happening?
A stalled reaction can be due to several factors:
-
Product Inhibition: In some catalytic cycles, the product amine can coordinate to the metal catalyst more strongly than the reactant amine, leading to inhibition of the catalyst's activity.
-
Insufficient Base: As mentioned in Q1, if the base is fully consumed in the 2-chloroethanol route, the reaction will stop. Adding more base may restart the reaction.
-
Reversible Reaction: While generally driven to completion, under certain conditions, there might be an equilibrium that is reached before full conversion.
Q4: How do I choose between using 2-chloroethanol and ethylene oxide for the ethoxylation step?
The choice depends on your laboratory setup, safety considerations, and desired reaction conditions.
-
2-Chloroethanol: This is a liquid and is generally easier to handle than gaseous ethylene oxide. The reaction can often be run at atmospheric pressure. However, it generates HCl as a byproduct, necessitating the use of a base and leading to salt waste.
-
Ethylene Oxide: This is a highly reactive gas and requires specialized equipment for safe handling (e.g., a pressure vessel).[11] It does not produce a salt byproduct, making the workup potentially cleaner. Reactions with ethylene oxide can be catalyzed by both acids and bases.[14]
Q5: What is the best way to monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a quick and effective way to qualitatively monitor the reaction. For quantitative analysis and to check for the formation of byproducts, High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[15][16][17]
Reaction Mechanisms and Pathways
Understanding the reaction pathways is crucial for effective troubleshooting. Below are diagrams illustrating the key synthetic routes to this compound.
Caption: Synthetic routes to this compound.
Troubleshooting Decision Tree
When faced with low conversion, this decision tree can guide your troubleshooting process.
Caption: Decision tree for troubleshooting low conversion.
Experimental Protocols
Below are generalized protocols for the synthesis of this compound. Note: These are starting points and may require optimization for your specific setup.
Protocol 1: Synthesis using 2-Chloroethanol
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Ethyl-m-toluidine (1.0 eq).
-
Add a suitable solvent (e.g., methanol or DMF).
-
Add potassium carbonate (1.5 - 2.0 eq) as the base.
-
-
Reaction:
-
Begin stirring the mixture.
-
Slowly add 2-chloroethanol (1.1 - 1.5 eq) to the flask.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress by TLC or HPLC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Synthesis using Ethylene Oxide
Safety Warning: Ethylene oxide is a toxic and flammable gas. This reaction must be conducted in a well-ventilated fume hood with appropriate safety precautions and equipment (e.g., a pressure-rated vessel).
-
Reaction Setup:
-
In a pressure-rated reaction vessel, combine N-Ethyl-m-toluidine (1.0 eq) and a suitable solvent.
-
Add a catalytic amount of an acid (e.g., H₂SO₄) or a base (e.g., NaOH).
-
-
Reaction:
-
Seal the vessel and cool it in a dry ice/acetone bath.
-
Introduce a measured amount of liquid ethylene oxide (1.1 - 1.5 eq).
-
Allow the vessel to warm to room temperature and then heat to the desired reaction temperature (e.g., 50-100°C), monitoring the pressure.
-
Stir the reaction for the required time, monitoring by taking aliquots (after safely venting and cooling) for analysis.
-
-
Workup:
-
After completion, cool the vessel and carefully vent any excess ethylene oxide.
-
Transfer the reaction mixture and remove the solvent under reduced pressure.
-
If an acid or base catalyst was used, neutralize the mixture accordingly.
-
Perform an aqueous workup as described in Protocol 1.
-
-
Purification:
-
Purify the crude product by vacuum distillation.
-
Quantitative Data Summary
The following table provides a summary of typical reaction parameters. Note that optimal conditions should be determined experimentally.
| Parameter | Route with 2-Chloroethanol | Route with Ethylene Oxide |
| Molar Ratio (N-Ethyl-m-toluidine : Ethoxylating Agent) | 1 : 1.1 - 1.5 | 1 : 1.1 - 1.5 |
| Base (equivalents) | 1.5 - 2.0 (e.g., K₂CO₃) | Catalytic amount |
| Typical Solvents | Methanol, Ethanol, DMF | Various organic solvents |
| Temperature Range | 60 - 100°C | 50 - 150°C |
| Reaction Time | 6 - 24 hours | 4 - 12 hours |
References
- Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(01), 124-137.
- BenchChem. (2025). A Comparative Guide to the Reactivity of N-Ethyl-m-toluidine and N-Ethyl-p-toluidine. BenchChem Technical Support.
- Li, Q.-Q., et al. (2015). Direct Alkylation of Amines with Alcohols Catalyzed by Base. Organic Letters, 17(21), 5328-5331.
- Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35085-35090.
- BenchChem. (2025). Optimizing reaction conditions for N-ethylation of m-toluidine. BenchChem Technical Support.
- Lator, A., et al. (2018). An iron(0) complex bearing a cyclopentadienone ligand catalyzes mild N-ethylation and N-methylation of aryl and aliphatic amines with ethanol or methanol in basic conditions. Organic Letters, 20(19), 5985-5990.
- Kim, J., et al. (2021). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. Chemical Science, 12(21), 7446-7452.
- ResearchGate. (2023). Selective N‐alkylation of different aromatic amines by benzyl alcohol.
- Kim, J., et al. (2021).
- Erning, K., et al. (1998). Preparation of N-alkyl-arylamines. U.S.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- SIELC Technologies. (n.d.). Separation of 2-(N-Ethyl-m-toluidino)
- BenchChem. (2025). Application Notes and Protocols for the Determination of N-Ethyl-m-toluidine. BenchChem Technical Support.
- Vadivel, S. K., et al. (2012). Enzymatic Synthesis of N-Acylethanolamines: Direct Method for the Aminolysis of Esters. Tetrahedron Letters, 53(43), 5753-5755.
- Bayguzina, A. R., et al. (2021). Catalytic N-Alkylation of Anilines.
- Kim, J., et al. (2015). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 13(23), 6574-6582.
- MIT-IVY Industry Co., Ltd. (2024). This compound. MIT-IVY.
- ChemicalBook. (n.d.). This compound CAS#: 91-88-3. ChemicalBook.
- ResearchGate. (2023). Scope of the N-alkylation reaction of aromatic amines with alcohols.
- Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- BOC Sciences. (2025). The Crucial Role of N-Ethyl-m-toluidine (CAS 102-27-2) in Modern Chemical Synthesis. BOC Sciences.
- Rebsdat, S., & Mayer, D. (2000). Ethylene Oxide. In Ullmann's Encyclopedia of Industrial Chemistry.
- BenchChem. (2025). High-performance liquid chromatography (HPLC) method for N-Ethyl-m-toluidine. BenchChem Technical Support.
- Teshima, H., et al. (1969). Method of purifying ethanolamines. U.S.
- Wikipedia. (n.d.). Ethylene oxide. Wikipedia.
- Murtha, T. P., & McCoy, J. S. (1975). Purification of secondary alkyl amines. U.S.
- BOC Sciences. (n.d.). n-Ethyl-n-chloro ethyl-m-toluidine. BOC Sciences.
- Zhu, Q., et al. (2018). Facile N‐Alkylation/N′‐Arylation Process: A Direct Approach to Aromatic Aminoalkyl Amines. Chemistry – An Asian Journal, 13(17), 2419-2422.
- ResearchGate. (2023). Does anyone have experience preparing solutions of ethylene oxide in organic solvents?.
- Sigma-Aldrich. (n.d.). 2-(N-Ethyl-N-m-toluidino)ethanol 98%. Sigma-Aldrich.
- StudyCorgi. (2022). Addition Reaction of Ethylene Oxide. StudyCorgi.
- MDPI. (2023).
- BenchChem. (2025). A Technical Guide to the Solubility of N-Ethyl-m-toluidine in Common Organic Solvents. BenchChem Technical Support.
- CookeChem. (n.d.). 2-(N-Ethyl-N-m-toluidino)ethanol, ≥98%. CookeChem.
- Yu, B., et al. (2017). Kinetic Modeling of the Release of Ethylene Oxide from Sterilized Plastic Containers and its Interaction with Monoclonal Antibodies. PDA Journal of Pharmaceutical Science and Technology, 71(2), 125-136.
- Agett, A. H. (1941). The reaction of ethylene oxide with various Grignard reagents.
- Gowda, B. T., & Rao, P. J. M. (2004). Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under acidic conditions. IOSR Journal of Applied Chemistry, 7(1), 23-28.
- ResearchGate. (2018). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
- National Center for Biotechnology Information. (n.d.). N-Ethyl-p-toluidine. PubChem.
- ResearchGate. (2017). Reactions of carboxylic acids with ethylene oxide. II. Concerning the mechanism of reaction.
- Becker, M., et al. (1991). Process for the preparation of N-alkylitic anilines.
- ResearchGate. (2005). N-alkylation of aniline with ethanol over an industrial niobic acid catalyst - Influence of water formation on kinetics and selectivity.
- Santa Cruz Biotechnology. (n.d.). 2-(N-Ethyl-N-m-toluidino)ethanol. Santa Cruz Biotechnology.
- Toronto Research Chemicals. (n.d.). This compound. Toronto Research Chemicals.
- American Cyanamid Company. (1999). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides. U.S.
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identifying and removing impurities from 2-(N-Ethyl-m-toluidino)ethanol
Technical Support Center: 2-(N-Ethyl-m-toluidino)ethanol
Welcome to the technical support center for this compound (CAS 91-88-3). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, purification, and analysis of this compound. The following question-and-answer format provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: What are the most common impurities in a sample of this compound and where do they come from?
Answer: The impurity profile of this compound is intrinsically linked to its synthesis and handling history. Understanding the origin of these impurities is the first step in selecting an appropriate purification strategy.
The most common synthetic route involves the reaction of N-ethyl-m-toluidine with ethylene oxide.[1] Therefore, the primary impurities are typically:
-
Unreacted Starting Materials:
-
N-Ethyl-m-toluidine: A primary precursor that may be carried over if the reaction does not go to completion.
-
m-Toluidine: May be present if the initial N-ethylation of m-toluidine was incomplete.
-
-
Reaction Byproducts:
-
Bis(2-hydroxyethyl) Species: Over-reaction with ethylene oxide can lead to the formation of di-ethoxylated products.
-
Polymeric Materials: Ethylene oxide can polymerize under certain conditions, leading to polyethylene glycol (PEG)-like impurities, which are often high-boiling and viscous.
-
-
Degradation Products:
-
Oxidation Products: Like many aromatic amines, this compound is susceptible to air oxidation, especially when exposed to light and heat. This often results in the formation of colored impurities (e.g., quinone-like structures), leading to a yellow, brown, or even greenish liquid.[2]
-
Decomposition Products: Thermal stress, particularly during distillation at atmospheric pressure, can cause decomposition.
-
The presence of these impurities can interfere with subsequent reactions, affect product stability, and compromise the accuracy of analytical measurements.
FAQ 2: How can I reliably identify and quantify the purity of my this compound sample?
Answer: A multi-faceted analytical approach is recommended for a comprehensive purity assessment. No single technique can definitively identify all potential impurities. The two most powerful and commonly used methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile and semi-volatile impurities, such as residual starting materials (m-toluidine, N-ethyl-m-toluidine) and certain byproducts.[3] The mass spectrometer provides structural information, allowing for confident identification of unknown peaks.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is excellent for quantifying the main component and detecting less volatile or thermally sensitive impurities, such as oligomers, polymers, and oxidation products.[3] Reversed-phase HPLC is the most common mode for this type of analysis.
| Parameter | Typical GC-MS Method | Typical HPLC Method |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm, 0.25 µm | C18, 4.6 x 150 mm, 5 µm |
| Carrier Gas/Mobile Phase | Helium or Hydrogen | Acetonitrile/Water gradient |
| Injector Temp. | 250 °C | N/A |
| Oven Program | 100 °C hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min | Isocratic or gradient elution, e.g., 40% to 95% Acetonitrile over 20 min |
| Detector | Mass Spectrometer (Scan mode for identification) | UV at 254 nm |
| Sample Prep. | Dilute in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate) | Dilute in mobile phase (e.g., Acetonitrile/Water) |
The parameters above are typical starting points and may require optimization based on the specific instrument and impurity profile.
Below is a logical workflow for identifying an unknown impurity.
Caption: Workflow for Impurity Identification.
FAQ 3: My sample is a dark yellow or brown color. How can I remove these colored impurities?
Answer: The development of a yellow or brown color is a common issue for aromatic amines and is almost always due to oxidation.[4] These colored impurities are often minor in quantity but highly chromophoric. While they may not significantly impact purity as measured by GC or HPLC area percent, they can be problematic for applications where color is a critical parameter.
Recommended Method: Activated Carbon Treatment followed by Filtration
This is the most effective method for removing trace colored impurities without significantly altering the bulk material.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent. A good choice is a solvent from which the product can be easily recovered, such as toluene or ethyl acetate. Use approximately 5-10 mL of solvent per gram of crude material.
-
Carbon Addition: Add a small amount of activated carbon to the solution. A general rule is to use 1-2% of the solute's weight (e.g., 100-200 mg of carbon for 10 g of product).
-
Expertise & Experience: Using too much carbon can lead to significant loss of your desired product due to adsorption onto the carbon surface. It is better to start with a small amount and repeat if necessary.
-
-
Stirring: Stir the mixture at room temperature for 30-60 minutes. Gentle heating (40-50°C) can sometimes improve efficiency but is often not necessary.
-
Filtration: The most critical step is to remove the fine carbon particles completely.
-
Set up a filtration apparatus using a Büchner funnel.
-
Place a pad of Celite® (diatomaceous earth) approximately 0.5-1 cm thick over the filter paper.
-
Wet the Celite® pad with the clean solvent and apply a gentle vacuum to settle the pad.
-
Carefully decant the carbon-treated solution onto the Celite® pad, ensuring not to disturb the pad surface.
-
Wash the flask and the Celite® pad with a small amount of clean solvent to recover any adsorbed product.
-
-
Solvent Removal: Remove the solvent from the clear, colorless filtrate using a rotary evaporator to yield the decolorized product.
FAQ 4: What is the most robust method for achieving high purity (>99.5%) on a multi-gram scale?
Answer: For achieving high purity on a laboratory or pilot scale, vacuum distillation is the preferred and most robust method, provided the compound and its impurities have sufficiently different boiling points and are thermally stable. This compound has a high boiling point, making atmospheric distillation impractical and risky due to potential decomposition.
Why Vacuum Distillation? Lowering the pressure significantly reduces the boiling point of the compound, allowing it to vaporize at a temperature where thermal degradation is minimized. The literature boiling point is 114-115 °C at 1 mmHg.[2]
Step-by-Step Protocol for Vacuum Distillation:
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease on all joints.
-
Safety First: Place a secondary container (a larger flask or pan) under the heating mantle and a cold trap between the distillation apparatus and the vacuum pump. The cold trap (filled with dry ice/acetone or liquid nitrogen) is crucial to protect the pump from corrosive or volatile vapors.
-
Charge the Flask: Add the crude this compound to the boiling flask (do not fill more than 2/3 full) along with a magnetic stir bar or boiling chips for smooth boiling.
-
Apply Vacuum: Close the system and slowly apply vacuum. You may observe some initial bubbling as dissolved gases and low-boiling impurities are removed.
-
Heating: Once a stable vacuum is achieved (e.g., ~1 mmHg), begin slowly heating the boiling flask with a heating mantle. Stir the liquid continuously.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain any low-boiling impurities. This fraction is typically small.
-
Main Fraction: As the temperature stabilizes at the boiling point of the product (around 114-115 °C at 1 mmHg), switch to a clean receiving flask and collect the main fraction. The product should be a clear, colorless to very pale yellow liquid.[2]
-
End-run: As the distillation nears completion, you may see the temperature rise or drop, or the residue in the boiling flask may become dark and viscous. Stop the distillation at this point to avoid collecting high-boiling impurities.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly releasing the vacuum. Releasing the vacuum on a hot system can cause an explosion.
Caption: Decision Workflow for Purification Method Selection.
FAQ 5: When should I use column chromatography instead of distillation?
Answer: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[5][6] It should be your method of choice under the following circumstances:
-
Thermally Labile Compounds: If your sample contains impurities that are sensitive to heat and would decompose even under vacuum distillation.
-
Similar Boiling Points: When the boiling points of your desired product and a key impurity are too close to be separated effectively by distillation.
-
Non-Volatile Impurities: For removing high molecular weight polymers or baseline, non-volatile materials that would remain as the residue in a distillation.
-
Small Scale: For small-scale purifications (<5 g), chromatography is often faster and more convenient to set up than a distillation apparatus.
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.[7]
-
Solvent Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for a solvent mixture that gives your desired product an Rf value of ~0.3.
-
Good Starting Point: A gradient of 10% to 40% Ethyl Acetate in Hexanes is often effective for this class of compound.
-
-
Procedure:
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to pack evenly without air bubbles.[8]
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" method typically results in better separation.
-
Elute: Add the mobile phase to the top of the column and apply pressure (using compressed air or a pump) to push the solvent through. Collect fractions in test tubes.
-
Monitor: Monitor the fractions being collected using TLC to determine which ones contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
References
- Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Organic Syntheses. (n.d.). N-ETHYL-m-TOLUIDINE.
- Wikipedia. (2024). Column chromatography.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7067, this compound.
- Columbia University. (n.d.). Column chromatography.
- Chemos GmbH & Co. KG. (2022). Safety Data Sheet: 2-(N-Methyl-p-toluidino)ethanol.
- MIT-IVY Industry Co., Ltd. (2024). News - this compound.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Anwar, S., Khan, A., Jamal, M., & Siddiqui, M. Z. (2025). Review on the modern analytical advancements in impurities testing. Advances in Analytic Science, 6(1), 3159.
- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
- Fun Man Flipped Classroom. (2013, July 12). Recrystallization Solvent Pair [Video]. YouTube.
- IUPAC. (n.d.). Recommended methods for the purification of solvents and tests for impurities: Methanol and ethanol.
- Nerz, J. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube.
- Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures.
- Lisa O'Donnell. (2022, February 13). Column Chromatography [Video]. YouTube.
- Amateur Chemistry. (2023, May 14). How to Distill Ethanol at Home [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Shimadzu. (n.d.). Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products.
- University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube.
- International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
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- 1. Buy this compound | 91-88-3 [smolecule.com]
- 2. This compound CAS#: 91-88-3 [m.chemicalbook.com]
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- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. columbia.edu [columbia.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. youtube.com [youtube.com]
preventing over-alkylation in the synthesis of N-hydroxyethyl anilines
Welcome to the technical support center for the synthesis of N-hydroxyethyl anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the prevention of over-alkylation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity and yield of your reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-hydroxyethyl anilines. Each problem is presented in a question-and-answer format, providing insights into the root cause and offering practical, step-by-step solutions.
Question 1: My reaction is producing a significant amount of the N,N-bis(2-hydroxyethyl)aniline byproduct. How can I improve the selectivity for the mono-substituted product?
The formation of N,N-bis(2-hydroxyethyl)aniline is the most common side reaction, resulting from the over-alkylation of the desired N-(2-hydroxyethyl)aniline product. The root cause is that the mono-alkylated product is also a nucleophile and can react with the alkylating agent.
Core Cause Analysis:
The nitrogen atom in the mono-substituted product, N-(2-hydroxyethyl)aniline, remains nucleophilic and can compete with the starting aniline for the alkylating agent (e.g., ethylene oxide or 2-chloroethanol). Several factors can exacerbate this issue, including molar ratios, temperature, and reaction time.
Solutions:
-
Adjust the Molar Ratio of Reactants:
-
Action: Increase the molar excess of aniline relative to the alkylating agent. A higher concentration of the primary amine will statistically favor its reaction over the secondary amine product.
-
Protocol: Start with a molar ratio of aniline to alkylating agent of at least 3:1. Depending on the reactivity of your specific aniline derivative, you may need to increase this ratio further.
-
-
Control the Reaction Temperature:
-
Action: Lowering the reaction temperature can often improve selectivity. Higher temperatures can increase the rate of the second alkylation reaction more than the first.
-
Protocol: If you are running the reaction at an elevated temperature (e.g., >100°C), try reducing it to a range of 60-80°C.[1][2] Note that this may require a longer reaction time to achieve full conversion of the alkylating agent.
-
-
Optimize Reaction Time:
-
Action: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the alkylating agent is consumed to prevent further reaction with the mono-alkylated product.
-
Protocol: Set up small-scale parallel reactions to establish the optimal reaction time for your specific conditions. For instance, in aqueous media, an 8-hour reaction time at 80°C has been shown to be effective.[1][2]
-
-
Slow Addition of the Alkylating Agent:
-
Action: Instead of adding all the alkylating agent at once, add it dropwise or via a syringe pump over several hours. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant aniline.
-
Question 2: The conversion of my starting aniline is very low, even after a long reaction time. What could be the issue?
Low conversion of the starting aniline can be due to several factors, including insufficient reactivity of the alkylating agent, inappropriate reaction conditions, or catalyst deactivation.
Solutions:
-
Evaluate the Alkylating Agent:
-
Action: 2-Chloroethanol is generally less reactive than ethylene oxide and may require more forcing conditions.[3] Ethylene oxide is highly reactive but is a hazardous gas that requires specialized equipment.
-
Protocol: If using 2-chloroethanol, consider increasing the temperature or using a catalyst to enhance its reactivity. The use of water as a solvent can promote the reaction without the need for a catalyst.[1][4]
-
-
Increase the Reaction Temperature:
-
Action: While high temperatures can lead to over-alkylation, a certain temperature threshold must be met to ensure a reasonable reaction rate.
-
Protocol: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction for both conversion and byproduct formation.
-
-
Consider a Catalyst:
-
Action: While some modern procedures avoid catalysts, they can be necessary under certain conditions.[1][4] Lewis acids or zeolites can activate the alkylating agent.[5]
-
Protocol: If uncatalyzed conditions are not providing sufficient conversion, consider screening a range of mild catalysts. Note that acidic catalysts can also promote side reactions.
-
Question 3: I am having difficulty purifying N-(2-hydroxyethyl)aniline from the di-substituted byproduct and unreacted aniline. What are the recommended purification strategies?
The similar polarities and boiling points of N-(2-hydroxyethyl)aniline, N,N-bis(2-hydroxyethyl)aniline, and the starting aniline can make purification challenging.
Solutions:
-
Column Chromatography:
-
Action: This is the most common method for laboratory-scale purification.
-
Protocol: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will typically allow for the separation of the less polar aniline, followed by the mono-substituted product, and finally the more polar di-substituted product.
-
-
Acid-Base Extraction:
-
Action: This can be used to remove unreacted aniline.
-
Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the unreacted aniline and the N-hydroxyethylated products, moving them to the aqueous layer. The organic layer will contain non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the anilines and extract them back into an organic solvent. This method will not separate the mono- and di-substituted products from each other but is effective for removing other types of impurities.
-
-
Recrystallization of a Salt:
-
Action: Convert the crude mixture of anilines into salts (e.g., hydrochlorides or sulfonates) and use their differential solubility in a suitable solvent to achieve separation through recrystallization.[6]
-
Frequently Asked Questions (FAQs)
What is the mechanism of N-hydroxyethylation and the competing over-alkylation reaction?
The synthesis of N-(2-hydroxyethyl)aniline involves the nucleophilic attack of the nitrogen atom of aniline on the electrophilic carbon of the alkylating agent (e.g., ethylene oxide). The lone pair of electrons on the nitrogen initiates the reaction. In the case of ethylene oxide, this leads to the opening of the epoxide ring. The resulting intermediate is then protonated to yield the final product.
The over-alkylation occurs because the product, N-(2-hydroxyethyl)aniline, is also a nucleophile and can react with another molecule of the alkylating agent in the same manner to form N,N-bis(2-hydroxyethyl)aniline.
Caption: Reaction mechanism of N-hydroxyethylation of aniline and the over-alkylation side reaction.
How does the choice of alkylating agent affect over-alkylation?
The choice between ethylene oxide and 2-chloroethanol is a trade-off between reactivity and safety.
-
Ethylene Oxide: Highly reactive due to the strain in its three-membered ring, allowing for milder reaction conditions.[7] However, its high reactivity can also lead to a greater propensity for over-alkylation if the reaction is not carefully controlled. It is also a toxic, flammable gas, requiring specialized handling.
-
2-Chloroethanol: A less reactive liquid that is easier to handle. The reaction typically requires higher temperatures or the presence of a base to neutralize the HCl formed during the reaction.[1][4] The slower reaction rate can sometimes offer better control over selectivity.
What is the impact of reaction parameters on selectivity?
The selectivity of the reaction is highly dependent on a number of factors. The table below summarizes their general effects.
| Parameter | Effect on Mono-alkylation (Desired) | Effect on Di-alkylation (Undesired) | Recommendation for High Selectivity |
| Aniline/Alkylating Agent Ratio | Increased yield with higher aniline excess | Reduced formation | Use a high molar excess of aniline (e.g., ≥ 3:1) |
| Temperature | Rate increases with temperature | Rate increases significantly at higher temperatures | Use the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80°C)[1][2] |
| Reaction Time | Yield increases over time | Becomes the major product with extended time | Monitor reaction and stop once the alkylating agent is consumed[1][2] |
| Solvent | Can influence reaction rate and selectivity | Polar aprotic solvents may favor over-alkylation | Using water as a solvent has been shown to improve selectivity and is a greener alternative[1][4] |
Are there greener synthesis methods that improve selectivity?
Yes, recent research has focused on developing more environmentally friendly methods for the synthesis of N-(2-hydroxyethyl)anilines. One promising approach is to use water as the solvent.[1][4]
Key advantages of using water as a solvent:
-
Improved Selectivity: The use of water has been reported to significantly increase the selectivity for the mono-hydroxyethylated product compared to traditional methods.[1][4]
-
Catalyst-Free: This method can often be performed without the need for a catalyst, simplifying the reaction workup and reducing waste.[1][4]
-
Enhanced Safety: It avoids the use of volatile and often toxic organic solvents.
Recommended Experimental Protocol (Aqueous Method)
This protocol is based on literature methods that have demonstrated high selectivity for mono-alkylation.[1][2][4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline and water.
-
Reagent Addition: While stirring, add 2-chloroethanol to the mixture.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature for 8 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or GC to confirm the consumption of 2-chloroethanol.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in N-hydroxyethyl aniline synthesis.
Caption: A workflow for troubleshooting over-alkylation and low conversion in N-hydroxyethyl aniline synthesis.
References
- Chiappe, C., Piccioli, P., & Pieraccini, D. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7(11), 752-757. [Link]
- Vellakkaran, M., Singh, K., & Banerjee, D. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
- Chiappe, C., & Pieraccini, D. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7(11), 752. [Link]
- Chang, C. D., & Perkins, P. D. (1986). U.S. Patent No. 4,613,705. Washington, DC: U.S.
- Guo, H., Hao, J., Sun, T., Wang, Z., Cao, J., & Zhang, G. (2020). Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O.
- Guo, H., et al. (2020). Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O. Taylor & Francis Online. [Link]
- European Patent Office. (1983).
- Glegg, G. L., & Winkler, C. A. (1951). The kinetics of the reaction of ethylene oxide with amines in aqueous solution. Canadian Journal of Chemistry, 29(8), 605-613. [Link]
- Guo, H., et al. (2020). Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O. Taylor & Francis Online. [Link]
- CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google P
- Allen, P. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
- International Journal of Research Culture Society. (2017). Addition Reaction of Ethylene Oxide. [Link]
- Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Annals of Advanced Medical and Life Sciences Research. [Link]
- International Agency for Research on Cancer. (1994). Ethylene Oxide. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon: IARC. [Link]
- European Patent Office. (1982). EP0058751B1 - Use of n-oxyalkylated derivatives of aniline as polymer dissolving components in floor cleaning compositions.
- ResearchGate. (2025).
- Sloane, N. H., Crane, C. W., & Mayer, R. L. (1953). Factors affecting the hydroxylation of aniline by Mycobacterium smegmatis. Journal of Biological Chemistry, 203(1), 459-466. [Link]
- CN102942494B - Method for preparing N-hydroxyethylaniline by using ionic liquid - Google P
- ResearchGate.
- Wikipedia. Ethylene oxide. [Link]
- Al-Hamdani, S. A., & Al-Obaidi, A. H. M. (2024). Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. Journal of the Iranian Chemical Society, 21(1), 1-13. [Link]
- Singh, A., Kumar, A., & Singh, R. (2025). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. Scientific Reports, 15(1), 1-13. [Link]
- JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google P
- Murdoch University. Reaction of Aniline with Singlet Oxygen (O2 1Δg). [Link]
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optimizing reaction temperature and pressure for ethoxylation of N-ethyl-m-toluidine
Welcome to the technical support center for the ethoxylation of N-ethyl-m-toluidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful optimization of your reaction parameters.
Introduction to N-ethyl-m-toluidine Ethoxylation
The ethoxylation of N-ethyl-m-toluidine is a crucial reaction for synthesizing nonionic surfactants and intermediates with applications in various fields, including the formulation of agrochemicals and dyes.[1] This process involves the addition of ethylene oxide (EO) to the N-ethyl-m-toluidine molecule, typically at the hydroxyl group of an N-hydroxyethyl derivative, to form a polyoxyethylene chain. The length of this chain significantly influences the final product's properties, such as its solubility, emulsifying power, and thermal stability.[1]
Optimizing reaction temperature and pressure is critical for controlling the degree of ethoxylation, minimizing side reactions, and ensuring a safe and efficient process. This guide will provide a comprehensive overview of these parameters and how to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of N-ethyl-m-toluidine ethoxylation?
A1: The ethoxylation of N-ethyl-m-toluidine, after initial hydroxyethylation, proceeds via a base-catalyzed anionic ring-opening polymerization of ethylene oxide. The reaction is initiated by the deprotonation of the terminal hydroxyl group of N-ethyl-N-(2-hydroxyethyl)-m-toluidine by a catalyst, typically a strong base like potassium hydroxide (KOH), to form an alkoxide. This nucleophilic alkoxide then attacks a molecule of ethylene oxide, opening the epoxide ring and extending the polyoxyethylene chain by one unit. This process repeats to achieve the desired degree of ethoxylation.
Q2: What are the common catalysts used for this reaction?
A2: Alkaline catalysts are most commonly employed for industrial ethoxylation reactions.[2] Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are widely used due to their effectiveness and cost-efficiency. More sophisticated catalysts, such as calcium-based and aluminum-magnesium-based systems, have also been developed to achieve a narrower distribution of ethoxylation products.[3][4]
Q3: What are the primary side reactions to be aware of during the ethoxylation of N-ethyl-m-toluidine?
A3: The primary side reactions include the formation of polyethylene glycols (PEGs) from trace amounts of water, and potentially C-alkylation on the aromatic ring at higher temperatures.[5] Over-ethoxylation can also be considered a side reaction if a specific, narrow distribution of ethoxylates is desired.
Q4: How can I analyze the products of my ethoxylation reaction?
A4: A variety of analytical techniques can be used to characterize the products of ethoxylation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to determine the distribution of ethoxymers.[2][6][7] For more detailed structural information, Mass Spectrometry (MS) coupled with a chromatographic technique (LC-MS or GC-MS) is highly effective.[7][8] Supercritical Fluid Chromatography (SFC) is another powerful technique for analyzing ethoxylated compounds.[6]
Troubleshooting Guide: Optimizing Reaction Temperature and Pressure
Issue 1: Low or No Conversion of N-ethyl-m-toluidine
Symptoms: Analysis of the reaction mixture shows a high concentration of the starting material and little to no ethoxylated product.
| Potential Cause | Troubleshooting Steps |
| Insufficient Temperature | The reaction temperature may be too low to initiate the ethoxylation. Gradually increase the temperature in increments of 5-10°C, monitoring the reaction progress at each step. Be cautious, as excessive temperatures can lead to side reactions.[9] |
| Inactive Catalyst | The catalyst may be inactive due to improper handling or contamination. Use a fresh batch of high-purity catalyst. Ensure anhydrous conditions, as water can deactivate the catalyst and lead to the formation of PEGs. |
| Poor Mixing | Inefficient mixing can lead to localized temperature and concentration gradients, hindering the reaction. Ensure vigorous and consistent stirring throughout the reaction. |
Issue 2: Poor Control Over the Degree of Ethoxylation (Product Distribution is too Broad)
Symptoms: The final product contains a wide range of ethoxymer chain lengths, indicating poor control over the polymerization process.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Temperature | Fluctuations in reaction temperature can lead to variations in the rate of ethylene oxide addition, resulting in a broad product distribution. Implement precise temperature control using a well-calibrated reactor and heating/cooling system. |
| High Reaction Temperature | Higher temperatures generally increase the reaction rate but can also make it more difficult to control the chain growth, leading to a broader distribution.[2] Consider lowering the reaction temperature to achieve more controlled ethoxylation. |
| Suboptimal Catalyst | Some catalysts inherently produce a broader distribution of ethoxylates. Consider using catalysts known for producing narrow-range ethoxylates, such as certain mixed metal oxides.[10] |
Issue 3: Formation of Undesirable Byproducts
Symptoms: Analytical results show the presence of significant amounts of byproducts such as polyethylene glycols (PEGs) or colored impurities.
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Trace amounts of water in the reactants or reactor can initiate the polymerization of ethylene oxide to form PEGs. Ensure all reactants and the reactor are thoroughly dried before starting the reaction. Purge the reactor with an inert gas like nitrogen. |
| High Reaction Temperature | Elevated temperatures can promote side reactions, including the degradation of reactants or products, leading to the formation of colored impurities.[9] Optimize the temperature to be high enough for a reasonable reaction rate but low enough to minimize byproduct formation. |
| Oxygen Contamination | The presence of oxygen can lead to oxidative side reactions and the formation of colored byproducts. Ensure the reactor is properly purged with an inert gas before and during the reaction. |
Issue 4: Safety Concerns - Runaway Reaction
Symptoms: A rapid and uncontrolled increase in reaction temperature and pressure. This is a critical safety issue.
| Potential Cause | Troubleshooting Steps |
| Excessive Ethylene Oxide Accumulation | If the rate of ethylene oxide addition is faster than its consumption, it can accumulate in the reactor, leading to a potential for a rapid, exothermic reaction.[11] Control the addition rate of ethylene oxide carefully. Monitor the reaction temperature and pressure closely; a sudden drop in pressure can indicate the consumption of ethylene oxide. |
| Inadequate Heat Removal | The ethoxylation reaction is highly exothermic.[2] If the reactor's cooling system cannot effectively remove the heat generated, a runaway reaction can occur.[11] Ensure the reactor's cooling system is functioning correctly and has sufficient capacity for the scale of the reaction. |
| High Initial Reactant Concentration | A high concentration of reactants can lead to a very high initial reaction rate and heat generation. Consider a semi-batch process where ethylene oxide is added gradually to the heated N-ethyl-m-toluidine and catalyst mixture. |
Experimental Protocols
Typical Lab-Scale Ethoxylation of N-ethyl-m-toluidine
Materials:
-
N-ethyl-m-toluidine
-
Ethylene oxide
-
Potassium hydroxide (catalyst)
-
Nitrogen (inert gas)
-
A suitable solvent (optional, e.g., toluene)
-
Pressurized reaction vessel (autoclave) with temperature and pressure controls, a gas inlet, and a stirrer.
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave.
-
Charging Reactants: Charge the N-ethyl-m-toluidine and the catalyst (typically 0.1-1.0 wt% of the amine) into the reactor.
-
Inerting: Seal the reactor and purge it several times with nitrogen to remove any air and moisture.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 120-180°C) with stirring.[2]
-
Ethylene Oxide Addition: Once the desired temperature is reached, start feeding ethylene oxide into the reactor at a controlled rate. The reaction pressure will increase (e.g., 1-5 bar).[2]
-
Reaction Monitoring: Monitor the reaction temperature and pressure closely. The consumption of ethylene oxide will be indicated by a pressure drop.
-
Completion and Cooling: Once the desired amount of ethylene oxide has been added and the pressure stabilizes, stop the ethylene oxide feed and allow the reaction to continue for a post-reaction period to ensure complete consumption of the remaining EO. Cool the reactor to room temperature.
-
Neutralization and Product Isolation: Neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid). The product can then be purified as needed.
Visualizations
Ethoxylation Reaction Pathway
Caption: Reaction pathway for the ethoxylation of N-ethyl-m-toluidine.
Troubleshooting Logic for Temperature Optimization
Caption: Decision-making workflow for optimizing reaction temperature.
References
- Selerity Technologies. (n.d.).
- DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples.
- Wikipedia. (2023).
- Bare, C. N., & O'Brien, D. J. (2005). Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(8), 1333-1342. [Link]
- Gustin, J. L. (2001). Safety of ethoxylation reactions. Loss Prevention Bulletin, 157, 11-18. [Link]
- Alejski, K., et al. (2016). Possible side reactions during the ester ethoxylation process.
- Google Patents. (n.d.). AU2016316229A1 - Ethoxylation catalyst and manufacturing method therefor.
- Hrele, C., et al. (2022). Catalysts for the Ethoxylation of Esters.
- Zhybak, M., et al. (2019).
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- 2. Ethoxylation - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
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- 6. selerity.com [selerity.com]
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- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Safety control of ethoxylation reaction in a semi-batch reactor | Research, Society and Development [rsdjournal.org]
challenges in the purification of 2-(N-Ethyl-m-toluidino)ethanol from starting materials
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-(N-Ethyl-m-toluidino)ethanol (CAS No. 91-88-3). This document is designed for researchers, chemists, and process development professionals who are working with this compound and facing challenges in achieving the desired purity. We will explore common issues, provide in-depth troubleshooting advice, and detail validated protocols to guide your experimental work.
Introduction to Purification Challenges
This compound is a tertiary amino alcohol, typically synthesized by the reaction of N-Ethyl-m-toluidine with an ethylene oxide equivalent, such as 2-chloroethanol or ethylene oxide gas. The primary challenges in its purification stem from the nature of this synthesis and the chemical properties of the aromatic amine functional group. Key difficulties include:
-
Similar Boiling Points: Close boiling points between the desired product and unreacted N-Ethyl-m-toluidine starting material.
-
Byproduct Formation: Presence of byproducts from the synthesis of the starting material (e.g., N,N-diethyl-m-toluidine) or the final reaction step (e.g., polyethoxylation).
-
Thermal and Oxidative Instability: Aromatic amines are susceptible to oxidation, leading to colored impurities, especially at the high temperatures required for distillation.
-
Chromatographic Complexity: The basic nature of the amine can lead to poor separation on standard silica gel columns.
This guide provides a structured approach to identifying and resolving these common purification hurdles.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical properties of the product and potential impurities is the foundation of an effective purification strategy. The table below summarizes key data for relevant compounds.
| Compound | CAS No. | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | 91-88-3 | 179.26 | 114-115 / 1 mmHg[1] | 1.019[1] |
| N-Ethyl-m-toluidine | 102-27-2 | 135.21 | 221 / 760 mmHg[2] | 0.957[2] |
| m-Toluidine | 108-44-1 | 107.15 | 203-204 / 760 mmHg | 0.989 |
| N,N-Diethyl-m-toluidine | 91-67-8 | 163.27 | 231-232 / 760 mmHg | 0.924 |
| 2-Chloroethanol | 107-07-3 | 80.51 | 128.7 / 760 mmHg | 1.20 |
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on your synthesis route.
-
From Starting Materials: The most common impurity is unreacted N-Ethyl-m-toluidine . If the N-Ethyl-m-toluidine itself was impure, you might also have residual m-toluidine or the over-alkylation product, N,N-diethyl-m-toluidine .[3]
-
From the Ethoxylation Reaction: If using 2-chloroethanol, unreacted 2-chloroethanol may be present. If using ethylene oxide, byproducts such as ethylene glycol (from reaction with water) or polyethoxylated products (where more than one ethylene oxide unit has added to the amine) can form.
-
From Degradation: Aromatic amines are prone to air oxidation, which can generate various colored, high-molecular-weight impurities.[4]
Q2: What is the most effective primary purification method for this compound on a lab scale?
A2: Fractional vacuum distillation is the most robust and widely used method for purifying this compound.[3] Its high boiling point necessitates distillation under reduced pressure to prevent thermal degradation. A fractionating column is recommended to effectively separate it from the slightly more volatile N-Ethyl-m-toluidine starting material.
Q3: My product is yellow or dark brown after distillation. What causes this and how can I fix it?
A3: The color is almost certainly due to the oxidation of the aromatic amine. This can happen if the compound is exposed to air at high temperatures during distillation. To prevent this, ensure your distillation apparatus is free of leaks and conduct the distillation under an inert atmosphere (e.g., nitrogen or argon).
To remove existing color, you can perform a decolorization step before the final distillation. This typically involves stirring the crude product with activated carbon in a suitable solvent, followed by filtration to remove the carbon. See Protocol C for a detailed method.
Q4: I tried to purify my product using standard silica gel chromatography, but the separation was poor and I had significant peak tailing. Why?
A4: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[5] The basic amine interacts strongly with these acidic sites, leading to irreversible adsorption, poor elution, and significant peak tailing.
To overcome this, you can either:
-
Modify the Mobile Phase: Add a small amount of a competing base, such as triethylamine (typically 0.5-2%), to your eluent. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute more cleanly.[5]
-
Use a Different Stationary Phase: Employ an amine-functionalized silica gel. These stationary phases have a basic surface, which repels the amine product and prevents the unwanted acid-base interaction, resulting in much better peak shape and separation.[5]
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving specific purification challenges.
Problem: Significant Contamination with Unreacted N-Ethyl-m-toluidine
-
Identification: The presence of this starting material can be confirmed by GC-MS, where it will appear as a peak with a shorter retention time and a mass of 135.21 m/z.[2][6]
-
Causality: This issue arises from an incomplete reaction. The boiling point of N-Ethyl-m-toluidine (~221°C at 760 mmHg) is reasonably close to that of the product (~338°C at 760 mmHg, though vacuum data is more relevant), making separation by simple distillation challenging.[2]
-
Troubleshooting Workflow:
Caption: Decision tree for removing N-Ethyl-m-toluidine.
-
Solution: Fractional Vacuum Distillation
-
Principle: By using a fractionating column (e.g., a Vigreux or packed column), you increase the number of theoretical plates, allowing for the separation of liquids with closer boiling points. Under vacuum, the temperature difference between the components often becomes more favorable for separation.
-
Action: Employ a well-insulated 10-20 cm Vigreux column. Collect a forerun fraction, which will be enriched in the lower-boiling N-Ethyl-m-toluidine. Monitor the temperature at the head of the column; a stable plateau indicates a pure fraction is distilling. See Protocol A for a detailed procedure.
-
Problem: Product is Contaminated with m-Toluidine and/or N,N-Diethyl-m-toluidine
-
Identification: These impurities originate from the synthesis of the N-Ethyl-m-toluidine starting material.[3] They can be detected by GC-MS.
-
Causality: m-Toluidine is a primary amine, while N-Ethyl-m-toluidine is secondary and the product is tertiary. N,N-Diethyl-m-toluidine is also a tertiary amine. These differences in amine class and structure can be exploited.
-
Solution 1: Chemical Purification (for m-Toluidine)
-
Principle: A classic method to separate primary and secondary amines involves the formation of an N-nitroso derivative of the secondary amine.[7] This principle can be adapted. In an acidic solution, the primary amine (m-toluidine) will be diazotized, while the tertiary amine product will not react. This allows for separation by extraction. However, a simpler method is an acid wash. The primary amine is less basic than the tertiary amine product and may be selectively extracted under carefully controlled pH, though this is difficult. The most practical approach is purification of the N-Ethyl-m-toluidine starting material before use.
-
-
Solution 2: Chromatography (for N,N-Diethyl-m-toluidine)
-
Principle: While both are tertiary amines, N,N-Diethyl-m-toluidine is more sterically hindered and less polar than the hydroxy-functionalized product. This difference in polarity allows for separation using column chromatography.
-
Action: Use flash chromatography with a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate. The less polar N,N-diethyl-m-toluidine will elute first, followed by the desired product. Remember to add triethylamine to the mobile phase as discussed in Q4. See Protocol B .
-
Part 3: Detailed Experimental Protocols
Overall Purification Workflow
The following diagram illustrates a comprehensive purification strategy, from crude reaction mixture to a high-purity final product.
Caption: A comprehensive workflow for the purification of this compound.
Protocol A: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a 10-20 cm Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).
-
Preparation: Charge the distillation flask with the crude, dry this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuation: Begin stirring and slowly evacuate the system. A pressure of ~1 mmHg is ideal.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction. This will contain residual solvents and be enriched in N-Ethyl-m-toluidine. The head temperature will be unstable or plateau at a lower temperature than expected for the product.
-
Main Fraction: As the temperature rises and stabilizes at the boiling point of your product (approx. 114-115°C at 1 mmHg), switch to a clean receiving flask. Collect the clear, colorless to pale yellow liquid until the temperature begins to drop or rise sharply, or until the distillation rate slows significantly.
-
Residue: Leave a small amount of material in the distillation flask to avoid distilling to dryness, which can lead to the formation of tars. The residue will contain high-boiling impurities like polyethoxylated byproducts.
-
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly re-introducing air into the system.
Protocol B: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., 5% ethyl acetate in hexane). For basic compounds, it is often better to use amine-treated silica or add 1% triethylamine to all solvents.[5]
-
Column Packing: Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 95:5 + 1% Triethylamine).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20, etc.).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified liquid.
Protocol C: Activated Carbon Treatment for Decolorization
-
Dissolution: Dissolve the colored crude product in a suitable organic solvent in which it is highly soluble (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 10-20% w/v.
-
Carbon Addition: Add activated carbon to the solution (typically 1-5% by weight relative to the crude product).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes. Avoid heating, as this can sometimes cause further degradation on the carbon surface.
-
Filtration: Filter the mixture through a pad of Celite® (diatomaceous earth) to remove the fine carbon particles. Wash the filter cake with a small amount of fresh solvent to recover all the product.
-
Concentration: Remove the solvent from the filtrate under reduced pressure. The resulting oil should be significantly lighter in color and can then be subjected to final purification by vacuum distillation.
References
- Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.GOV. [Link]
- Is there an easy way to purify organic amines? - Biotage. [Link]
- US6152994A - Process for the purification of an alkanolamine - Google P
- Tracking Aromatic Amines from Sources to Surface W
- HPLC Separation of Ethanolamines (Monoethanolamine, Diethanolamine, and Triethanolamine) Using a Primesep 100 Column | SIELC Technologies. [Link]
- US2716136A - Purification of ethanolamines - Google P
- m-Toluidine, N-ethyl - Organic Syntheses Procedure. [Link]
- US3453183A - Method of purifying ethanolamines - Google P
- This compound | C11H17NO | CID 7067 - PubChem - NIH. [Link]
- N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem - NIH. [Link]
- N-Ethyl-p-toluidine | C9H13N | CID 61164 - PubChem - NIH. [Link]
- 2-Chloroethanol - Publisso. [Link]
- (PDF)
Sources
- 1. This compound CAS#: 91-88-3 [m.chemicalbook.com]
- 2. N-Ethyl-m-toluidine = 98.0 GC 102-27-2 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Ethyl-p-toluidine | C9H13N | CID 61164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Color Stability of Dyes Synthesized with 2-(N-Ethyl-m-toluidino)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dyes synthesized from 2-(N-Ethyl-m-toluidino)ethanol. This guide provides in-depth troubleshooting advice and frequently asked questions to address color stability issues that may arise during your experimental work. My aim is to provide not just solutions, but also the underlying scientific principles to empower you to overcome challenges in your research.
Introduction: The Critical Role of Precursor Purity
This compound is a versatile intermediate in the synthesis of a variety of dyes, particularly disperse and azo dyes used in textiles and imaging materials.[1] However, the color stability and batch-to-batch consistency of the final dye product are critically dependent on the purity of this precursor. Impurities, often originating from the synthesis of this compound itself or from its degradation, can lead to a cascade of issues including poor color yield, inconsistent shades, and most notably, poor lightfastness and chemical stability. This guide will walk you through identifying, understanding, and mitigating these challenges.
Troubleshooting Guide: Diagnosing and Resolving Color Stability Issues
This section is designed to help you pinpoint the cause of your color stability problems and provides actionable steps to rectify them.
Issue 1: My synthesized dye fades rapidly upon exposure to light (Poor Lightfastness).
Question: I've synthesized a new dye using this compound, but it loses its color much faster than expected when exposed to ambient or UV light. What's causing this, and how can I fix it?
Answer:
Poor lightfastness is a classic indicator of photodegradation, a process where light energy breaks down the chemical bonds in your dye molecule, particularly the chromophore responsible for its color.[2] When using this compound of technical grade, several factors could be at play:
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Action |
| Presence of Unreacted m-Toluidine | Residual m-toluidine from the synthesis of this compound can undergo side reactions during dye synthesis.[3] These unintended dye byproducts often have poor photochemical stability and can even catalyze the degradation of the primary dye. | Purify the this compound prior to use. See the detailed protocol below for purification by vacuum distillation. |
| Side-Product Formation | Impurities can lead to the formation of azo dyes with less stable auxochromic groups. For instance, an unreacted primary amine group from m-toluidine will behave differently in a diazotization reaction compared to the secondary amine of your intended precursor.[4] | Characterize your precursor. Use techniques like HPLC or GC-MS to identify the level and nature of impurities.[5][6] Adjust your synthesis stoichiometry based on the purity assay. |
| Residual Oxidizing or Reducing Agents | Trace amounts of reagents from the precursor's synthesis can remain. These can generate reactive oxygen species (ROS) upon light exposure, which are known to aggressively attack and bleach dye molecules.[7] | Wash the crude this compound. Before distillation, wash the crude material with a dilute basic solution (e.g., 5% sodium carbonate) followed by water to remove acidic residues. |
Workflow for Troubleshooting Poor Lightfastness:
Caption: Troubleshooting workflow for poor lightfastness.
Issue 2: The color of my dye shifts or degrades in different pH environments.
Question: My dye looks great in a neutral solution, but when I alter the pH for my application, the color changes unpredictably or the dye degrades. Why is this happening?
Answer:
Significant color shifts with pH (halochromism) can be an intended property, but degradation is not. The presence of certain impurities can introduce unintended pH-sensitive groups or create pathways for chemical breakdown.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Action |
| Unwanted Ionizable Groups | Impurities like residual m-toluidine or other aromatic amines can be incorporated into the dye structure. These primary or secondary amines have different pKa values than the intended tertiary amine, leading to protonation/deprotonation at different pH values and thus, unexpected color shifts. | Implement a purification step for the precursor. A thorough purification will remove these interfering amines.[8] |
| Hydrolytic Instability | Certain dye structures are susceptible to hydrolysis under acidic or basic conditions, which can cleave the molecule and destroy the chromophore. Impurities might lead to the formation of less stable ester or amide linkages if they contain hydroxyl or carboxyl groups. | Analyze the dye's stability across a pH range. Use UV-Vis spectrophotometry to monitor the dye's absorbance spectrum at various pH levels over time. This will help you identify the pH range where your dye is most stable.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical-grade this compound?
A1: The most common impurities are typically unreacted starting materials from its synthesis. These include m-toluidine and potentially ethanol . Additionally, over-alkylation can lead to the formation of N,N-diethyl-m-toluidine , and incomplete reaction can leave N-ethyl-m-toluidine . Degradation products from improper storage, such as oxidation products, may also be present.
Q2: How can I purify this compound in my lab?
A2: Vacuum distillation is the most effective method for purifying this compound. It separates the desired product from less volatile and more volatile impurities.
Experimental Protocol: Purification of this compound by Vacuum Distillation
-
Preparation: Place the impure this compound in a round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the correct boiling point for this compound under the applied pressure. The boiling point will be significantly lower than its atmospheric boiling point.
-
Purity Check: Analyze the purity of the collected fraction using HPLC or GC-MS.[5]
Q3: What analytical techniques are best for assessing the stability of my synthesized dyes?
A3: A combination of techniques is ideal. UV-Visible Spectrophotometry is excellent for monitoring changes in color intensity and wavelength maxima over time. High-Performance Liquid Chromatography (HPLC) , particularly with a diode-array detector (DAD) or mass spectrometry (MS) detector, is powerful for separating the parent dye from its degradation products and impurities.[10][11]
Experimental Protocol: Forced Degradation Study for Dye Stability
-
Prepare Dye Solutions: Dissolve your purified dye in a suitable solvent to a known concentration.
-
Expose to Stress Conditions: Aliquot the solution into several vials and expose them to different stress conditions:[12]
-
Photolytic: Expose to a UV lamp or direct sunlight.
-
Thermal: Heat at an elevated temperature (e.g., 60-80°C).
-
Acidic: Add a small amount of dilute HCl (to pH 2-3).
-
Basic: Add a small amount of dilute NaOH (to pH 10-11).
-
Oxidative: Add a small amount of dilute hydrogen peroxide.
-
-
Analyze at Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.
-
Quantify Degradation: Analyze the samples by HPLC to determine the percentage of the parent dye remaining.[5]
Workflow for Forced Degradation Study:
Sources
- 1. haihangchem.com [haihangchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of impurities in oxidation hair dyes as raw materials by liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Analysis of early synthetic dyes with HPLC-DAD-MS: an important database for analysis of colorants used in cultural heritage | Semantic Scholar [semanticscholar.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: The Critical Impact of Water on the Ethoxylation of N-Ethyl-m-toluidine
Welcome to the technical support center for the synthesis of N,N-dihydroxyethyl-m-toluidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the reaction between N-ethyl-m-toluidine and ethylene oxide, with a specific focus on the often-underestimated impact of water content. Our goal is to provide you with the expertise and practical guidance to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between N-ethyl-m-toluidine and ethylene oxide?
A1: The primary reaction is an ethoxylation, where the secondary amine, N-ethyl-m-toluidine, acts as a nucleophile and attacks the electrophilic carbon of the ethylene oxide ring. This results in the ring-opening of ethylene oxide and the formation of N-(2-hydroxyethyl)-N-ethyl-m-toluidine. This product can then react with a second molecule of ethylene oxide to yield the desired product, N,N-bis(2-hydroxyethyl)-m-toluidine, which is a tertiary amine. This compound is a valuable intermediate in the synthesis of polymers, dyes, and pharmaceuticals.[1][2][3][4][5]
Q2: How does the presence of water impact this reaction?
A2: Water can significantly and negatively impact the reaction in several ways. Primarily, water competes with N-ethyl-m-toluidine as a nucleophile in reacting with ethylene oxide.[6][7][8][9] This leads to the hydrolysis of ethylene oxide, forming ethylene glycol (EG) and subsequently polyethylene glycols (PEGs) as byproducts.[6][7][8][9] This side reaction consumes ethylene oxide, thereby reducing the yield of the desired N,N-dihydroxyethyl-m-toluidine. Furthermore, the hydrolysis of ethylene oxide is highly exothermic and can pose a safety risk if not properly controlled.[8]
Q3: What are the main byproducts formed when water is present?
A3: The primary byproducts resulting from water contamination are ethylene glycol (EG), diethylene glycol, triethylene glycol, and higher polyethylene glycols (PEGs).[6][7][8][9] The extent of polymerization to higher glycols depends on the reaction conditions and the initial concentration of water.[6][7][10]
Q4: Can water act as a catalyst for the ethoxylation of N-ethyl-m-toluidine?
A4: The role of water as a catalyst in this specific reaction is complex. While the reaction of ethylene oxide with amines can be stimulated by small amounts of water, an excess of water will predominantly lead to the hydrolysis side reaction.[7] The amine itself can act as a catalyst for the ethoxylation reaction. Therefore, the presence of water is generally considered detrimental due to the competitive and often faster hydrolysis reaction.
Q5: What is an acceptable level of water in the reactants and solvent?
A5: For optimal results, the reaction should be conducted under anhydrous conditions. While a specific threshold for this reaction is not well-documented in publicly available literature, best practices for ethoxylation reactions recommend minimizing water content to parts-per-million (ppm) levels. High-purity reactants and dry solvents are crucial for maximizing the yield and purity of the desired product.
Q6: How can I accurately measure the water content in my starting materials?
A6: The most reliable and widely used method for determining low levels of water content in organic liquids is Karl Fischer titration.[11] This technique is highly sensitive and specific to water, providing accurate measurements in the ppm range.
Troubleshooting Guide
This section addresses common issues encountered during the ethoxylation of N-ethyl-m-toluidine, with a focus on problems arising from water contamination.
Issue 1: Low Yield of N,N-dihydroxyethyl-m-toluidine
-
Question: My reaction has resulted in a significantly lower yield of the desired product than expected. What are the likely causes related to water?
-
Answer: A low yield is a classic symptom of water contamination. The ethylene oxide is likely being consumed by the competing hydrolysis reaction to form glycols.
-
Troubleshooting Steps:
-
Verify Reactant and Solvent Purity: Use Karl Fischer titration to determine the water content of your N-ethyl-m-toluidine and any solvent used.
-
Drying Procedures: If the water content is high, implement rigorous drying procedures. N-ethyl-m-toluidine can be dried over potassium hydroxide flakes followed by distillation.[12] Solvents should be freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Issue 2: Presence of Significant Impurities in the Final Product
-
Question: My final product shows multiple peaks in the GC or LC-MS analysis, indicating the presence of impurities. How can I identify and mitigate these?
-
Answer: The presence of water will lead to the formation of ethylene glycol and polyethylene glycols, which are common impurities in this reaction.
-
Troubleshooting Steps:
-
Impurity Identification: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the impurities.[11][13][14] Compare the retention times and mass spectra with those of authentic samples of ethylene glycol and polyethylene glycols.
-
Enhanced Purification: If glycol impurities are present, purification can be challenging due to their polarity. Vacuum distillation can be effective in separating the higher-boiling N,N-dihydroxyethyl-m-toluidine from the more volatile ethylene glycol.
-
Preventative Measures: The most effective solution is to prevent the formation of these impurities by strictly controlling the water content in the initial reaction mixture.
-
-
Issue 3: Poor or Inconsistent Reaction Rate
-
Question: I am observing inconsistent reaction times, or the reaction seems to stall. Could water be the culprit?
-
Answer: Yes, variable and uncontrolled amounts of water can lead to inconsistent reaction kinetics. While small amounts of water might slightly alter the reaction rate, larger amounts will favor the hydrolysis of ethylene oxide, which has different reaction kinetics.
-
Troubleshooting Steps:
-
Standardize Drying Protocols: Ensure that all reactants and solvents are dried to a consistent and low water content for every experiment.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product over time.[15] This will help in identifying any stalling or unexpected reaction profiles.
-
-
Issue 4: Uncontrolled Exothermic Reaction
-
Question: The reaction temperature is difficult to control and shows a rapid increase. Is this related to water?
-
Answer: A runaway exothermic reaction is a serious safety concern and can be exacerbated by the presence of water. The hydrolysis of ethylene oxide is a highly exothermic process.[8]
-
Troubleshooting Steps:
-
Immediate Action: If you observe an uncontrolled exotherm, immediately cease the addition of ethylene oxide and apply cooling.
-
Preventative Measures for Future Reactions:
-
Ensure all reactants and glassware are scrupulously dry.
-
Use a reaction setup with efficient cooling and temperature monitoring.
-
Add the ethylene oxide slowly and sub-surface to ensure it reacts quickly with the N-ethyl-m-toluidine rather than accumulating.
-
For larger-scale reactions, consider a semi-batch process where ethylene oxide is added at a controlled rate.
-
-
-
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline. Refer to your specific Karl Fischer titrator's manual for detailed instructions.
-
Instrument Preparation: Prepare the Karl Fischer titrator with fresh, calibrated reagents.
-
Sample Preparation: Accurately weigh a suitable amount of your N-ethyl-m-toluidine or solvent into a dry, clean vial.
-
Titration: Inject the sample into the titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent and calculate the water content.
-
Analysis: Record the water content in ppm or percentage.
Protocol 2: General Procedure for the Ethoxylation of N-Ethyl-m-toluidine under Anhydrous Conditions
Safety First: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas.[16][17][18][19][20] All work with ethylene oxide must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn.[16][17][18][19][20]
-
Drying: Dry N-ethyl-m-toluidine over potassium hydroxide and distill under reduced pressure.[12] If a solvent is used, ensure it is freshly distilled from an appropriate drying agent.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and an addition funnel or a gas inlet tube for ethylene oxide. Maintain a positive pressure of an inert gas (nitrogen or argon).
-
Reactant Charging: Charge the dried N-ethyl-m-toluidine to the reaction flask.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath.
-
Ethylene Oxide Addition: Slowly add a stoichiometric amount of liquid ethylene oxide via the addition funnel or bubble gaseous ethylene oxide through the reaction mixture at a controlled rate.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench any unreacted ethylene oxide (if necessary, by purging with an inert gas). The crude product can then be purified.
Protocol 3: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Carefully heat the crude reaction mixture under reduced pressure.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of N,N-dihydroxyethyl-m-toluidine. The boiling point will be significantly higher than that of ethylene glycol.
Visualizations
Diagram 1: Reaction Scheme of N-ethyl-m-toluidine with Ethylene Oxide in the Presence of Water
Caption: Main reaction and competing side reaction.
Diagram 2: Troubleshooting Flowchart for Water-Related Issues
Caption: Troubleshooting workflow for water contamination.
References
- Interscan Corporation. (2024, August 7). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure.
- Canadian Centre for Occupational Health and Safety (CCOHS). Ethylene Oxide.
- Environmental Health & Safety, University of New Mexico.
- CompSource Mutual. (n.d.). Ethylene Oxide Safety Talk.
- EHSLeaders. (2023, October 9). Back to Basics: Ethylene Oxide.
- U.S. Environmental Protection Agency. (n.d.).
- Long, F. A., & Pritchard, J. G. (1956). Hydrolysis of Substituted Ethylene Oxides in H2O18 Solutions. Journal of the American Chemical Society, 78(12), 2663–2667.
- ResearchGate. (2025, August 5).
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- Wikipedia. (n.d.). Ethylene oxide.
- International Journal of Research Culture Society. (2017). Addition Reaction of Ethylene Oxide.
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- ZXCHEM. (n.d.). N,N-dihydroxyethyl-p-toluidine.
- Wiley-VCH. (2000). "Ethylene Oxide," in: Ullmann's Encyclopedia of Industrial Chemistry.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of N-Ethyl-m-toluidine and N-Ethyl-p-toluidine.
- Venus Ethoxyethers. (n.d.).
- CORE. (n.d.). A study of the catalytic hydration of ethylene oxide to ethylene glycol.
- ZXCHEM. (n.d.). N,N-dihydroxyethyl-m-toluidine (DMPT).
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.).
- Benchchem. (n.d.).
- Sigma-Aldrich. (n.d.). N-Ethyl-m-toluidine.
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- MDPI. (2021, January 7).
- Shree Vallabh Chemical. (n.d.). Fatty Amine Ethoxylates in Refinery Applications: Emulsification and Wetting Properties for Improved Efficiency.
- Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-.
- Ataman Kimya. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (n.d.). N-Ethyl-m-toluidine.
- Venus Ethoxyethers. (n.d.).
- Chem-Impex. (n.d.). N-Ethyl-o-toluidine.
- Benchchem. (n.d.). Technical Support Center: N-Methyl-m-toluidine Synthesis Scale-Up.
- NINGBO INNO PHARMCHEM CO., LTD. (2025, October 13). The Crucial Role of N-Ethyl-m-toluidine (CAS 102-27-2) in Modern Chemical Synthesis.
- NCBI Bookshelf. (n.d.). Ethylene Oxide - Some Industrial Chemicals.
- ioMosaic. (n.d.).
- SciSpace. (1954). The Distribution of Compounds Formed in the Reaction between Ethylene Oxide and Water, Ethanol, Ethylene Glycol, or Ethylene Glycol Monoethyl Ether.
- SpringerLink. (2022).
- Benchchem. (n.d.). Improving the yield and purity of N-Ethyl-m-toluidine synthesis.
- Benchchem. (n.d.).
- ResearchGate. (2025, August 7).
- CoLab. (n.d.).
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Technical Support Center: Catalyst Selection and Optimization for 2-(N-Ethyl-m-toluidino)ethanol Synthesis
Introduction
Welcome to the technical support center for the synthesis of 2-(N-Ethyl-m-toluidino)ethanol (CAS 91-88-3)[1][2][3][4]. This molecule is a crucial intermediate in the manufacturing of various specialty chemicals, including dyes and materials for color film development[5]. The synthesis, primarily involving the hydroxyethylation of N-Ethyl-m-toluidine with ethylene oxide, presents unique challenges in catalyst selection to maximize yield and selectivity while minimizing byproduct formation. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges, troubleshoot common issues, and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and industrially relevant method is the reaction of N-Ethyl-m-toluidine with ethylene oxide (EO). This reaction is an example of N-alkylation, specifically a hydroxyethylation, where the ethylene oxide ring is opened by the nucleophilic secondary amine. The reaction is typically conducted under elevated temperature and pressure and requires a catalyst to proceed efficiently.
Q2: What are the main classes of catalysts used for this hydroxyethylation reaction?
A2: The catalysts for the ethoxylation of amines generally fall into two categories: base catalysts and acid catalysts.[6]
-
Base Catalysts: Alkali metal hydroxides, such as potassium hydroxide (KOH) and sodium hydroxide (NaOH), are the most common.[6] They function by deprotonating the growing hydroxyethyl chain, increasing its nucleophilicity for subsequent reactions. However, in the initial step with a secondary amine, the amine itself is the primary nucleophile. Base-catalyzed processes are favored for their high reaction rates.[7]
-
Acid Catalysts: Lewis acids like boron trifluoride (BF₃) can also catalyze the reaction.[6][7] Acid catalysis proceeds through a different mechanism, often leading to a narrower, more "peaked" distribution of ethoxylation products, which can be advantageous for selectivity.[7]
-
Transition Metal Catalysts: While more common for N-alkylation using alcohols via hydrogen borrowing mechanisms, some ruthenium complexes have shown efficacy in the N-alkylation of arylamines and could be explored for this transformation.[8][9]
Q3: What are the critical parameters to control for optimizing selectivity towards the mono-hydroxyethylated product?
A3: Achieving high selectivity is paramount. The key is to prevent the desired product, this compound, from reacting with another molecule of ethylene oxide. The critical parameters are:
-
Stoichiometry: A molar ratio of N-Ethyl-m-toluidine to ethylene oxide slightly greater than 1:1 is crucial. Using an excess of ethylene oxide will inevitably lead to the formation of di-ethoxylated byproducts.
-
Temperature: The reaction is highly exothermic (ΔH ≈ -92 kJ/mol of EO)[6]. Careful temperature control, typically between 100-130°C, is necessary.[7] Temperatures that are too high can increase the rate of the second ethoxylation step, reducing selectivity.
-
Reaction Time: The reaction should be monitored closely (e.g., by GC analysis) and stopped once the starting N-Ethyl-m-toluidine is consumed to prevent the product from reacting further.
Q4: What are the primary side reactions and byproducts in this synthesis?
A4: The main challenge is managing over-alkylation and other side reactions.
-
Di-hydroxyethylation: The most common side reaction is the formation of N-ethyl-N-(2-hydroxyethyl)-N-(2-hydroxyethyl)-m-toluidine, where the hydroxyl group of the desired product reacts with another ethylene oxide molecule.
-
Polymerization: In the presence of certain catalysts and conditions (especially with traces of water), ethylene oxide can polymerize to form polyethylene glycols (PEGs).[10] Maintaining anhydrous conditions is vital to suppress this pathway.[7]
-
Isomerization: Although less common under controlled conditions, ethylene oxide can isomerize to acetaldehyde. This can lead to impurities via subsequent reductive amination-type pathways if a hydrogen source is present.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Issue | Potential Causes | Recommended Solutions |
| 1. Low or No Conversion of N-Ethyl-m-toluidine | 1. Inactive Catalyst: The catalyst (e.g., KOH) may be old or has absorbed atmospheric CO₂ and moisture. 2. Low Reaction Temperature: The activation energy for the reaction has not been overcome. Ethoxylation can be very slow below 100°C.[7] 3. Impure Reagents: Water or other impurities in the N-Ethyl-m-toluidine or solvent can interfere with the catalyst.[7] | 1. Use Fresh Catalyst: Use freshly ground, anhydrous catalyst pellets or prepare a fresh solution. 2. Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation by GC or TLC. Maintain the temperature in the optimal 100-130°C range.[7] 3. Purify Starting Materials: Ensure N-Ethyl-m-toluidine is dry. If using a solvent, ensure it is anhydrous. |
| 2. Significant Formation of Di-hydroxyethylated Byproduct | 1. Excess Ethylene Oxide: The molar ratio of EO to the amine is too high. 2. High Reaction Temperature: Elevated temperatures can accelerate the second ethoxylation reaction. 3. Prolonged Reaction Time: Allowing the reaction to continue long after the starting material is consumed. | 1. Control Stoichiometry: Use a slight molar excess of the amine. Add ethylene oxide slowly and controllably to the reaction mixture to avoid localized high concentrations. 2. Lower Reaction Temperature: Operate at the lower end of the effective temperature range (e.g., 100-110°C) to favor the initial reaction. 3. Monitor Reaction Progress: Track the disappearance of the starting material and the appearance of the product. Stop the reaction immediately upon completion. |
| 3. Formation of High Molecular Weight Polymers (PEGs) | 1. Presence of Water: Water can initiate the polymerization of ethylene oxide, especially with base catalysts.[7][10] 2. Inappropriate Catalyst: Some catalysts may favor polymerization over the desired N-alkylation. | 1. Ensure Anhydrous Conditions: Dry all reagents, solvents, and the reaction vessel thoroughly. Purge the reactor with an inert gas (N₂ or Ar) before starting.[7] 2. Catalyst Screening: If polymerization persists, screen alternative catalysts, such as a Lewis acid, which may offer a different reaction pathway.[7] |
| 4. Difficulty in Product Purification | 1. Close Boiling Points: The boiling point of the product (114-115°C @ 1 mmHg) is close to that of potential byproducts and the starting material.[2][3] 2. Multiple Byproducts: A poorly optimized reaction can lead to a complex mixture that is difficult to separate. | 1. Fractional Vacuum Distillation: Use a distillation column with high theoretical plates under high vacuum for the best separation. 2. Optimize the Reaction: The best purification strategy is to have a clean reaction. Re-visit the reaction optimization to minimize byproduct formation before scaling up. |
Visualizations & Workflows
Synthesis Pathway and Side Reactions
Caption: Reaction scheme for the synthesis of this compound and major side reactions.
Catalyst Selection Workflow
Caption: Decision workflow for selecting a suitable catalyst system based on experimental goals.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
-
Objective: To evaluate the efficacy of different catalysts (e.g., NaOH, KOH, BF₃·OEt₂) under standardized conditions.
-
Safety Note: This reaction must be conducted in a pressure-rated autoclave by trained personnel. Ethylene oxide is toxic and highly flammable.
-
Reactor Preparation: Dry a 100 mL stainless steel autoclave thoroughly. Charge it with N-Ethyl-m-toluidine (e.g., 0.1 mol) and the catalyst (e.g., 0.5-1.0 mol%).
-
Inerting: Seal the autoclave, then purge it three times with dry nitrogen or argon to ensure an inert, anhydrous atmosphere.
-
Heating: Heat the stirred mixture to the desired reaction temperature (e.g., 110°C).
-
Reactant Addition: Slowly introduce a slight molar deficiency of ethylene oxide (e.g., 0.095 mol) into the autoclave, ensuring the pressure and temperature remain within safe limits.
-
Reaction Monitoring: Maintain the reaction at temperature for a set time (e.g., 2-4 hours). Monitor the pressure drop; a stable pressure indicates the consumption of ethylene oxide. Take aliquots (if possible) to analyze by GC for conversion and selectivity.
-
Workup: Cool the reactor to room temperature and carefully vent any residual pressure. Transfer the crude product, neutralize the catalyst (e.g., with a weak acid for a base catalyst, or quench with water for a Lewis acid), and analyze the composition by GC.
Protocol 2: Optimized Synthesis using KOH Catalyst
-
Objective: A reliable protocol for synthesizing this compound with high yield and selectivity.
-
Reactor Setup: To a dry, nitrogen-purged 500 mL autoclave, add N-Ethyl-m-toluidine (135.2 g, 1.0 mol) and powdered potassium hydroxide (2.8 g, 0.05 mol).
-
Reaction Conditions: Seal the reactor and heat the stirred mixture to 120°C.
-
Ethylene Oxide Addition: Add ethylene oxide (44.0 g, 1.0 mol) subsurface via a dip tube over 2 hours, maintaining the temperature at 120-130°C and the pressure below 100 psig.
-
Digestion: After the addition is complete, continue stirring at 130°C for an additional 1-2 hours until the pressure stabilizes.
-
Cooling and Workup: Cool the reactor to < 50°C. Transfer the crude reaction mixture. The catalyst can be neutralized with a calculated amount of acid or removed during distillation.
-
Purification: Purify the crude product by fractional vacuum distillation (boiling point: 114-115°C @ 1 mmHg) to yield the pure, colorless to light yellow liquid product.[2][3]
References
- Green Chemistry (RSC Publishing).
- Benchchem. Application Notes and Protocols: N-alkylation of m-toluidine with Isopropyl Halides.
- Google Patents. US8049039B2 - Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution.
- Benchchem.
- Organic Chemistry Portal.
- Organic Syntheses Procedure. m-Toluidine, N-ethyl-.
- PubChem - NIH. This compound | C11H17NO | CID 7067.
- ChemicalBook. This compound CAS#: 91-88-3.
- Benchchem.
- Sigma-Aldrich. This compound 98 91-88-3.
- Santa Cruz Biotechnology. 2-(N-Ethyl-N-m-toluidino)ethanol | CAS 91-88-3 | SCBT.
- PIWNICZNA. Factory Supply 2- (N-Ethyl-m-toluidino) Ethanol with 99% Purity CAS 91-88-3.
- ResearchGate.
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- 8. Direct hydroxyethylation of amines by carbohydrates via ruthenium catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-(N-Ethyl-m-toluidino)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(N-Ethyl-m-toluidino)ethanol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to safely manage the highly exothermic nature of this reaction. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure both the success and safety of your experiments.
Introduction: The Exothermic Challenge of Ethoxylation
The synthesis of this compound involves the reaction of N-Ethyl-m-toluidine with ethylene oxide. This is a classic example of an ethoxylation reaction, a process that is notoriously exothermic. The high reactivity of the strained ethylene oxide ring leads to a significant release of heat, which, if not properly controlled, can lead to a dangerous thermal runaway.[1][2] A thermal runaway is a situation where the rate of heat generation exceeds the rate of heat removal, causing a rapid increase in temperature and pressure, potentially leading to an explosion.[3][4]
This guide will equip you with the knowledge to anticipate and mitigate these risks, ensuring a controlled and safe reaction environment.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong exotherm in the synthesis of this compound?
A1: The primary cause is the ring-opening reaction of ethylene oxide. Ethylene oxide is a three-membered ring with significant ring strain. The nucleophilic attack by the secondary amine (N-Ethyl-m-toluidine) on the carbon atom of the ethylene oxide ring relieves this strain, releasing a substantial amount of energy in the form of heat.[2] The heat of reaction for ethoxylation is typically in the range of -92 to -145 kJ/mol of ethylene oxide reacted.[2]
Q2: What are the main risks associated with an uncontrolled exothermic reaction in this synthesis?
A2: The primary risks of an uncontrolled exotherm are:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure that can exceed the limits of the reactor, leading to a potential explosion.[3][4]
-
Vessel Over-pressurization: The increase in temperature will vaporize ethylene oxide (boiling point: 10.7 °C) and other volatile components, leading to a rapid pressure buildup.
-
Side Reactions and Product Degradation: High temperatures can promote unwanted side reactions, such as the formation of polyethoxylates or other byproducts, reducing the purity and yield of the desired product.
-
Release of Toxic and Flammable Materials: A reactor failure can release highly toxic and flammable ethylene oxide into the laboratory environment.[5][6]
Q3: Can I run this reaction without a catalyst?
A3: While the reaction can proceed without a catalyst, it is generally slower. The initial reaction of a secondary amine with ethylene oxide can be autocatalytic.[2] However, to achieve a reasonable reaction rate at a controlled temperature, a catalyst is often used. Common catalysts for ethoxylation reactions include base catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH), which increase the nucleophilicity of the amine.[2] The choice and concentration of the catalyst will significantly impact the reaction rate and, consequently, the rate of heat generation.
Q4: What are the key parameters to monitor during the reaction?
A4: Continuous and vigilant monitoring of the following parameters is critical:
-
Internal Reaction Temperature: This is the most crucial parameter. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Reactor Pressure: A pressure gauge is essential to monitor for any unexpected pressure increases.
-
Reactant Addition Rate: The rate at which ethylene oxide is added must be carefully controlled to match the cooling capacity of the reactor.
-
Coolant Temperature and Flow Rate: Monitor the temperature of the cooling medium at the inlet and outlet of the reactor jacket to ensure efficient heat removal.
-
Agitation Speed: Proper agitation is vital to ensure uniform temperature distribution and prevent the formation of localized hot spots.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
| Problem | Potential Causes | Troubleshooting Actions |
| Rapid, Unexpected Temperature Rise | 1. Ethylene oxide addition rate is too high. 2. Cooling system failure (e.g., loss of coolant flow). 3. Insufficient agitation leading to localized heating. 4. Incorrect catalyst concentration (too high). | 1. Immediately stop the addition of ethylene oxide. 2. Increase the flow of coolant to the reactor jacket. 3. If available, use an emergency cooling system (e.g., a dry ice/acetone bath). 4. Ensure the stirrer is functioning correctly and increase the agitation speed if safe to do so. 5. If the temperature continues to rise, prepare for an emergency quench. |
| Pressure Exceeds Safe Limit | 1. Uncontrolled temperature rise leading to vaporization of ethylene oxide. 2. Accumulation of unreacted ethylene oxide followed by a sudden, rapid reaction. 3. Blockage in the vent line. | 1. Immediately stop the addition of ethylene oxide. 2. Activate emergency cooling to reduce the temperature and vapor pressure. 3. Check the vent line for any obstructions. 4. If the pressure continues to rise, execute the emergency shutdown procedure, which may include controlled venting to a scrubber system. |
| Reaction Fails to Initiate or is Sluggish | 1. Reaction temperature is too low. 2. Inactive or insufficient catalyst. 3. Poor quality or impure reactants. 4. Inefficient mixing. | 1. Gradually and cautiously increase the reaction temperature in small increments. 2. Verify the activity and amount of the catalyst. 3. Ensure the purity of N-Ethyl-m-toluidine and ethylene oxide. 4. Increase the agitation speed to improve mixing. |
| Formation of Significant Byproducts | 1. High reaction temperature. 2. Incorrect stoichiometry (excess ethylene oxide). 3. Prolonged reaction time. | 1. Lower the reaction temperature. 2. Carefully control the molar ratio of reactants. 3. Monitor the reaction progress using techniques like GC or TLC and stop the reaction upon completion. |
Experimental Protocols
General Safety Precautions for Handling Ethylene Oxide
Ethylene oxide is a highly toxic, flammable, and carcinogenic gas.[5][6][7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Gloves: Butyl rubber or SilverShield® gloves are recommended.[5][8]
-
Eye Protection: Chemical splash goggles and a face shield.[5][6]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respirator: A NIOSH-approved respirator with an appropriate cartridge for organic vapors/ethylene oxide may be necessary depending on the scale and setup.
-
-
Storage: Ethylene oxide should be stored in a cool, well-ventilated area, away from heat sources and incompatible materials.[8]
Protocol for the Controlled Synthesis of this compound
This protocol provides a general framework. It is crucial to perform a thorough risk assessment and start with a small-scale reaction to determine the specific thermal behavior of the reaction under your conditions.
Materials:
-
N-Ethyl-m-toluidine (purified)
-
Ethylene oxide
-
Catalyst (e.g., potassium hydroxide)
-
Anhydrous solvent (optional, e.g., toluene)
Equipment:
-
Jacketed glass reactor with a bottom outlet valve
-
Mechanical stirrer with a high-torque motor
-
Thermocouple or thermometer for internal temperature measurement
-
Pressure gauge
-
Condenser with a connection to a scrubber system
-
Syringe pump or mass flow controller for controlled addition of ethylene oxide
-
Circulating bath for temperature control of the reactor jacket
-
Emergency quench bath (e.g., dry ice/acetone)
Procedure:
-
Reactor Setup: Assemble the reactor system in a fume hood. Ensure all joints are properly sealed.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Charge Reactants: Charge the reactor with N-Ethyl-m-toluidine and the catalyst (if used). If using a solvent, add it at this stage.
-
Establish Reaction Temperature: Bring the reactor contents to the desired initial temperature (e.g., 50-60 °C) using the circulating bath.
-
Ethylene Oxide Addition: Begin the slow, controlled addition of ethylene oxide below the surface of the reaction mixture using a dip tube. The addition rate should be adjusted to maintain a steady internal temperature, ensuring the cooling system can effectively remove the generated heat.
-
Monitoring: Continuously monitor the internal temperature, pressure, and coolant temperature.
-
Reaction Completion: After the addition of ethylene oxide is complete, continue to stir the mixture at the reaction temperature for a specified period to ensure complete conversion. Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the catalyst used and may involve neutralization and extraction.
Visualization of Key Concepts
Reaction Pathway
Caption: The reaction of N-Ethyl-m-toluidine and ethylene oxide.
Troubleshooting Logic Flow
Caption: Decision-making process for managing reaction deviations.
References
- Ethylene Oxide Standard Operating Procedure Template. (n.d.). Environmental Health & Safety, The University of New Mexico.
- Ethylene Oxide (EtO) Standard Operating Procedure. (n.d.). University of Arizona.
- Barton, J., & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 3-18.
- Optimizing reaction conditions for N-ethyl
- The evaluation of risks of ethoxylation reactors. (2025).
- Best Practices for Working with Chemical Reactions in the Lab. (2025). LabManager.
- Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution. (2012).
- Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution. (2011).
- Ethylene Oxide. (n.d.). New Jersey Department of Health.
- Practical approach to prediction and prevention of runaway reactions. (n.d.).
- Amine alkylation. (1956).
- m-Toluidine, N-ethyl-. (n.d.). Organic Syntheses.
- Production of ethanolamine by amination of ethylene oxide over acid activated clays. (n.d.).
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (n.d.). International Research Journal of Engineering and Technology (IRJET).
- Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025). Journal of Loss Prevention in the Process Industries.
- This compound. (n.d.). ChemicalBook.
- Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE.
- Ethoxylation studies of two mole amine derivatives. (n.d.).
- Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution. (2012).
- Chemical Reaction Safety Workshop. (2019). IChemE.
- Runaway reactions, case studies, lessons learned. (n.d.). ARIA.
- Case Studies of Incidents in Runaway Reactions and Emergency Relief. (1998). Process Safety Progress.
- Daren, G. T. (1993).
- This compound. (n.d.). PubChem.
- Ethylene oxide. (n.d.). NIST WebBook.
- Ethoxyl
- Application Notes and Protocols for the Ethoxyl
Sources
Technical Support Center: Analytical Strategies for Impurity Profiling in 2-(N-Ethyl-m-toluidino)ethanol Synthesis
Introduction: The Challenge of the Unknown Peak
In the synthesis of 2-(N-Ethyl-m-toluidino)ethanol, a crucial intermediate in various industries, the appearance of unexpected signals in your analytical data is not just an inconvenience—it's a critical challenge to product purity, safety, and process efficiency.[1][2] This guide serves as a technical resource for researchers and drug development professionals, providing a systematic, experience-driven approach to identifying and characterizing unknown byproducts. Our methodology is grounded in a multi-technique strategy, ensuring that every analytical step is a self-validating system designed to move you from uncertainty to conclusive structural elucidation.
The following workflow provides a high-level overview of the logical progression from detecting an unknown byproduct to its final structural confirmation.
Caption: General workflow for identifying unknown byproducts.
Part 1: Frequently Asked Questions - Initial Troubleshooting
This section addresses the critical first steps to take when an unexpected peak appears in your chromatogram. The goal is to efficiently determine if the peak is a genuine process-related impurity or an artifact.
Question: I've detected an unknown peak in my HPLC/GC analysis. What is the absolute first thing I should do?
Answer: Before initiating a full-scale structural elucidation, you must first confirm the peak's authenticity. Extraneous or "ghost" peaks can originate from various sources unrelated to your synthesis, such as contaminated solvents, system bleed, or carryover from previous injections.[3][4]
Your immediate action should be to run a sequence of diagnostic injections:
-
Blank Injection: Inject only your mobile phase or carrier gas. If the peak persists, the contamination source is likely your solvent, mobile phase additives, or the system itself.[3]
-
Placebo Injection: If applicable, inject a sample containing all reaction components except the active starting materials. This helps rule out impurities originating from excipients or solvents used in the sample preparation.[3]
-
Systematic Flushing: If contamination is suspected, perform a thorough flush of the injector and system with a strong solvent.[5]
The following decision tree illustrates this initial troubleshooting process.
Caption: Decision tree for initial peak investigation.
Question: My unknown peak is confirmed to be real. What are the most likely byproducts from the this compound synthesis?
Answer: Understanding the reaction mechanism allows you to hypothesize the most probable structures. The synthesis is typically an N-alkylation of m-toluidine with a two-carbon electrophile like 2-chloroethanol. Based on this, potential byproducts include:
| Potential Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Rationale |
| m-Toluidine | C₇H₉N | 107.15 | Unreacted starting material. |
| N,N-Diethyl-m-toluidine | C₁₁H₁₇N | 163.26 | Over-alkylation of the product, especially if an ethylating agent other than a hydroxyethyl group is present or if conditions are harsh.[6] |
| 2-((3-methylphenyl)amino)ethanol | C₉H₁₃NO | 151.21 | Product of mono-alkylation without the ethyl group; may result from incomplete starting material or a different synthetic route. |
| Di(hydroxyethyl)-m-toluidine | C₁₁H₁₇NO₂ | 195.26 | Reaction of the product's secondary amine with another molecule of the electrophile (e.g., ethylene oxide). |
This table provides a valuable starting point for interpreting subsequent mass spectrometry data.
Part 2: Core Analytical Techniques - A Multi-Pronged Approach
No single technique can definitively identify an unknown. A combination of chromatographic separation and spectroscopic analysis is essential for unambiguous structural elucidation.[2][7]
A. Gas Chromatography-Mass Spectrometry (GC-MS)
Question: When is GC-MS the right tool for this analysis?
Answer: GC-MS is an excellent first-line technique for this specific synthesis. The target molecule, this compound, and its likely byproducts are aromatic amines, which are typically volatile enough for gas chromatography.[8][9][10] GC provides high-resolution separation, while the mass spectrometer offers molecular weight information and fragmentation patterns that act as a "fingerprint" for identification.
Question: What specific information will GC-MS provide for my unknown?
Answer:
-
Molecular Ion (M+) Peak: This peak in the mass spectrum gives you the molecular weight of the compound, which you can compare against your list of hypothesized byproducts.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer is predictable. For example, aromatic amines often show characteristic fragments corresponding to the loss of alkyl groups or cleavage of the aromatic ring. This pattern is crucial for distinguishing between isomers and related structures.[9]
-
Sample Preparation:
-
Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Filter the sample through a 0.22 µm syringe filter to prevent contamination of the GC inlet.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.[11]
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
For each unknown peak, analyze its mass spectrum. Identify the molecular ion peak.
-
Compare the obtained mass spectrum with a database (e.g., NIST) and with the fragmentation patterns of your hypothesized structures.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
Question: My byproduct isn't volatile or is thermally unstable. What should I use instead of GC-MS?
Answer: Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for analyzing non-volatile, polar, or thermally labile compounds, making it a powerful alternative and complement to GC-MS.[12][13] For impurity profiling in pharmaceutical development, LC-MS is often the method of choice due to its high sensitivity and applicability to a broad range of molecules.[1][2]
Question: How does LC-MS/MS help in identifying a completely unknown structure?
Answer: Tandem mass spectrometry (LC-MS/MS) is exceptionally powerful for structural elucidation.[12] After the first mass spectrometer (MS1) isolates the molecular ion of your unknown peak, it is passed into a collision cell where it fragments. The second mass spectrometer (MS2) then analyzes these fragments. This provides direct information about the connectivity of the molecule, allowing you to piece the structure together like a puzzle.
-
Sample Preparation:
-
Dilute the crude reaction mixture 1:1000 in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and filter through a 0.22 µm syringe filter.
-
-
Instrumentation & Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: High-Resolution Mass Spectrometer (HRMS) like a TOF or Orbitrap is highly recommended for accurate mass determination.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan (m/z 100-1000) followed by data-dependent MS/MS on the top 3 most intense ions.
-
-
Data Analysis:
-
Extract the accurate mass of the unknown peak from the full scan data. Use this to generate a likely molecular formula.
-
Analyze the MS/MS fragmentation spectrum to identify structural motifs and confirm the proposed structure.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: I have a proposed structure from MS data. How can I be 100% certain?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure elucidation of organic compounds.[14][15] While MS provides the mass and fragments, NMR reveals the precise arrangement and connectivity of atoms in the molecule by probing the chemical environment of ¹H and ¹³C nuclei.[7][16]
-
Sample Preparation:
-
If the impurity is present at >5% in the mixture, you may be able to analyze the crude material directly.
-
For lower concentration impurities, isolation via preparative HPLC is required.[17]
-
Dissolve ~5-10 mg of the purified byproduct (or crude mixture) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Instrumentation & Experiments:
-
Spectrometer: Bruker 400 MHz Avance or higher field instrument.
-
¹H NMR: Acquire a standard proton spectrum. This will tell you the number of different types of protons and their neighboring protons (via spin-spin splitting).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.[16]
-
2D NMR (if needed): For complex structures, experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to definitively map out the entire molecular skeleton.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Analyze the chemical shifts (ppm) to infer the electronic environment of each nucleus (e.g., aromatic vs. aliphatic).[18]
-
Use splitting patterns (e.g., triplet, quartet) to determine the connectivity between adjacent protons.
-
Combine all data to confirm the final structure.
-
D. Fourier-Transform Infrared (FTIR) Spectroscopy
Question: Can I get a quick idea of what kind of byproduct I have without complex analysis?
Answer: FTIR spectroscopy is a rapid and simple technique that provides valuable information about the functional groups present in a molecule.[7][19] While it won't give you the full structure, it can quickly confirm the presence or absence of key bonds (e.g., O-H, N-H, C=O), helping you to classify the byproduct. For example, the presence of a strong, broad peak around 3300 cm⁻¹ would suggest an alcohol (-OH group), while the absence of this peak in a byproduct could indicate an over-alkylation where the hydroxyl group has reacted further.[20][21]
References
- Tahara, M., Kawakami, T., & Ikarashi, Y. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic.
- Skipper, P. L., & Tannenbaum, S. R. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomed Environ Mass Spectrom.
- Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho.
- Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
- Zhang, L., et al. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis.
- Pharmaguideline. (2025). Understanding Extraneous Peaks in Chromatography. YouTube.
- Unknown Author. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- Shimadzu. (2025). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu.
- Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
- S, K., & G, S. (2018). Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. ResearchGate.
- MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH.
- Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed.
- K, B. (2024). Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. LinkedIn.
- Unknown Author. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. IJRPR.
- Unknown Author. (n.d.). Figure S6 FTIR spectra of ethanolamine, CoCl2 and E-CoCl2. ResearchGate.
- Unknown Author. (n.d.). Structural elucidation by NMR(1HNMR). Slideshare.
- ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs.
- Unknown Author. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect.
- Unknown Author. (n.d.). a FTIR spectra of ethanolamine, acetic acid, and ionic liquid 2-hydroxy.... ResearchGate.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Unknown Author. (n.d.). The results of the FT-IR cocamide ethanolamine. ResearchGate.
- Laboteq. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Laboteq.
- SGS. (n.d.). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. SGS.
- Unknown Author. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
- Yan, B. (n.d.). Analytical techniques for small molecule solid phase synthesis. PubMed.
- Unknown Author. (n.d.). The FTIR spectra of the Ti samples with monoethanolamine on the surface. ResearchGate.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. halocolumns.com [halocolumns.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rroij.com [rroij.com]
- 8. academic.oup.com [academic.oup.com]
- 9. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peakscientific.com [peakscientific.com]
- 11. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. jchps.com [jchps.com]
- 15. acdlabs.com [acdlabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 18. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 19. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Color Fastness of Dyes Derived from 2-(N-Ethyl-m-toluidino)ethanol
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with dyes synthesized from the intermediate 2-(N-Ethyl-m-toluidino)ethanol. This versatile compound is a cornerstone in the synthesis of a variety of disperse and cationic dyes.[1][2] However, achieving optimal color fastness can be a significant challenge. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you enhance the performance of your dyes.
Understanding the Core Challenges
Dyes derived from this compound, primarily azo and other related structures, are valued for their vibrant shades. However, their inherent chemical structure can sometimes lead to vulnerabilities in color fastness. The primary concerns are:
-
Light Fastness: The degradation of the dye's chromophore upon exposure to UV-Vis radiation, leading to fading.
-
Wash Fastness: The desorption and bleeding of the dye from the substrate during washing.
-
Sublimation Fastness: The vaporization of the dye from the substrate at elevated temperatures, which is particularly relevant for disperse dyes on polyester.
-
Rubbing (Crocking) Fastness: The physical transfer of color from the dyed material to another surface upon rubbing.
This guide will address these issues with scientifically-grounded strategies and practical, step-by-step protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Light Fastness
Q1: My azo disperse dye, synthesized using this compound, shows poor light fastness. What are the underlying causes and how can I improve it?
A1: Poor light fastness in azo dyes is often due to the susceptibility of the azo (-N=N-) bond to photochemical degradation. When exposed to UV light, this bond can be cleaved, leading to a loss of color.[3] Additionally, the overall electronic structure of the dye molecule plays a crucial role.
Strategies for Improvement:
-
Introduction of Electron-Withdrawing Groups: Incorporating electron-withdrawing groups (e.g., -NO2, -CN, -SO2R) into the diazo component of the dye can enhance light fastness.[4][5] These groups can help to delocalize the electron density of the azo group, making it less susceptible to photochemical attack.
-
Steric Hindrance: Introducing bulky groups near the azo linkage can sterically hinder the approach of reactive species generated by UV light, thus protecting the chromophore.
-
Use of UV Absorbers and Light Stabilizers: The addition of UV absorbers or hindered amine light stabilizers (HALS) to the dyeing formulation or as a post-treatment can significantly improve light fastness.[3] These additives preferentially absorb UV radiation or scavenge free radicals, preventing them from damaging the dye molecule.
-
Formation of Metal Complexes: For certain dye structures, the formation of metal complexes (e.g., with copper, chromium, or cobalt) can substantially increase light fastness. The metal ion can help to stabilize the electronic structure of the dye.
Experimental Protocol: Improving Light Fastness through a Post-Treatment with a UV Absorber
-
Objective: To enhance the light fastness of a dyed polyester fabric.
-
Materials:
-
Dyed polyester fabric sample.
-
Commercially available UV absorber suitable for textiles (e.g., a benzotriazole or benzophenone derivative).
-
Non-ionic surfactant.
-
Acetic acid.
-
Laboratory-scale dyeing apparatus.
-
-
Procedure:
-
Prepare a treatment bath with a liquor ratio of 1:20 (fabric weight:water volume).
-
Add the UV absorber (e.g., 2% on weight of fabric - owf).
-
Add a non-ionic surfactant (e.g., 0.5 g/L) to ensure even application.
-
Adjust the pH of the bath to 4.5-5.5 with acetic acid.
-
Immerse the dyed fabric in the bath at room temperature.
-
Raise the temperature to 120-130°C at a rate of 2°C/minute.
-
Hold at this temperature for 30-45 minutes.
-
Cool the bath down to 70°C.
-
Rinse the fabric thoroughly with warm and then cold water.
-
Dry the fabric.
-
Evaluate the light fastness according to standard methods (e.g., ISO 105-B02).
-
Wash Fastness
Q2: I'm observing significant color bleeding from my cationic dye on cotton, which was synthesized using this compound. How can I improve the wash fastness?
A2: Poor wash fastness in cationic dyes on cellulosic fibers like cotton is often due to weak ionic interactions between the dye and the fiber, as well as the presence of unfixed, hydrolyzed dye molecules.
Strategies for Improvement:
-
Use of Fixing Agents: After-treatment with a dye fixing agent is a highly effective method to improve wash fastness.[6] These agents are typically cationic polymers that form a complex with the anionic dye molecules, increasing their molecular size and reducing their solubility in water.[6] Formaldehyde-free fixing agents are now widely available and are a more environmentally friendly option.[7]
-
Cationization of the Fiber: Pre-treating the cotton fiber with a cationic agent can introduce positive charges onto the fiber surface.[8] This creates strong ionic bonds with the anionic dye molecules, leading to significantly improved dye uptake and wash fastness.[9]
-
Thorough Soaping and Rinsing: It is crucial to remove all unfixed and hydrolyzed dye from the fabric after dyeing.[10] An effective soaping process at a high temperature helps to remove these loosely bound dye molecules, preventing them from bleeding during subsequent washing.
Experimental Protocol: After-Treatment with a Cationic Fixing Agent
-
Objective: To improve the wash fastness of a cationic dye on a cotton substrate.
-
Materials:
-
Dyed cotton fabric sample.
-
Cationic dye fixing agent (e.g., a polyamine or polyquaternary ammonium compound).
-
Acetic acid.
-
Laboratory-scale dyeing or finishing equipment.
-
-
Procedure:
-
After dyeing and rinsing, prepare a fresh treatment bath with a liquor ratio of 1:15.
-
Add the cationic fixing agent (e.g., 1-2% owf).
-
Adjust the pH of the bath to 5.0-6.0 with acetic acid.
-
Immerse the dyed fabric in the bath at 40-50°C.
-
Treat for 20-30 minutes with gentle agitation.
-
Rinse the fabric with cold water.
-
Dry the fabric.
-
Assess the wash fastness according to a standard method (e.g., ISO 105-C06).
-
Sublimation Fastness
Q3: My disperse dye, derived from this compound, is showing poor sublimation fastness on polyester, especially at higher processing temperatures. What can I do?
A3: Poor sublimation fastness is a common issue with disperse dyes of lower molecular weight. At elevated temperatures (e.g., during heat setting or storage), the dye molecules can vaporize and transfer to adjacent materials.
Strategies for Improvement:
-
Increase Molecular Size: The most effective strategy is to increase the molecular weight and polarity of the dye molecule. This can be achieved by:
-
Introducing larger alkyl or aryl groups.
-
Incorporating polar functional groups such as esters, amides, or sulfones.
-
Synthesizing dimeric or trimeric dye structures.
-
-
Optimize Dyeing and Finishing Conditions:
-
Avoid excessively high heat-setting temperatures after dyeing.
-
Ensure a thorough reduction clearing process after dyeing to remove any surface dye that is more prone to sublimation.
-
Conceptual Workflow: Modifying a Dye Structure for Improved Sublimation Fastness
Caption: Workflow for improving sublimation fastness by modifying the dye's molecular structure.
Data Summary
| Issue | Potential Cause | Recommended Strategy | Expected Improvement |
| Poor Light Fastness | Photodegradation of the azo bond. | Introduction of electron-withdrawing groups; use of UV absorbers. | 1-2 grades on the blue wool scale. |
| Poor Wash Fastness | Weak dye-fiber interaction; unfixed dye. | After-treatment with a cationic fixing agent; fiber cationization. | 1-2 grades on the grey scale for staining and color change. |
| Poor Sublimation Fastness | Low molecular weight of the dye. | Increase molecular size and polarity of the dye molecule. | Improved fastness at higher temperatures (e.g., >180°C). |
References
- Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Discovery Scientific Society. [Link]
- Effect of Dispersing Agents and Substitution on the Dyeing and Spectroscopic Properties of Some New Disperse Dyes. Journal of the Chemical Society of Pakistan. [Link]
- A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. RSC Publishing. [Link]
- Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. Molecules. [Link]
- How to improve color fastness?. Hangzhou Tiankun Chem Co.,Ltd. [Link]
- Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components. Discovery Scientific Society. [Link]
- Color fastness,how to improve. GESTER Instruments. [Link]
- Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene. Molecules. [Link]
- Improved Coloration and Fastness to Washing and Light by Applying Smectite to Cationic Dyeing.
- How to improve the color fastness of reactive dyes?. Tiankun Chemical. [Link]
- Dye Fixing Agent: Boosting Color Fastness. Tex-Aux chemicals. [Link]
- Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies. MDPI. [Link]
- CHEMICAL MODIFICATION OF NATURAL DYES FOR ENHANCED INTERACTIONS WITH NATURAL FIBRES. University of Helsinki. [Link]
- How to improve the light fastness of textiles?. utstester. [Link]
- Some Aspects of the Light Fastness of Reactive Azo‐dyes on Cellulose under Wet Conditions.
- High-Concentration Dye Fixing Agent Non-Formaldehyde Dyeing Auxiliary. bluelakechem. [Link]
- How to Improve Color Fastness to Washing?. ChiuVention. [Link]
- Dye fixing agents.
- A color-fixing agent for reactive dyes and its preparation method.
- Key Technologies and Measures to Improve Dyeing Fastness of Printed and Dyed Fabrics. LinkedIn. [Link]
- Dye Fixing Agent | Dye Fixers. Venus Ethoxyethers. [Link]
- This compound. MIT-IVY. [Link]
- Efficient Cationization of Cotton for Salt-Free Dyeing by Adjusting Fiber Crystallinity through Alcohol-Water-NaOH Pretre
- Experimental Investigation for Improving the Wash Fastness of Optical Brightening Agent (OBA) on Cotton Knitted Fabric. IOSR Journal. [Link]
- This compound. gsrs. [Link]
- Novel azo dyes derived from phthalimide. Part 2: Dyeing properties and colour fastness on polyester fibres.
- High-washing-fastness disperse dye mixture and application thereof.
- Azo Dyes from Substituted 2‐Aminothiophens.
Sources
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- 2. News - this compound [mit-ivy.com]
- 3. How to improve the light fastness of textiles? [utstesters.com]
- 4. discoveryjournals.org [discoveryjournals.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. texauxchemicals.com [texauxchemicals.com]
- 7. bluelakechem.com [bluelakechem.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Efficient Cationization of Cotton for Salt-Free Dyeing by Adjusting Fiber Crystallinity through Alcohol-Water-NaOH Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to improve the color fastness of reactive dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Validation & Comparative
A Comparative Analysis of 2-(N-Ethyl-m-toluidino)ethanol and N,N-diethyl-m-toluidine as Dye Precursors
In the synthesis of high-performance colorants, the selection of precursor molecules is a critical determinant of the final dye's characteristics, including its hue, solubility, and fastness properties. This guide provides an in-depth comparative analysis of two structurally related aromatic amine intermediates: 2-(N-Ethyl-m-toluidino)ethanol and N,N-diethyl-m-toluidine. While both serve as foundational building blocks in the creation of various dye classes, their subtle structural divergence—the presence of a hydroxyethyl group versus a second ethyl group—imparts significant differences in their reactivity and the performance of the resultant dyes.
This analysis is designed for researchers and chemical engineers in the fields of dye chemistry, materials science, and product development. We will explore the physicochemical properties of each precursor, provide detailed synthesis protocols for a representative azo dye, and present a comparative performance analysis based on established chemical principles and experimental data.
Physicochemical Profile of the Precursors
The initial properties of a precursor molecule dictate its handling, reaction conditions, and ultimate contribution to the dye's structure. The primary distinction between our two subjects is the terminal functional group on one of the N-alkyl chains: a hydroxyl group for this compound and a methyl group for N,N-diethyl-m-toluidine. This single difference has profound implications for solubility and potential reactivity.
| Property | This compound | N,N-diethyl-m-toluidine | Rationale for Significance |
| CAS Number | 91-88-3[1][2][3][4][5][6][7] | 91-67-8[8][9][10][11][12][13] | Unique identifier for substance registration and data retrieval. |
| Molecular Formula | C₁₁H₁₇NO[1][2][3][5] | C₁₁H₁₇N[8][10] | Defines the elemental composition and molar mass. |
| Molecular Weight | 179.26 g/mol [2][3][5] | 163.26 g/mol [8][10][12] | Crucial for stoichiometric calculations in synthesis. |
| Appearance | Clear yellow to green liquid[1] | Colorless to yellowish liquid[8][11][13] | Provides a preliminary check for material purity. |
| Boiling Point | 114-115 °C at 1 mmHg[1] | ~231-232 °C at 760 mmHg[12][13] | Dictates purification methods (e.g., vacuum distillation) and reaction temperature limits. |
| Density | ~1.019 g/mL at 25 °C[1] | ~0.922 g/mL at 25 °C[12] | Important for volume-to-mass conversions in process scale-up. |
| Solubility in Water | Insoluble[1] | Insoluble[13] | Influences the choice of reaction medium (aqueous vs. organic). |
| Key Functional Group | Secondary amine, Hydroxyl (-OH) | Tertiary amine | The hydroxyl group introduces polarity and a site for further reactions (e.g., esterification). |
The most impactful difference is the hydroxyl group in this compound. While the parent molecule itself has low water solubility, this -OH group, when incorporated into the final dye structure, can significantly enhance the dye's affinity for water and polar substrates. It also provides a reactive site for post-synthesis modifications. In contrast, N,N-diethyl-m-toluidine is more hydrophobic, a property it imparts to its dye derivatives, making them suitable as disperse dyes for synthetic fibers like polyester.[14]
Synthesis of Azo Dyes: A Comparative Workflow
To illustrate the practical differences in using these precursors, we will outline the synthesis of a simple monoazo dye. Azo dyes are formed via a two-step diazotization-coupling reaction, a cornerstone of industrial colorant chemistry.[14][15][16] The process involves converting a primary aromatic amine (the diazo component) into a highly reactive diazonium salt, which then undergoes electrophilic aromatic substitution with an electron-rich coupling component—in this case, our precursors.
The following protocols are generalized procedures for synthesizing an azo dye using aniline as the diazo component. The key variable is the coupling component.
Causality Behind Experimental Choices:
-
Diazotization at 0-5 °C: The diazonium salt is thermally unstable. Low temperatures are essential to prevent its decomposition into phenols and nitrogen gas, which would drastically reduce the yield.[15]
-
Acidic Medium for Diazotization: The reaction requires an acidic environment (e.g., hydrochloric acid) to form nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt.[16]
-
Alkaline/Mildly Acidic Coupling: The coupling reaction's rate and position of substitution are highly pH-dependent. For coupling with aromatic amines, the reaction is typically run in a weakly acidic solution to ensure sufficient concentration of the free amine, which is the reactive species.
Caption: Impact of precursor structure on dye properties and applications.
Conclusion and Outlook
The comparative analysis of this compound and N,N-diethyl-m-toluidine reveals a clear structure-property relationship that is fundamental to dye design.
-
N,N-diethyl-m-toluidine remains a robust and reliable precursor for the synthesis of conventional disperse dyes, valued for their performance on synthetic textiles. [8][9][11][17]Its straightforward, hydrophobic nature ensures good affinity for non-polar fibers.
-
This compound serves as a "functionalized" alternative, offering a strategic advantage for creating dyes with enhanced polarity and water solubility. The presence of the hydroxyl group opens avenues for developing colorants for different substrates, such as natural fibers, or for applications in aqueous systems like inkjet printing. It is a versatile intermediate for chemists aiming to fine-tune dye properties beyond simple coloration. [1][18][19] The selection between these two precursors is not a matter of which is superior overall, but which is optimal for the intended application. For drug development professionals, who may use dyes as biological stains or markers, the enhanced solubility and potential for bioconjugation offered by the hydroxyl group in dyes derived from this compound could be of significant interest. Ultimately, a deep understanding of how these foundational molecules influence the final product is essential for innovation in colorant technology.
References
- Vertex AI Search. N,N-Diethyl-m-toluidine (CAS 91-67-8)
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding N,N-Diethyl-m-toluidine: Properties and Applications.
- MDPI. Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability.
- MDPI. Types of Hair Dye and Their Mechanisms of Action.
- Cosmetic Ingredient Review. Chemistry of Hair Coloring Types of Products.
- Shubham Specialty Products. N-Ethyl, N- (3-sulfobenzyl) M-Toluidine | Dyes Intermediate.
- MIT-IVY. News - this compound.
- Ottokemi. N,N-Diethyl-m-toluidine, 98% 91-67-8 India.
- National Institutes of Health. This compound | C11H17NO | CID 7067 - PubChem.
- Prime Scholars. Synthesis and Characteristics of Some Organic Dyes.
- Discovery Scientific Society. Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives.
- Ursinus Digital Commons. Synthesis of Dyes.
- Tristar Intermediates. N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21).
- MIT-IVY. News - N,N-Diethyl-m-toluidine CAS 91-67-8 Purity : 99% DEMT Use dye intermediates.
- National Institutes of Health. N,N-diethyl-m-toluidine | C11H17N | CID 66679 - PubChem.
- Jiangsu Congzhong Chemical Co., Ltd. This compound CAS NO.91-88-3.
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A Performance Comparison of Disperse Dyes from Different N-Alkylated Aniline Intermediates: A Technical Guide
This guide provides an in-depth technical comparison of the performance characteristics of disperse dyes synthesized from various N-alkylated aniline intermediates. As the demand for high-performance colorants for synthetic fibers, particularly polyester, continues to grow, a fundamental understanding of how intermediate structure dictates final dye properties is paramount for researchers and dye chemists. This document delves into the synthesis, spectral properties, and fastness performance of these dyes, offering both theoretical explanations and practical, field-proven experimental protocols.
The Foundational Chemistry: Synthesis of Azo Disperse Dyes
Disperse dyes are non-ionic, sparingly water-soluble colorants designed for hydrophobic fibers.[1] The most significant chemical class within this group is the azo dyes, which are synthesized via a robust and versatile two-step process known as diazotization and azo coupling.[2][3] The choice of the N-alkylated aniline as the coupling component is a critical determinant of the final dye's hue and performance profile.
The Diazotization-Coupling Pathway
The synthesis begins with the diazotization of a primary aromatic amine (the diazo component). This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.[4][5]
The subsequent and final step is the azo coupling reaction, where the electrophilic diazonium salt is reacted with an electron-rich nucleophilic coupling component—in this case, an N-alkylated aniline.[1] This reaction forms the characteristic and chromophoric azo bond (-N=N-), linking the two aromatic systems and creating the final dye molecule.
Caption: General workflow for the synthesis of azo disperse dyes.
The Role of N-Alkylated Aniline Intermediates
The N-alkylated aniline serves as the coupling component, and its structure directly influences the electronic properties of the final dye. The nitrogen atom, being an auxochrome, profoundly impacts the color (λmax) and fastness properties. Variations in the alkyl groups (R¹, R²) attached to the nitrogen modulate its electron-donating strength and the overall molecule's hydrophobicity and size.
Caption: Structures of common N-alkylated aniline intermediates.
Impact of N-Alkyl Substitution on Dye Performance
The choice of the N-alkyl group is not trivial; it is a strategic decision to fine-tune the dye's performance. The length, branching, and presence of functional groups on the alkyl chain create a predictable, albeit complex, set of structure-property relationships.
Spectral Properties (λmax)
The color of an azo dye is determined by its maximum absorption wavelength (λmax) in the visible spectrum. The amino group on the aniline coupler is a powerful auxochrome that causes a bathochromic (red) shift. The electron-donating ability of this group is modulated by the attached alkyl chains.
-
Inductive Effect: Longer alkyl chains (e.g., ethyl vs. methyl) have a slightly stronger positive inductive effect, pushing more electron density into the aromatic system. This generally leads to a minor bathochromic shift, deepening the color.
-
Functional Groups: The introduction of electron-withdrawing groups, such as a cyanoethyl group (-CH₂CH₂CN), can cause a hypsochromic (blue) shift compared to a hydroxyethyl group (-CH₂CH₂OH), which is less electron-withdrawing.[6]
Table 1: Predicted Spectral Properties of Disperse Dyes from a Standard Diazo Component Coupled with Various N-Alkylated Anilines
| N-Alkylated Aniline Intermediate | Primary N-Substituents | Expected λmax Shift | Predicted Color Shade |
| N,N-dimethylaniline | Two -CH₃ groups | Baseline | Red |
| N,N-diethylaniline | Two -CH₂CH₃ groups | Slight Bathochromic | Deeper Red |
| N-ethyl-N-hydroxyethylaniline | -CH₂CH₃, -CH₂CH₂OH | Moderate Bathochromic | Bluish-Red |
| N-ethyl-N-cyanoethylaniline | -CH₂CH₃, -CH₂CH₂CN | Slight Hypsochromic | Reddish-Orange |
Fastness Properties
Fastness refers to a dyed material's resistance to fading or color change under various conditions such as washing, light exposure, and heat.[7]
-
Wash Fastness: This property is largely dependent on the dye's affinity for the fiber and its insolubility in water.[1] Increasing the size and hydrophobicity of the N-alkyl groups (e.g., moving from dimethyl to diethyl) generally decreases the dye's already low water solubility and increases its molecular size. This hinders the dye's ability to migrate out of the fiber during washing, thereby improving wash fastness.[8]
-
Light Fastness: Light fastness relates to a dye's ability to resist photodegradation. The mechanism is complex, but N-alkyl groups can be susceptible to photochemical oxidation (N-dealkylation), which can be a primary pathway for color fading.[9] Therefore, an increase in the size of the alkyl group does not always correlate with better light fastness and can sometimes be detrimental.[9] For many standard disperse dyes, light fastness is typically rated as fair to good.[10]
-
Sublimation Fastness: This is a critical property for disperse dyes, as polyester is often subjected to high-temperature treatments like heat-setting (180-210°C).[11][12] Poor sublimation fastness leads to dye migration to the fiber surface, causing staining of adjacent materials and reduced wash fastness.[11][13] Sublimation fastness is directly related to the dye's molecular weight and intermolecular van der Waals forces. Increasing the length and bulk of the N-alkyl chains increases the molecular weight, which generally leads to significantly improved sublimation fastness.[12]
Table 2: Comparative Performance Data of Disperse Dyes from Different N-Alkylated Aniline Intermediates on Polyester
| Performance Metric | Dye from N,N-dimethylaniline | Dye from N,N-diethylaniline | Dye from N-ethyl-N-hydroxyethylaniline |
| Wash Fastness (ISO 105-C06) | 4 | 4-5 | 4-5 |
| Light Fastness (ISO 105-B02) | 4-5 | 4 | 4 |
| Sublimation Fastness (ISO 105-P01, 180°C, 30s) | 3-4 | 4 | 4-5 |
Fastness ratings are on a scale of 1-5 for wash and sublimation (5=excellent) and 1-8 for light fastness (8=excellent).[8][14]
Experimental Protocols
To ensure reproducibility and provide a framework for comparative analysis, the following standardized protocols are provided.
Protocol: Synthesis of a Representative Azo Disperse Dye
This protocol describes the synthesis of a disperse dye from diazotized 4-nitroaniline and N,N-diethylaniline.
Materials:
-
4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-diethylaniline
-
Ice
-
Distilled water
-
Buchner funnel and filter paper
Procedure:
-
Diazotization:
-
In a 250 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline to 5 mL of concentrated HCl and 10 mL of water. Stir until a fine slurry is formed.
-
Cool the beaker in an ice-salt bath to maintain a temperature of 0–5 °C.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline slurry over 10 minutes, ensuring the temperature does not exceed 5 °C. Stir continuously for an additional 15 minutes to complete the formation of the diazonium salt solution.[4][5]
-
-
Coupling:
-
In a separate 400 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 5 mL of 10% HCl. Cool this solution to 0–5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling. A colored precipitate of the dye will form.[1]
-
-
Isolation and Purification:
-
Filter the dye precipitate using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the purified dye in an oven at 60 °C.
-
Protocol: Dyeing of Polyester Fabric (HTHP Method)
The High-Temperature, High-Pressure (HTHP) method is standard for applying disperse dyes to polyester, as temperatures above the fiber's glass transition point (~80-100°C) are required for dye penetration.[15]
Materials:
-
Synthesized disperse dye
-
Polyester fabric swatch (e.g., 5 grams)
-
Dispersing agent (non-ionic)
-
Acetic acid (to adjust pH)
-
HTHP laboratory dyeing apparatus
-
Sodium hydrosulfite and sodium hydroxide (for reduction clearing)
Procedure:
-
Dye Bath Preparation:
-
Prepare a 2% "on weight of fiber" (owf) dyeing. For a 5 g fabric swatch, this requires 0.1 g of dye.
-
Make a paste of the 0.1 g of dye with a few drops of a dispersing agent. Add hot water (40-50°C) to create a fine dispersion.
-
Set the liquor ratio to 1:20 (e.g., 100 mL total volume for a 5 g swatch). Add the dye dispersion to the required volume of water in the dyeing vessel.
-
Add a dispersing agent (e.g., 1 g/L) to the dyebath.
-
Adjust the pH of the dyebath to 4.5–5.5 using acetic acid.[15]
-
-
Dyeing Cycle:
-
Reduction Clearing:
-
Remove the dyed fabric, rinse with hot water, and then treat in a fresh bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite at 70 °C for 20 minutes. This step removes any unfixed surface dye, which is crucial for good wash fastness.[16]
-
Rinse the fabric thoroughly with hot and then cold water.
-
Allow the fabric to air dry.
-
Protocol: Fastness Testing
All fastness tests should be evaluated using standard grey scales for assessing color change and staining.[17]
-
Wash Fastness (ISO 105-C06): A dyed specimen is stitched between two undyed fabrics (e.g., cotton and polyester) and agitated in a soap/detergent solution at a specified temperature (e.g., 60 °C) for 30 minutes. The color change of the specimen and the staining on the adjacent fabrics are assessed.[4][18]
-
Light Fastness (ISO 105-B02): The dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural sunlight. The fading of the specimen is compared against a set of standard Blue Wool references (rated 1-8) that are exposed simultaneously.[14][19]
-
Sublimation Fastness (ISO 105-P01): The dyed sample is placed in contact with an undyed white fabric and subjected to dry heat in a heat press at a specified temperature (e.g., 180 °C or 210 °C) for 30 seconds. The color change of the original sample and the degree of staining on the white fabric are evaluated.[11][20]
Conclusion
The performance of azo disperse dyes is intrinsically linked to the chemical structure of their N-alkylated aniline intermediates. By methodically altering the N-alkyl substituents, dye chemists can strategically engineer colorants with specific performance profiles tailored to various end-use requirements. A general trend observed is that increasing the molecular weight and hydrophobicity of the N-alkyl groups, for instance by moving from N,N-dimethylaniline to N,N-diethylaniline or incorporating longer side chains, tends to enhance both wash and sublimation fastness. However, this may come at the cost of slightly reduced light fastness. This guide provides the foundational knowledge and practical protocols necessary for researchers to systematically explore these structure-property relationships and develop next-generation disperse dyes with superior performance.
References
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- Synthesis and Dyeing Performance of Some Novel Heterocyclic Azo Disperse Dyes.
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- ResearchGate. (n.d.). New Intermediates and Dyes for Synthetic-polymer Fibres. N-Alkylated Derivatives of 4-anilino-8-amino-1,5-dihydroxyanthraquinone and of 4-anilino-5-amino-1,8-dihydroxyanthraquinone. [Link]
- Testex. (2023). Mastering Color Fastness: Test Methods and Techniques for Exceptional Results. [Link]
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- El-Hossini, A., et al. Synthesis of some New Disperse Dyes for Dyeing Polyester Fibre. Mansoura Engineering Journal.
- Al-Etaibi, A. M., et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Molecules, 28(14), 5468. [Link]
- Al-Etaibi, A. M., et al. (2022). Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities. Molecules, 27(19), 6211. [Link]
- ResearchGate. (n.d.).
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- Effect of Dispersing Agents and Substitution on the Dyeing and Spectroscopic Properties of Disperse Dyes. Journal of the Chemical Society of Pakistan.
- Gao, Y., et al. (2019). Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics. RSC advances, 9(16), 9140-9147. [Link]
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- How to dye and procedure of dyeing for textile. (2012). FASTNESS PROPERTIES OF DISPERSE DYES. [Link]
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- Karci, F., & Demircali, A. (2013). Synthesis and dyeing properties of new disazo disperse dyes for polyester and nylon fabrics. Dyes and Pigments, 99(3), 918-926.
- International Journal of Research and Publication Reviews. (2022).
- P2 InfoHouse. (n.d.).
- Onuh, E., et al. (2022). Synthesis, spectroscopic studies and fastness evaluation of disperse dyes derived from aniline derivatives on polyester fabric. Discovery (Online), 58.
- TIB-Portal. (n.d.).
- Hangzhou Fucai Chem Co., Ltd. (2024).
- Skychem Group. (2024). Disperse Dye Compatibility Technology And Dye Selection Principles. [Link]
- Textile Learner. (2021).
- Al-Etaibi, A. M., et al. (2024). A Holistic Review of 3-Dimethylamino-1-Arylpropenones Based Disperse Dyes for Dyeing Polyester Fabrics: Synthesis, Characterization, and Antimicrobial Activities. Polymers, 16(4), 461.
- FYI Tester. (2022). Sublimation Fastness-All You Need to Know. [Link]
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A Comparative Guide to the Impact of 2-(N-Ethyl-m-toluidino)ethanol Purity on Final Dye Performance
For researchers and professionals in the fields of dye chemistry and materials science, the synthesis of high-performance dyes is a process of precision, where the quality of each component dictates the efficacy of the final product. Among the myriad of intermediates, 2-(N-Ethyl-m-toluidino)ethanol stands as a crucial building block, particularly in the production of vibrant and robust disperse and solvent dyes. This guide provides an in-depth technical analysis of how the purity of this essential intermediate directly influences the performance characteristics of the resulting dyes. We will explore the causal relationships between common impurities and final dye quality, present comparative data with alternative intermediates, and provide detailed experimental protocols for purity assessment and dye synthesis.
The Critical Role of Purity in Dye Intermediates
The axiom "quality in, quality out" is profoundly true in dye synthesis. The purity of intermediates like this compound is not merely a matter of academic interest but a critical factor with tangible impacts on the final product's coloristic and fastness properties.[1] Impurities, even in seemingly negligible quantities, can lead to a cascade of undesirable effects, including:
-
Color Aberrations and Dullness: The presence of unreacted starting materials or byproducts can result in the formation of unintended dye molecules, leading to off-shades and a lack of vibrancy in the final coloration.[1]
-
Reduced Color Strength: Impurities that do not participate in the desired chromophore formation effectively dilute the final product, necessitating higher dye concentrations to achieve the desired color depth.
-
Compromised Fastness Properties: The molecular integrity of a dye is paramount to its ability to withstand external factors such as light, washing, and heat. Impurities can disrupt the dye's crystal lattice and its interaction with the substrate, leading to diminished lightfastness, wash fastness, and sublimation fastness.
Understanding the Synthesis of this compound and its Common Impurities
The industrial synthesis of this compound typically proceeds via the reaction of N-ethyl-m-toluidine with ethylene oxide or 2-chloroethanol.[2] While seemingly straightforward, this process is susceptible to side reactions that introduce critical impurities.
dot
Caption: Synthetic pathway for this compound and common byproducts.
The two most prevalent impurities are:
-
Unreacted m-Toluidine: Incomplete N-ethylation leaves residual m-toluidine. During the subsequent diazotization and coupling reaction to form the dye, this primary amine will also react, leading to the formation of a completely different azo dye. This results in a mixed-color product with unpredictable and generally inferior properties.
-
N,N-diethyl-m-toluidine: Over-alkylation of the nitrogen atom can occur, yielding the tertiary amine N,N-diethyl-m-toluidine.[3][4] This impurity, lacking the hydroxyethyl group, will still act as a coupling component but will form a dye with altered solubility and potentially different absorption maxima, thus impacting the final shade and performance.
Experimental Assessment of Purity and its Impact on Dye Performance
To empirically demonstrate the significance of this compound purity, a series of experiments were designed.
Experimental Workflow
dot
Sources
A Senior Application Scientist's Guide to Cross-Validation of GC-MS and HPLC Methods for 2-(N-Ethyl-m-toluidino)ethanol Analysis
Abstract
The accurate quantification of 2-(N-Ethyl-m-toluidino)ethanol, a key intermediate in various chemical syntheses, is paramount for ensuring process control, product quality, and regulatory compliance.[1] This guide provides an in-depth comparison of two principal analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Beyond a simple comparison, we delve into the critical process of cross-validation, establishing equivalency between these orthogonal methods in accordance with international regulatory standards. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries, offering both theoretical grounding and practical, step-by-step protocols.
Introduction: The Analyte and the Analytical Imperative
This compound (CAS: 91-88-3) is an aromatic amino alcohol with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol .[2][3][4] Its role as a precursor in the synthesis of dyes and potentially in active pharmaceutical ingredients necessitates robust analytical methods to monitor its purity, stability, and concentration.[5]
Selecting an analytical method is a decision driven by multiple factors, including required sensitivity, sample matrix complexity, available instrumentation, and the specific goals of the analysis (e.g., routine QC vs. impurity profiling). GC-MS and HPLC represent two of the most powerful and widely used chromatographic techniques, yet they operate on fundamentally different principles.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds, offering exceptional sensitivity and definitive identification through mass fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile, and is often the workhorse for pharmaceutical quality control.[6][7]
When an organization employs both methods across different stages of development or at different sites, it becomes essential to demonstrate that the data generated are comparable. This is the objective of cross-validation : to formally prove that two distinct analytical procedures are fit for the same intended purpose and yield equivalent results.[8][9]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The analyte, this compound, has a boiling point of 114-115 °C at 1 mmHg, making it sufficiently volatile for GC analysis.[3][4] After separation, the analyte is ionized (typically by Electron Ionization - EI), and the resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z). This fragmentation pattern provides a unique "fingerprint" for unequivocal identification.[10]
Causality of Experimental Choices:
-
Column Selection: A low-to-mid polarity column, such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5ms or equivalent), is chosen. This stationary phase provides excellent resolution for aromatic compounds while being robust enough for routine analysis.
-
Injection Mode: A splitless injection is often preferred for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity. For higher concentrations, a split injection prevents column overloading.
-
Temperature Programming: A temperature ramp is employed to ensure sharp peaks for the analyte while allowing for the elution of any higher-boiling impurities. The program starts at a temperature low enough to trap the analyte at the head of the column and gradually increases to facilitate elution.
-
MS Detection: Electron Ionization (EI) at 70 eV is a standard that provides reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for confirmation.[2] Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only characteristic ions of the analyte.[10]
Experimental Protocol: GC-MS
1. Materials and Reagents:
- This compound reference standard (≥98% purity)
- Dichloromethane (DCM) or Ethyl Acetate (HPLC or GC grade)
- Anhydrous Sodium Sulfate (for drying, if necessary)
2. Standard Preparation:
- Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with DCM.
- Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 25.0 µg/mL) by serially diluting the stock solution with DCM.
3. Sample Preparation:
- Accurately weigh a sample containing the analyte and dissolve it in DCM to achieve a theoretical concentration within the calibration range.
- Filter the solution using a 0.45 µm PTFE syringe filter into a 2 mL GC vial.
4. Instrumentation and Conditions:
- GC System: Agilent 7890B or equivalent
- MS System: Agilent 5977B or equivalent
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
- Injector: 250 °C, Splitless mode (1 min purge delay)
- Injection Volume: 1 µL
- Carrier Gas: Helium, constant flow at 1.2 mL/min
- Oven Program: 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C, hold 5 min
- MS Transfer Line: 280 °C
- Ion Source: 230 °C, EI at 70 eV
- MS Mode: Selected Ion Monitoring (SIM). Based on NIST library data, primary ions for this compound are m/z 148 and 120, with the molecular ion at 179.[2]
- Quantifier Ion: m/z 148
- Qualifier Ions: m/z 120, 179
GC-MS Workflow Diagram
Caption: High-level workflow for the analysis of this compound by GC-MS.
Method 2: High-Performance Liquid Chromatography (HPLC)
Principle and Rationale
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP-HPLC) method is most appropriate. The non-polar stationary phase (C18) retains the moderately non-polar analyte, while a polar mobile phase (e.g., a mixture of acetonitrile and water) is used for elution. Detection is typically achieved using a UV-Vis detector, as the aromatic ring of the analyte absorbs UV light.
Causality of Experimental Choices:
-
Column Selection: A C18 column is the industry standard for RP-HPLC and provides excellent retention and separation for a wide range of aromatic compounds like this analyte.[5][7]
-
Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is the organic modifier; increasing its concentration reduces the retention time by making the mobile phase less polar. An isocratic elution (constant mobile phase composition) is suitable for this analysis as it is simple, robust, and sufficient for separating the main peak from potential impurities.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
-
Detection Wavelength: The wavelength is set near the absorbance maximum of the analyte (typically around 250-254 nm for this type of chromophore) to ensure maximum sensitivity.[5]
Experimental Protocol: HPLC
1. Materials and Reagents:
- This compound reference standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Deionized Water (HPLC grade)
2. Standard Preparation:
- Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile:Water (this will serve as the diluent).
- Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.
3. Sample Preparation:
- Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.
- Filter the solution using a 0.45 µm PVDF or Nylon syringe filter into a 2 mL HPLC vial.
4. Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent with UV-Vis detector
- Column: C18, 5 µm, 4.6 x 150 mm (e.g., Zorbax, Phenomenex Luna)
- Mobile Phase: Acetonitrile:Water (60:40, v/v), isocratic
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Run Time: 10 minutes
HPLC Workflow Diagram
Caption: Standard analytical workflow for the HPLC-UV determination of this compound.
Head-to-Head Performance Comparison
The choice between GC-MS and HPLC often depends on the specific analytical requirements. The following table summarizes the typical performance characteristics expected from the validation of each method. These values are illustrative and should be confirmed experimentally.
| Validation Parameter | GC-MS | HPLC-UV | Rationale / Commentary |
| Specificity | Very High | High | GC-MS provides mass spectral data, offering definitive peak identification. HPLC relies on retention time and UV purity, which is robust but susceptible to co-eluting impurities with similar chromophores.[7] |
| Linearity (r²) | > 0.995 | > 0.998 | Both techniques exhibit excellent linearity. HPLC often has a slight edge in precision due to the stability of liquid-phase injections. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 µg/mL | GC-MS, especially in SIM mode, is inherently more sensitive and capable of detecting much lower concentrations. |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~1.5 µg/mL | The LOQ follows the trend of the LOD, making GC-MS the superior choice for trace impurity analysis. |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Both methods should demonstrate high accuracy as per ICH guidelines.[11] HPLC sample preparation is often simpler, reducing potential sources of error. |
| Precision (%RSD) | < 5% | < 2% | HPLC generally offers better precision (repeatability) due to the highly reproducible nature of modern pumping and injection systems.[11] |
| Robustness | Moderate | High | HPLC methods are typically more robust against minor changes in parameters like mobile phase composition or flow rate. GC performance can be more sensitive to inlet liner contamination and column aging. |
| Throughput | Lower | Higher | A typical GC-MS run is longer due to the oven cool-down time. HPLC methods can be faster, especially with modern UPLC/UHPLC systems. |
Cross-Validation: Bridging the Methodological Gap
The Regulatory Mandate for Cross-Validation
According to the ICH Q2(R2) guideline, cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose.[8] This is crucial when:
-
Data from different methods (e.g., GC-MS and HPLC) are being compared or included in a single regulatory submission.[12]
-
A method is transferred between laboratories that use different techniques.
-
Legacy data from an older method needs to be compared with data from a new method.
Cross-Validation Experimental Design
The core of cross-validation is analyzing the same set of samples with both validated methods and comparing the results against predefined acceptance criteria.[9]
1. Define Acceptance Criteria:
- The primary criteria are typically accuracy and precision.
- Accuracy: The mean result from the "new" or "alternative" method (e.g., GC-MS) should be within ±5.0% of the mean result from the "established" or "reference" method (e.g., HPLC).
- Precision: The %RSD of the results from each method for a set of replicate samples should not exceed a predefined limit (e.g., ≤ 5.0%).
2. Select Samples:
- Choose a minimum of three batches of the material (e.g., drug substance, intermediate).
- The samples should span the expected concentration range. It is beneficial to include samples near the lower and upper specification limits.
3. Execution:
- Analyze each sample in replicate (e.g., n=6) using the fully validated HPLC-UV method.
- Analyze the exact same samples in replicate (n=6) using the fully validated GC-MS method.
- Ensure that sample handling and storage conditions are identical for both analyses to prevent the introduction of external variability.
4. Data Evaluation:
- Calculate the mean, standard deviation, and %RSD for the results obtained from each method for each batch.
- Calculate the percentage difference between the mean results of the two methods for each batch.
- Compare these values against the acceptance criteria defined in Step 1.
- A statistical evaluation, such as a Student's t-test, can be used to determine if there is a statistically significant difference between the means of the two methods.
Cross-Validation Decision Workflow
Caption: Logical decision workflow for the cross-validation of two analytical methods.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound. The optimal choice is dictated by the analytical objective.
-
Choose GC-MS for:
-
Trace-level impurity identification and quantification.
-
Confirmatory analysis where mass spectral data is required for definitive proof of identity.
-
Analysis of volatile process-related impurities.
-
-
Choose HPLC-UV for:
-
Routine quality control (QC) assays due to its high precision, robustness, and throughput.
-
Quantification of the main component in finished products or intermediates.
-
Stability testing programs.
-
Successfully performing a cross-validation as outlined provides documented evidence that both methods, despite their different principles, deliver equivalent, reliable, and interchangeable data. This ensures analytical consistency across the product lifecycle and strengthens regulatory submissions by demonstrating a deep understanding and control of the analytical processes.
References
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ChemicalBook. (n.d.). This compound CAS#: 91-88-3.
- ResearchGate. (2025). Validation of HPLC Techniques for Pharmaceutical Analysis.
- Sigma-Aldrich. (n.d.). 2-(N-Ethyl-N-m-toluidino)ethanol 98%.
- Sigma-Aldrich. (n.d.). 2-(N-Ethyl-N-m-toluidino)ethanol 98%.
- ChemicalBook. (n.d.). This compound | 91-88-3.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- European Bioanalysis Forum. (2017). Cross and Partial Validation.
- National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- BenchChem. (2025). High-performance liquid chromatography (HPLC) method for N-Ethyl-m-toluidine.
- eScholarship.org. (n.d.). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood.
- BenchChem. (2025). Application Notes and Protocols for the Determination of N-Ethyl-m-toluidine.
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- 3. 2-(N-Ethyl-N-m-toluidino)ethanol 98 91-88-3 [sigmaaldrich.com]
- 4. N-乙基-N-羟乙基间甲苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
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- 12. e-b-f.eu [e-b-f.eu]
comparing the reactivity of N-ethyl-m-toluidine with other secondary amines towards ethylene oxide
An In-Depth Comparative Analysis of the Reactivity of N-Ethyl-m-toluidine and Other Secondary Amines with Ethylene Oxide
Authored by: Senior Application Scientist
In the synthesis of specialized chemical intermediates, particularly within the pharmaceutical and polymer industries, the reaction of secondary amines with ethylene oxide to form β-hydroxyethylamines is a cornerstone transformation. The nucleophilic ring-opening of the epoxide is highly dependent on the structural and electronic properties of the amine. This guide provides a detailed comparative analysis of the reactivity of N-ethyl-m-toluidine with other commonly used secondary amines—diethylamine, diisopropylamine, and morpholine—towards ethylene oxide. We will delve into the underlying principles governing their reactivity, supported by experimental data and detailed protocols.
Introduction: The Significance of Amine Ethoxylation
The ethoxylation of secondary amines is a critical process for introducing a hydroxyethyl group, which can then be further functionalized. This reaction is fundamental in the production of a wide array of compounds, including emulsifiers, detergents, and active pharmaceutical ingredients (APIs). The general reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the carbon atoms of the ethylene oxide ring, leading to the formation of a zwitterionic intermediate that rapidly undergoes proton transfer to yield the final 2-(dialkylamino)ethanol product.
The rate and efficiency of this reaction are profoundly influenced by the nature of the secondary amine. Factors such as the amine's basicity (pKa), the steric hindrance around the nitrogen atom, and the reaction conditions (temperature, solvent, and presence of a catalyst) all play a crucial role in determining the reaction kinetics and product yield.
Comparative Reactivity Analysis
The reactivity of a secondary amine towards ethylene oxide is a direct consequence of its nucleophilicity, which is modulated by both electronic and steric effects.
-
Basicity (pKa): Generally, a more basic amine is a more potent nucleophile. The pKa value provides a good measure of the amine's basicity. A higher pKa indicates a stronger base, which can more readily donate its electron pair to the electrophilic carbon of the ethylene oxide ring.
-
Steric Hindrance: The size and arrangement of the alkyl or aryl groups attached to the nitrogen atom can significantly impede the approach of the amine to the ethylene oxide molecule. Increased steric bulk around the nitrogen center will decrease the reaction rate.
Let's compare N-ethyl-m-toluidine with diethylamine, diisopropylamine, and morpholine:
-
N-Ethyl-m-toluidine: The presence of an aromatic ring and an ethyl group on the nitrogen atom presents a unique combination of electronic and steric factors. The tolyl group is electron-donating, which slightly increases the basicity of the amine. However, the bulky nature of the tolyl group introduces significant steric hindrance.
-
Diethylamine: This is a simple dialkylamine with relatively low steric hindrance and moderate basicity. It is often used as a benchmark for comparing the reactivity of other secondary amines.
-
Diisopropylamine: The two bulky isopropyl groups create substantial steric hindrance around the nitrogen atom, which is expected to significantly reduce its reactivity towards ethylene oxide, despite its higher basicity compared to diethylamine.
-
Morpholine: This cyclic secondary amine has its nitrogen atom in a six-membered ring. The ring structure constrains the substituents away from the nitrogen, reducing steric hindrance. Its pKa is lower than that of diethylamine, which might suggest lower reactivity.
Table 1: Comparison of Physicochemical Properties and Reactivity Data
| Amine | Structure | pKa of Conjugate Acid | Steric Hindrance | Relative Reaction Rate (k_rel) |
| Diethylamine | (CH₃CH₂)₂NH | 10.93 | Low | 1.00 |
| N-Ethyl-m-toluidine | CH₃C₆H₄NHCH₂CH₃ | ~5.5 | High | 0.25 |
| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.05 | Very High | 0.05 |
| Morpholine | C₄H₉NO | 8.33 | Low | 0.75 |
Note: The relative reaction rates are illustrative and based on general principles and literature observations. Actual rates can vary with reaction conditions.
Experimental Protocol: Kinetic Study of Amine Ethoxylation
To quantitatively compare the reactivity of these amines, a standardized kinetic study is essential. The following protocol outlines a method for determining the reaction rates.
Materials and Equipment
-
N-ethyl-m-toluidine (≥98%)
-
Diethylamine (≥99.5%)
-
Diisopropylamine (≥99.5%)
-
Morpholine (≥99%)
-
Ethylene oxide (in a suitable solvent like dioxane or as a liquefied gas)
-
Isopropanol (solvent)
-
Pressurized reaction vessel (autoclave) with temperature and pressure control
-
Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for monitoring reaction progress
-
Standard laboratory glassware and safety equipment (fume hood, personal protective equipment)
Experimental Workflow
Caption: Experimental workflow for the kinetic study of amine ethoxylation.
Step-by-Step Procedure
-
Reactor Setup: In a clean, dry 250 mL autoclave, add the secondary amine (0.1 mol) and isopropanol (100 mL).
-
Inerting: Seal the reactor and purge it with dry nitrogen gas for 10-15 minutes to remove any air and moisture.
-
Heating: Begin stirring and heat the reactor to the desired reaction temperature (e.g., 80°C).
-
Ethylene Oxide Addition: Once the temperature has stabilized, carefully introduce ethylene oxide (0.1 mol) into the reactor. The pressure will increase.
-
Reaction Monitoring: Maintain a constant temperature and monitor the pressure. Start the timer as soon as the ethylene oxide is added.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), carefully withdraw a small aliquot (approximately 0.5 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a slight excess of a quenching agent (e.g., a dilute acid solution) to stop the reaction.
-
Analysis: Analyze the quenched samples using a calibrated GC or HPLC method to determine the concentrations of the unreacted secondary amine and the formed β-hydroxyethylamine product.
-
Data Analysis: Plot the concentration of the secondary amine versus time. The initial slope of this curve will be proportional to the initial reaction rate. For a more rigorous analysis, fit the data to an appropriate rate law (typically second-order: first-order in amine and first-order in ethylene oxide).
Discussion of Results and Mechanistic Insights
The experimental data from the kinetic study will likely confirm the trends predicted by the amines' structural and electronic properties.
-
Diethylamine is expected to exhibit the fastest reaction rate among the non-aromatic amines due to its good balance of basicity and low steric hindrance.
-
N-Ethyl-m-toluidine will likely show a significantly slower reaction rate compared to diethylamine. While the methyl group on the tolyl ring is weakly electron-donating, the overall steric bulk of the substituted phenyl ring will be the dominant factor in retarding the reaction.
-
Diisopropylamine is predicted to have the slowest reaction rate. The two bulky isopropyl groups create a highly congested environment around the nitrogen atom, making it very difficult for the ethylene oxide molecule to approach for nucleophilic attack. This steric hindrance outweighs its slightly higher basicity.
-
Morpholine , despite its lower basicity, may react at a rate comparable to or slightly slower than diethylamine. The cyclic structure locks the substituents away from the nitrogen's lone pair, resulting in minimal steric hindrance.
Logical Relationship Diagram
Caption: Factors influencing the reactivity of secondary amines with ethylene oxide.
Conclusion
The reactivity of secondary amines with ethylene oxide is a nuanced interplay of electronic and steric effects. While N-ethyl-m-toluidine is a valuable intermediate, its reactivity is significantly lower than that of less sterically hindered amines like diethylamine and morpholine. The presence of the bulky tolyl group is the primary factor limiting its reaction rate. For applications requiring rapid and efficient ethoxylation, diethylamine or morpholine may be more suitable choices. However, if the specific properties imparted by the N-ethyl-m-toluidine moiety are required, reaction conditions may need to be optimized (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve acceptable yields. This guide provides a framework for understanding and predicting the reactivity of these important compounds, enabling researchers to make informed decisions in their synthetic endeavors.
References
- Smith, M. B., & March, J. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
A Senior Application Scientist's Guide to Alternative Intermediates in Azo Dye Synthesis: A Comparative Evaluation
Introduction: The Enduring Legacy and Emerging Challenges of 2-(N-Ethyl-m-toluidino)ethanol in Dye Manufacturing
For decades, this compound has been a cornerstone in the synthesis of a wide spectrum of disperse and solvent dyes. Its chemical structure, featuring a secondary amine and a hydroxyl group, renders it an excellent coupling component in diazotization-coupling reactions, leading to the formation of vibrant and robust colorants. A prime example of its application is in the manufacturing of C.I. Disperse Red dyes, valued for their performance on synthetic fibers like polyester.
However, the evolving landscape of the chemical industry, driven by increasingly stringent environmental regulations and a growing demand for sustainable manufacturing processes, necessitates a critical evaluation of established intermediates. Concerns regarding the potential environmental fate and toxicity of aromatic amines, which can be formed from the degradation of azo dyes, have spurred research into safer and more eco-friendly alternatives.[1][2] This guide, intended for researchers, scientists, and professionals in dye and chemical development, provides an in-depth comparative analysis of viable alternatives to this compound, supported by experimental insights and a focus on performance, safety, and environmental impact.
Comparative Analysis of Key Intermediates
The selection of a suitable alternative to this compound hinges on a multi-faceted evaluation of performance, cost-effectiveness, and environmental footprint. This section delves into a comparison of the incumbent intermediate with two promising alternatives: N,N-Bis(2-hydroxyethyl)-m-toluidine and N-Ethyl-N-(2-cyanoethyl)-m-toluidine .
| Performance Metric | This compound (Incumbent) | N,N-Bis(2-hydroxyethyl)-m-toluidine (Alternative 1) | N-Ethyl-N-(2-cyanoethyl)-m-toluidine (Alternative 2) |
| Expected Dye Yield | High | Potentially higher due to increased reactivity | High |
| Purity of Final Dye | Generally high, subject to purification | May require more stringent purification | High |
| Coloristic Properties | Strong, bright shades (e.g., reds) | Similar or slightly shifted hues | Bathochromic shift (deeper shades) |
| Fastness Properties | Good to excellent | Potentially improved wash fastness | Good to excellent |
| Toxicity Profile | Moderate, concerns over aromatic amine release | Potentially lower, but data is limited | Moderate, with concerns over cyanide release |
| Biodegradability | Limited | Potentially enhanced due to di-hydroxy structure | Limited |
| Cost-Effectiveness | Established, cost-effective | Potentially higher due to synthesis complexity | Competitive |
Deep Dive into Alternative Intermediates
Alternative 1: N,N-Bis(2-hydroxyethyl)-m-toluidine - The Hydrophilic Contender
N,N-Bis(2-hydroxyethyl)-m-toluidine presents an intriguing alternative due to the presence of two hydroxyl groups. This structural modification is anticipated to influence the final dye's properties in several ways:
-
Enhanced Hydrophilicity: The additional hydroxyl group can increase the water solubility of the resulting dye, which could be advantageous in certain dyeing processes and potentially improve wash fastness.
-
Reactivity and Yield: The two hydroxyl groups may lead to a higher reaction rate and potentially a greater yield in the coupling reaction.
-
Toxicity and Biodegradability: While specific data is scarce, the increased hydrophilicity might lead to enhanced biodegradability and potentially a more favorable toxicological profile compared to its mono-hydroxy counterpart. However, comprehensive toxicological studies are required to validate this hypothesis.
Alternative 2: N-Ethyl-N-(2-cyanoethyl)-m-toluidine - The Shade Deepening Agent
The replacement of the hydroxyl group with a cyanoethyl group in N-Ethyl-N-(2-cyanoethyl)-m-toluidine offers a distinct set of characteristics:
-
Bathochromic Shift: The electron-withdrawing nature of the cyano group typically leads to a bathochromic shift in the absorption spectrum of the dye, resulting in deeper, more intense colors.
-
Fastness Properties: Dyes synthesized from cyano-containing intermediates have been reported to exhibit good to excellent fastness properties.[3]
-
Toxicity Concerns: A significant consideration for this alternative is the potential for the release of cyanide under certain conditions, which necessitates careful handling and effluent treatment.
Experimental Protocols: A Framework for Comparative Synthesis
To facilitate a direct and objective comparison, a standardized experimental protocol for the synthesis of a representative disperse red dye is outlined below. This protocol can be adapted for each of the three intermediates.
Diagram of the Azo Dye Synthesis Workflow
Caption: Generalized workflow for the synthesis of an azo dye.
Detailed Synthesis Protocol: Disperse Red Dye
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Coupling Component (this compound, N,N-Bis(2-hydroxyethyl)-m-toluidine, or N-Ethyl-N-(2-cyanoethyl)-m-toluidine)
-
Sodium Acetate
-
Ethanol
-
Distilled Water
Procedure:
-
Diazotization of p-Nitroaniline:
-
In a 250 mL beaker, dissolve a specific molar equivalent of p-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve an equimolar amount of the chosen coupling component in a suitable solvent (e.g., dilute acetic acid).
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5°C.
-
After complete addition, continue stirring for 2-3 hours at 0-5°C.
-
Gradually add a solution of sodium acetate to adjust the pH to 4-5, promoting the precipitation of the dye.
-
-
Isolation and Purification:
-
Filter the precipitated crude dye using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.
-
Dry the purified dye in a vacuum oven at 60°C.
-
Characterization and Performance Evaluation:
-
Yield Calculation: Determine the percentage yield of the purified dye.
-
Purity Analysis: Assess the purity using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
Spectroscopic Characterization: Confirm the structure of the synthesized dye using FT-IR, ¹H-NMR, and UV-Visible spectroscopy.
-
Coloristic Properties: Evaluate the color strength (K/S values) and shade of the dyed fabric.
-
Fastness Tests: Assess the light, wash, and sublimation fastness of the dyed fabric according to standard ISO methods.[4]
Navigating the Safety and Environmental Landscape
A critical aspect of evaluating alternative intermediates is their toxicological and ecotoxicological profile. Aromatic amines, the building blocks of many azo dyes, are a class of compounds with known health concerns, including potential carcinogenicity.[2]
Diagram of Azo Dye Degradation Pathway
Caption: Reductive cleavage of azo dyes to aromatic amines.
The primary concern with azo dyes is the reductive cleavage of the azo bond (—N=N—), which can occur under anaerobic conditions, leading to the formation of the constituent aromatic amines.[1] Therefore, the toxicity of the intermediate amine is a crucial factor.
Quantitative Structure-Activity Relationship (QSAR) models can be valuable tools for predicting the toxicity of these intermediates.[5][6] These models correlate the chemical structure of a compound with its biological activity, providing an initial assessment of potential hazards. Key parameters in these models often include hydrophobicity (log Kow) and electronic properties.[5]
When selecting an alternative, it is imperative to consider the entire life cycle, from synthesis to the ultimate fate of the dye in the environment. The ideal alternative would not only exhibit excellent performance but also be readily biodegradable into non-toxic components.
Conclusion: A Forward-Looking Perspective on Dye Intermediate Selection
The era of relying solely on traditional, well-established chemical intermediates is drawing to a close. The imperative for sustainable and safer chemical manufacturing necessitates a proactive approach to identifying and validating superior alternatives. While this compound has served the dye industry well, alternatives like N,N-Bis(2-hydroxyethyl)-m-toluidine and N-Ethyl-N-(2-cyanoethyl)-m-toluidine offer intriguing possibilities for enhancing dye properties and potentially reducing environmental impact.
A thorough, data-driven evaluation, encompassing performance, cost, and a comprehensive safety and environmental assessment, is paramount. The experimental framework provided in this guide serves as a starting point for such a comparative study. By embracing a holistic and forward-thinking approach to intermediate selection, the dye manufacturing industry can continue to innovate while upholding its responsibility to environmental stewardship.
References
- Degradation of Azo Dyes: Bacterial Potential for Bioremedi
- Recent Advances in Azo Dye Degrading Enzyme Research.
- Toxicity of substituted anilines to Pseudokirchneriella subcapitata and quantitative structure-activity rel
- QSAR study for the toxicity of anilines and phenols to aqu
- Biodegradation of Synthetic Dyes of Textile Effluent by Microorganisms: An Environmentally and Economically Sustainable Approach.
- Inhibition of Microbial Growth by Anilines: A QSAR Study.
- General overview of the fate of Azo dyes and aromatic amines during anaerobic/aerobic tre
- Synthesis and dyeing properties of new disazo disperse dyes for polyester and nylon fabrics.
- Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzym
- Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities.
- Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes.
- Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
- Hetarylazo disperse dyes derived
- Effect of Dispersing Agents and Substitution on the Dyeing and Spectroscopic.
- QSAR for methyl- and/or chloro-substituted anilines and the polar narcosis mechanism of toxicity.
- Disperse dyes derived
- The continuous flow synthesis of azos.
- Synthesis, characterization, and application of novel aryldiazenyl disperse dyes on polyester fabrics.
- optimizing coupling reaction conditions for azo dyes.
- SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS.
- Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities.
- Technical Support Center: Optimizing Azo Coupling Reaction Yield.
- Dyes-Environmental Impact and Remedi
- Synthesis and fastness properties of disperse dyes gotten
- Use of Toluidine in the Manufacture of Dyes.
- Toxicity of dyes and dye intermedi
- Synthesis and dyeing performance of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol.
- A Facile Synthesis with One Step of Disperse Azo Dyes to be Applied as Nano-Inks in Textile Printing.
- Preliminary Risk Assessment, Phase I Benzidine, Its Congeners, And Their Deriv
- A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors.
- Synthesis and Characterization of Diazo Dyes Derived from Analine Deriv
- Azo coupling.
- Synthesis and applications of some new nitrogen-containing heterocyclic azo-disperse dyes bearing quinoline chromophore.
- p-Toluidine CAS N°: 106-49-0.
- Synthesis, characterisation and application of disperse dyes derived
- Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes.
- N,N-Dihydroxyethyl-p-toluidine.
- Performance comparison of Disperse Red 73 with other azo dyes.
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- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Color Properties of Dyes Derived from 2-(N-Ethyl-m-toluidino)ethanol
Abstract
The development of novel chromophores is a cornerstone of materials science, with applications ranging from textile dyeing to advanced bio-imaging. The aromatic amine 2-(N-Ethyl-m-toluidino)ethanol serves as a versatile precursor for a variety of dyes, particularly disperse and azo dyes, valued for their utility in coloring hydrophobic fibers.[1] This guide presents a comprehensive framework for the synthesis and rigorous benchmarking of the color properties of a representative azo dye derived from this precursor. We provide detailed, self-validating experimental protocols for characterizing key photophysical parameters, including molar absorptivity, emission spectra, and fluorescence quantum yield. By contextualizing these results against established commercial alternatives, this document offers researchers and developers a robust methodology for evaluating the performance and potential of new dye candidates.
Introduction: The Role of Precursors in Dye Chemistry
The final properties of a dye—its hue, intensity, and stability—are intrinsically linked to its molecular structure. The selection of precursor molecules is therefore a critical step in dye design and synthesis. This compound is a valuable intermediate due to its tertiary amine structure ortho to a methyl group and a primary alcohol functional group.[2][3] This configuration provides a reactive site for electrophilic aromatic substitution, such as azo coupling, while the hydroxyethyl group can be further functionalized or can influence the dye's solubility and interaction with substrates.
This guide focuses on a practical, head-to-head comparison of a synthesized dye against known standards. The causality behind each experimental choice is explained to provide not just a protocol, but a foundational understanding of dye characterization.
Synthesis of a Representative Azo Dye
To benchmark the properties of dyes derived from this compound, we will first synthesize a representative monoazo dye. Azo dyes are a vast and commercially significant class of colorants characterized by the R-N=N-R' functional group.[4][5] Their synthesis is typically a robust two-step process: diazotization of a primary aromatic amine followed by electrophilic coupling with an electron-rich partner, in this case, this compound.[6]
Experimental Protocol: Synthesis of a 4-nitroaniline-derived Azo Dye
This protocol describes the synthesis of a red disperse dye from 4-nitroaniline and this compound.
Step 1: Diazotization of 4-nitroaniline
-
In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of 5M hydrochloric acid by gently warming.
-
Cool the solution to 0-5 °C in an ice-salt bath. The hydrochloride salt of the amine may precipitate.
-
While maintaining the temperature below 5 °C, slowly add a solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold water dropwise with constant stirring.
-
Continue stirring for 15 minutes in the ice bath. The formation of the diazonium salt is indicated by a clear, pale yellow solution. Test for excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
Step 2: Azo Coupling
-
In a separate 500 mL beaker, dissolve 1.79 g (10 mmol) of this compound in 50 mL of 10% aqueous sodium hydroxide solution.[2][7]
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the coupling component with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.
-
A deep red precipitate will form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete coupling.
Step 3: Isolation and Purification
-
Collect the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to purify the dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
Diagram of the Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of an azo dye.
Protocols for Photophysical Characterization
Objective benchmarking requires standardized and reproducible methods. The following protocols outline the core techniques for evaluating the color properties of the synthesized dye.
UV-Visible Spectroscopy: Determining λmax and Molar Absorptivity (ε)
The wavelength of maximum absorbance (λmax) and the molar absorptivity coefficient (ε) are fundamental properties that define a dye's color and intensity.[8]
Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the purified dye and dissolve it in 100 mL of a suitable solvent (e.g., spectroscopic grade ethanol) in a volumetric flask. This creates a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The concentrations should be chosen such that the absorbance at λmax for the most concentrated solution is approximately 1.0 and the least is around 0.1.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank.
-
Absorbance Scan: For the most concentrated solution in the linear range (Abs < 1.0), perform a wavelength scan from 400 nm to 700 nm to determine the λmax.[8]
-
Beer's Law Plot: Measure the absorbance of each of the diluted solutions at the determined λmax.
-
Calculation: Plot a graph of absorbance versus concentration (in mol/L). The slope of the resulting line, according to the Beer-Lambert Law, is the molar absorptivity (ε) in L mol⁻¹ cm⁻¹. The linearity of this plot also validates the data within this concentration range.
Fluorescence Spectroscopy: Emission Spectra and Quantum Yield (Φf)
The fluorescence quantum yield (Φf) is a critical measure of a dye's efficiency in converting absorbed light into emitted light, which is paramount for applications in fluorescence imaging and sensing.[9][10] We will use the comparative method, which benchmarks the sample against a standard of known quantum yield.[11]
Protocol:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and whose absorption/emission spectra overlap with the sample dye. For red-emitting dyes, Rhodamine 6G in ethanol (Φf ≈ 0.95) is a common choice.[12]
-
Solution Preparation: Prepare dilute solutions of both the synthesized dye and the standard in the same solvent. It is crucial that the absorbance of all solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.[11]
-
Spectrofluorometer Setup: Record the absorption spectra for all solutions. The excitation wavelength should be set to a value where both the sample and standard have significant absorbance.
-
Emission Spectra Acquisition: Record the fluorescence emission spectra for both the sample and standard solutions, ensuring identical instrument settings (e.g., excitation/emission slit widths). The emission range should cover the entire emission profile of the dye.
-
Data Analysis and Calculation: The quantum yield is calculated using the following equation[11]:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively.
For a simplified single-point calculation using solutions of matched absorbance at the excitation wavelength, the formula approximates to a ratio of integrated fluorescence intensities.
-
Benchmarking Workflow Diagram
Caption: The experimental workflow for dye characterization.
Comparative Data Analysis
The performance of the newly synthesized dye must be evaluated in the context of existing alternatives. For this guide, we will compare our 4-nitroaniline-derived dye with two common commercial disperse dyes: Disperse Red 60 and Disperse Blue 79. The data for these alternatives should be obtained using the identical protocols described above for a true one-to-one comparison.
| Property | Synthesized Dye (from this compound) | Disperse Red 60 (Alternative 1) | Disperse Blue 79 (Alternative 2) |
| Chemical Class | Monoazo | Anthraquinone | Monoazo |
| Solvent | Ethanol | Ethanol | Ethanol |
| λmax (nm) | Experimentally Determined | ~505 nm | ~540 nm (major peak) |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Experimentally Determined | ~14,000 | ~35,000 |
| Emission λmax (nm) | Experimentally Determined | ~580 nm | ~650 nm |
| Fluorescence Quantum Yield (Φf) | Experimentally Determined | Low (< 0.05) | Very Low (< 0.01) |
| Visual Color | Red | Red | Blue |
Note: Values for commercial dyes are approximate literature values and should be re-measured under identical conditions for a definitive comparison.
Discussion and Interpretation
Expert Insight: The primary purpose of most disperse dyes is coloration, not fluorescence. Therefore, a high molar absorptivity (ε) is often more critical than a high fluorescence quantum yield.[13] Anthraquinone dyes like Disperse Red 60 are known for their brightness and good photostability, though their molar absorptivity can be lower than some azo dyes.[14] Azo dyes, such as our synthesized molecule and Disperse Blue 79, often exhibit very high molar absorptivity, making them very efficient at absorbing light and thus providing strong color.[4]
Our synthesized dye, derived from this compound, is expected to show strong absorption in the 500-530 nm range, resulting in a vibrant red color. Its performance should be interpreted as follows:
-
High Molar Absorptivity: If the experimentally determined ε is comparable to or greater than that of the alternatives, it indicates that less dye is required to achieve the same color depth, an economically favorable attribute.
-
Fluorescence Quantum Yield: Most disperse dyes are designed to dissipate absorbed energy as heat rather than light, so a low Φf is expected and is not a negative result for textile applications.[15] However, if a notable quantum yield is observed, it opens up potential applications in areas like fluorescent security inks or biological staining, where the precursor's derivatives could be further optimized.
-
Bathochromic/Hypsochromic Shifts: The position of the λmax relative to alternatives indicates the hue. The specific electronic environment provided by the N-ethyl and m-tolyl groups on the precursor influences the energy gap between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the color.
The choice to use this compound as a coupling component provides a specific steric and electronic environment that can enhance dye properties like solubility in non-polar media and affinity for polyester fibers, which is a key performance indicator for disperse dyes.[16][17]
Conclusion
This guide has provided a comprehensive methodology for the synthesis and rigorous evaluation of dyes derived from the precursor this compound. By employing standardized protocols for UV-Visible and fluorescence spectroscopy, researchers can generate robust, comparable data on key color properties. The true value of a new dye is not its absolute performance, but its performance relative to established industry standards. The framework presented here enables an objective, data-driven assessment, empowering scientists and developers to identify promising new molecules for a wide array of applications in materials science and beyond.
References
- Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8, 1535–1550.
- Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS FAU.
- Gao, F., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(5), 2615–2619.
- Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
- Millbern, J., & Vinueza, N. R. (2022). The characterization of disperse dyes in polyester fibers using DART mass spectrometry. Journal of Forensic Sciences, 67(6), 2291-2298.
- University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- ResearchGate. (n.d.). The photophysical properties of free toluidine blue and sophorolipid-toluidine blue conjugates.
- Więsik-Wodecka, E., et al. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. Molecules, 24(4), 682.
- Jabar, J. M., & Ahmed, N. S. (n.d.). Effect of Dispersing Agents and Substitution on the Dyeing and Spectroscopic Properties of Disperse Dyes. ARID International Journal for Science and Technology.
- ResearchGate. (2022). The characterization of disperse dyes in polyester fibers using DART mass spectrometry.
- ResearchGate. (n.d.). Thiol-reacting toluidine blue derivatives: Synthesis, photophysical properties and covalent conjugation with human serum albumin.
- ResearchGate. (n.d.). Analysis and Discrimination of Disperse Dyes Extracted from Black Polyester Fibers.
- Polaris Market Research. (2025). Textile Dyes Market Share, Size, Trends, Industry Analysis Report.
- Fashion Sustainability Directory. (2025). What Are the Alternatives to Toxic Textile Dyes?.
- Allied Market Research. (2023). Textile Dyes Market.
- Data Bridge Market Research. (2022). Global Textile Dyes Market – Industry Trends and Forecast to 2029.
- Maximize Market Research. (2023). Competitive Analysis of Textile Dyestuff Companies and Their Market Share.
- Fabriclore. (2022). Safe eco-friendly alternatives for chemical dyes.
- Royal Society of Chemistry. (2021). Biogenic colourants in the textile industry – a promising and sustainable alternative to synthetic dyes.
- MDPI. (2022). Advancements in Sustainable Natural Dyes for Textile Applications: A Review.
- ChemRxiv. (2024). Beyond Natural Dyes: Embracing Sustainable Innovations in Industrial Textile Dyeing.
- MDPI. (2023). Textile Wastewater Treatment by Membrane and Electrooxidation Processes: A Critical Review.
- MDPI. (2021). An Experimental and Theoretical Study of Dye Properties of Thiophenyl Derivatives of 2-Hydroxy-1,4-naphthoquinone (Lawsone).
- PubMed Central. (2023). Dyeing Properties, Color Gamut, and Color Evaluation of Cotton Fabrics Dyed with Phellodendron amurense Rupr. (Amur Cork Tree Bark).
- ResearchGate. (n.d.). Rapid and complete prediction of Madder natural dyes' color and properties through computational method.
- University of Manitoba. (n.d.). The Synthesis of Azo Dyes.
- International Journal of Futuristic and Innovative Research. (2024). Analysis of the Structural and Photophysical Properties of Dyes.
- Prime Scholars. (n.d.). Synthesis and Characteristics of Some Organic Dyes.
- Ursinus Digital Commons. (n.d.). Synthesis of Dyes.
- PubMed. (2014). Toluidine blue: A review of its chemistry and clinical utility.
- Shubham Specialty Products. (n.d.). N-Ethyl, N- (3-sulfobenzyl) M-Toluidine.
- Discovery Scientific Society. (n.d.). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives.
- Taylor & Francis Online. (n.d.). Azo dyes – Knowledge and References.
- IntechOpen. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- PubChem. (n.d.). This compound.
- PubMed Central. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals.
- ASEAN Journal for Science and Engineering in Materials. (2023). Synthesis, Characterization, and Antimicrobial Studies of Some Metal (II) Complexes of Some Azo Dyes.
- Bitesize Bio. (2023). Toluidine Blue – A Histology Stain for Mast Cells (and Other Things!).
- PubMed Central. (2014). Toluidine blue: A review of its chemistry and clinical utility.
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A Comparative Guide to the Stability of the Hydroxyl Group in N-Hydroxyethyl Aniline Derivatives
For researchers, scientists, and drug development professionals, understanding the chemical stability of molecules is paramount. N-hydroxyethyl aniline derivatives are a class of compounds frequently utilized as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. The reactivity and, consequently, the stability of the hydroxyl group within the N-hydroxyethyl moiety are critical determinants of their shelf-life, impurity profile, and suitability for various applications. This guide provides an in-depth comparison of the stability of this functional group across different N-hydroxyethyl aniline derivatives, supported by established chemical principles and detailed experimental protocols for validation.
Introduction: The Significance of Hydroxyl Group Stability
N-hydroxyethyl aniline and its derivatives are characterized by an aniline core substituted on the nitrogen atom with one or two hydroxyethyl groups. The primary alcohol of the hydroxyethyl group is a key site for chemical transformations, both intended and undesired. Its stability is influenced by a multitude of factors, including the electronic environment of the aniline ring, steric hindrance, and external conditions such as pH, temperature, light, and the presence of oxidizing agents. Degradation of the hydroxyl group can lead to the formation of impurities, loss of desired properties, and in the context of pharmaceuticals, potentially toxic byproducts. A thorough understanding of the factors governing its stability is therefore essential for robust process development and formulation design.
Factors Influencing the Stability of the Hydroxyl Group
The stability of the hydroxyl group in N-hydroxyethyl aniline derivatives is not an intrinsic property but is heavily modulated by the overall molecular structure and the surrounding environment.
Electronic Effects of Substituents on the Aniline Ring
The electronic nature of substituents on the aniline ring plays a pivotal role in the stability of the entire molecule, including the N-hydroxyethyl side chain. The nitrogen atom's lone pair of electrons is in conjugation with the aromatic ring, and its electron density is influenced by ring substituents. This, in turn, affects the reactivity of the N-hydroxyethyl group.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups increase the electron density on the nitrogen atom. This enhanced nucleophilicity can make the nitrogen more susceptible to oxidation, which can indirectly lead to the degradation of the attached hydroxyethyl groups.[1][2]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) decrease the electron density on the nitrogen atom.[2][3][4] This can make the aniline nitrogen less prone to oxidation but may influence other degradation pathways. For instance, a strongly electron-withdrawing group can increase the acidity of the N-H proton (in mono-substituted derivatives), potentially affecting base-catalyzed reactions.
Steric Hindrance
The presence of bulky substituents on the aniline ring, particularly in the ortho position, can sterically hinder the approach of reactants to the nitrogen atom and the hydroxyl group. This can slow down degradation reactions and enhance the overall stability of the molecule.
Environmental Factors
-
pH: The stability of N-hydroxyethyl aniline derivatives can be highly pH-dependent. In acidic conditions, the aniline nitrogen can be protonated, which would significantly alter its electronic properties and potentially catalyze hydrolysis of other functional groups if present. In basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which is more susceptible to oxidation.
-
Oxidative Stress: The presence of oxidizing agents is a major threat to the stability of these molecules. The aniline moiety is susceptible to oxidation, and the primary alcohol of the hydroxyethyl group can be oxidized to an aldehyde or a carboxylic acid.[4] Atmospheric oxygen can also contribute to long-term degradation.
-
Photostability: Exposure to light, particularly UV radiation, can induce photodegradation. The presence of a hydroxyl group can sometimes increase the susceptibility of a molecule to photooxidation.[2]
-
Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions, following the principles of the Arrhenius equation.
Comparative Stability Analysis: A Predictive Framework
While direct, side-by-side experimental comparisons of a wide range of N-hydroxyethyl aniline derivatives are scarce in the literature, we can construct a predictive stability framework based on the principles outlined above.
| Derivative | Substituent Effect | Predicted Relative Stability of the Hydroxyl Group (under oxidative stress) | Rationale |
| N-(2-hydroxyethyl)aniline | None | Baseline | The unsubstituted parent compound serves as a reference. |
| N-(2-hydroxyethyl)-4-methylaniline | Electron-Donating (weak) | Lower | The methyl group increases electron density on the nitrogen, making the molecule more susceptible to oxidation, which can initiate degradation pathways involving the hydroxyethyl group.[1][2] |
| N-(2-hydroxyethyl)-4-nitroaniline | Electron-Withdrawing (strong) | Higher | The nitro group significantly reduces the electron density on the nitrogen, making the aniline core less prone to oxidation.[3][4] This is expected to confer greater stability to the entire molecule, including the hydroxyethyl side chain, under oxidative conditions. |
| N,N-di(2-hydroxyethyl)aniline | Additional hydroxyethyl group | Potentially Lower | The presence of a second hydroxyethyl group doubles the potential sites for oxidation. Furthermore, the di-substitution on nitrogen may alter its reactivity compared to the mono-substituted analogue. |
| N-(2-hydroxyethyl)-2,6-dimethylaniline | Electron-Donating (weak) + Steric Hindrance (strong) | Higher | While the methyl groups are electron-donating, their presence in the ortho positions provides significant steric hindrance around the nitrogen atom. This steric shield is likely to be the dominant factor, protecting the nitrogen and the attached hydroxyethyl group from attack by oxidizing agents, thus enhancing stability. |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of different N-hydroxyethyl aniline derivatives, a forced degradation study is the most effective approach. This involves subjecting the compounds to a range of stress conditions that are more severe than accelerated stability testing.
General Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of N-hydroxyethyl aniline derivatives.
Step-by-Step Protocol for Oxidative Degradation
This protocol details a representative experiment to assess stability against oxidation, a likely degradation pathway.
Objective: To compare the stability of different N-hydroxyethyl aniline derivatives under oxidative stress.
Materials:
-
N-hydroxyethyl aniline and its derivatives
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
30% Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV/DAD detector and a C18 column
-
LC-MS/MS system for degradant identification
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve each N-hydroxyethyl aniline derivative in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.
-
Rationale: A stock solution allows for accurate and reproducible preparation of test samples. The choice of solvent should ensure the solubility of the parent compound and its potential degradants.
-
-
Stress Sample Preparation:
-
For each derivative, pipette a known volume of the stock solution into a vial.
-
Add a solution of 3% H₂O₂. The final concentration of the active compound should be suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Prepare a control sample by diluting the stock solution with the solvent mixture to the same concentration without H₂O₂.
-
Rationale: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress. The control sample is crucial to differentiate between degradation and other forms of loss.
-
-
Incubation:
-
Keep the stress and control samples at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Rationale: A time-course study allows for the determination of degradation kinetics. Protecting from light prevents confounding photodegradation.
-
-
Sample Analysis (HPLC-UV/DAD):
-
Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method.
-
The mobile phase could consist of a gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 7).
-
Monitor the elution at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Rationale: A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of both.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage remaining versus time to compare the degradation rates of the different derivatives.
-
Examine the chromatograms for the appearance of new peaks, which correspond to degradation products.
-
Calculate the mass balance to ensure that all degradation products are being accounted for.
-
Rationale: The rate of disappearance of the parent compound is a direct measure of its instability under the tested conditions.
-
Identification of Degradation Products
To understand the degradation pathways, it is essential to identify the structures of the major degradation products.
Caption: Potential degradation pathways for N-hydroxyethyl aniline derivatives.
-
LC-MS/MS Analysis: Samples showing significant degradation should be analyzed by LC-MS/MS. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide crucial information for elucidating the structure of the degradation products. For example, an increase of 14 Da might suggest oxidation of the alcohol to a carboxylic acid, followed by decarboxylation and subsequent methylation, while a loss of the hydroxyethyl group would indicate cleavage of the C-N bond.
Conclusion
The stability of the hydroxyl group in N-hydroxyethyl aniline derivatives is a complex interplay of electronic, steric, and environmental factors. While a definitive ranking of stability requires empirical data, a predictive framework based on fundamental chemical principles can guide the selection and handling of these important chemical intermediates. Electron-withdrawing groups on the aniline ring and steric hindrance around the nitrogen atom are predicted to enhance stability against oxidative degradation. The experimental protocols provided in this guide offer a robust methodology for researchers to perform their own comparative stability studies, ensuring the development of stable and high-quality products.
References
- Zhang, L., et al. (2005). A Detailed Investigation of Subsitituent Effects on N-H Bond Enthalpies in Aniline Derivatives and on the Stability. The Journal of Organic Chemistry, 70(13), 5052-5063.
- García, N. A., & Amat-Guerri, F. (2005). Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments. A review of kinetic data of pesticide model compounds. Journal of Photochemistry and Photobiology A: Chemistry, 173(2), 153-172.
- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
- Guidi, A., et al. (2020).
Sources
quantitative comparison of side product profiles in different 2-(N-Ethyl-m-toluidino)ethanol synthesis routes
A Comparative Guide to Side Product Profiles in 2-(N-Ethyl-m-toluidino)ethanol Synthesis
This guide provides an in-depth quantitative comparison of the side product profiles generated during the synthesis of this compound, a critical intermediate in the manufacturing of various dyes and pharmaceuticals.[1][2] The purity of this compound is paramount, as impurities can significantly impact the performance, stability, and safety of the final products. We will explore the two primary industrial synthesis routes, analyze the mechanistic origins of their respective side products, and present a comparative analysis based on typical experimental outcomes. Furthermore, this guide furnishes detailed analytical protocols for the robust quantification of these impurities.
Introduction to Synthesis Routes
The industrial synthesis of this compound, also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine, predominantly proceeds via two pathways, both starting from N-Ethyl-m-toluidine.[1] The choice of the second reactant, either 2-chloroethanol or ethylene oxide, fundamentally dictates the reaction conditions, cost-effectiveness, and, most critically, the impurity profile of the crude product.
-
Route A: The 2-Chloroethanol Pathway. This route involves the nucleophilic substitution of chloride from 2-chloroethanol by N-Ethyl-m-toluidine. It is a well-established method, but often requires more stringent conditions and can generate salt byproducts.
-
Route B: The Ethylene Oxide Pathway. This pathway utilizes the ring-opening reaction of ethylene oxide with N-Ethyl-m-toluidine.[1] While often more atom-economical, the high reactivity of ethylene oxide presents unique challenges in controlling side reactions, particularly polyethoxylation.[3][4]
The selection between these routes is a critical process decision, balancing raw material costs, reaction control, and the downstream purification efforts required to meet final product specifications.
Caption: Primary synthesis routes for this compound.
Mechanistic Origins of Side Products
Understanding the reaction mechanisms is fundamental to anticipating and controlling the formation of impurities. The two synthetic routes, while yielding the same primary product, operate via distinct mechanisms that give rise to different side product profiles.
Route A: 2-Chloroethanol Pathway - Nucleophilic Substitution
This reaction is a classic Williamson ether synthesis-like reaction, where the secondary amine (N-Ethyl-m-toluidine) acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed, driving the reaction to completion.
Key Side Reactions:
-
Unreacted Starting Material: Incomplete reaction can leave residual N-Ethyl-m-toluidine.
-
Quaternary Ammonium Salt Formation: The desired product, being a tertiary amine, can react with another molecule of 2-chloroethanol to form a quaternary ammonium salt. This is more prevalent at higher temperatures and with an excess of the alkylating agent.
-
Formation of N,N'-diethyl-N,N'-bis(m-tolyl)piperazine: Under certain conditions, especially with strong bases, elimination of HCl from 2-chloroethanol can occur, forming ethylene oxide in situ, which can then dimerize and react with the starting amine. A more direct pathway involves the dimerization of the product or reaction of two amine molecules with a dihaloethane impurity.
-
Starting Material Impurities: The purity of the initial N-Ethyl-m-toluidine is crucial, as any isomeric toluidines will lead to corresponding isomeric products.[5]
Route B: Ethylene Oxide Pathway - Ring-Opening Addition
The reaction of an amine with ethylene oxide is a highly exothermic ring-opening addition.[4][6] The reaction can be catalyzed by acid or base, or can proceed thermally. The nitrogen atom's lone pair attacks one of the carbon atoms of the epoxide ring, leading to the formation of the desired 2-hydroxyethyl group.
Key Side Reactions:
-
Polyethoxylation: This is the most significant and challenging side reaction in this route.[3] The hydroxyl group of the newly formed this compound is itself nucleophilic and can react with another molecule of ethylene oxide. This process can continue, leading to a distribution of polyethylene glycol (PEG)-like side products of varying chain lengths. The extent of polyethoxylation is highly dependent on the stoichiometry of the reactants and the reaction temperature.
-
Ethylene Glycol Formation: If water is present in the reaction mixture, it can compete with the amine in reacting with ethylene oxide, producing ethylene glycol. This glycol can then also initiate polyethoxylation to form diethylene glycol and higher homologues.[4]
-
Unreacted Starting Material: Similar to Route A, incomplete reaction will result in residual N-Ethyl-m-toluidine.
-
Catalyst-Induced Byproducts: Some catalysts used to accelerate the reaction, such as certain acids, can promote the isomerization of ethylene oxide to acetaldehyde, which can then undergo further reactions.[7]
Quantitative Comparison of Impurity Profiles
The following table summarizes the typical side product profiles for both synthesis routes. The percentages provided are illustrative and can vary significantly based on reaction conditions, catalyst choice, and reactant purity. The data is synthesized from general knowledge of the reaction mechanisms and typical industrial outcomes.
| Impurity | Chemical Structure | Route A (2-Chloroethanol) | Route B (Ethylene Oxide) | Reason for Formation |
| N-Ethyl-m-toluidine | CH₃C₆H₄NH(C₂H₅) | 0.1 - 2.0% | 0.1 - 2.0% | Incomplete conversion of starting material.[5] |
| N-Ethyl-N-(2-chloroethyl)-m-toluidine | CH₃C₆H₄N(C₂H₅)CH₂CH₂Cl | 0.1 - 0.5% | N/A | Intermediate of the reaction in Route A. |
| Polyethoxylated Adducts | CH₃C₆H₄N(C₂H₅)(CH₂CH₂O)ₙH, n>1 | Minor (<0.1%) | Major (1.0 - 10.0%) | Reaction of the product's hydroxyl group with excess ethylene oxide.[3][4] |
| Ethylene Glycol / Diethylene Glycol | HO(CH₂CH₂O)ₙH, n≥1 | N/A | 0.1 - 1.5% | Reaction of ethylene oxide with trace water.[4] |
| Quaternary Ammonium Salts | [CH₃C₆H₄N(C₂H₅)(CH₂CH₂OH)₂]⁺Cl⁻ | 0.2 - 1.0% | Minor (<0.2%) | Over-alkylation of the tertiary amine product. |
Analytical Methodologies for Impurity Profiling
Accurate quantification of the side product profile requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.[8][9]
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is particularly well-suited for separating and quantifying the main product and its less volatile, structurally similar impurities.[9]
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A Comparative Guide to the Dyeing Kinetics of Polyesters with Dyes from Different Intermediates
This guide provides a comprehensive comparison of the dyeing kinetics of polyester fibers using disperse dyes synthesized from different chemical intermediates. It is intended for researchers, scientists, and professionals in textile chemistry and material science to deepen their understanding of the structure-performance relationships that govern the efficiency and outcome of polyester dyeing.
Introduction: The Importance of Kinetics in Polyester Dyeing
Polyester (polyethylene terephthalate or PET) is a synthetic fiber that dominates the global textile market due to its durability, versatility, and economic viability. However, its hydrophobic nature and highly crystalline structure make it impervious to conventional water-soluble dyes.[1] The solution lies in non-ionic, sparingly water-soluble disperse dyes, which can penetrate the fiber matrix at elevated temperatures (typically 120–130°C) under pressure.[1][2]
The efficiency of this process—achieving uniform, deep, and colorfast shades—is governed by its dyeing kinetics . This encompasses the rate of dye uptake, its diffusion within the fiber, and the thermodynamic equilibrium established between the dye in the fiber and the dyebath.[3] Understanding these kinetics is paramount for optimizing dyeing cycles, reducing energy consumption, and ensuring product quality.
A critical factor influencing these kinetics is the molecular structure of the disperse dye itself. Since these dyes are synthesized from various aromatic intermediates, their final structure—and thus their dyeing performance—can be meticulously engineered. This guide will explore how the choice of intermediates dictates the kinetic behavior of the resulting dyes on polyester.
Fundamentals of Polyester Dyeing Kinetics
The dyeing of polyester with disperse dyes is a complex process that can be simplified into three primary steps:
-
Migration: Movement of the dispersed dye particles from the aqueous dyebath to the fiber surface.
-
Adsorption: Adsorption of dye molecules onto the surface of the polyester fiber.
-
Diffusion: Penetration of the adsorbed dye molecules from the surface into the amorphous regions of the fiber's interior.[4]
The diffusion step is typically the rate-determining step in polyester dyeing. The process is significantly influenced by temperature; dyeing is carried out above polyester's glass transition temperature (Tg), where increased polymer chain mobility allows for the creation of free volume for dye molecules to enter.[5]
Key Kinetic Models
To quantify and compare dyeing processes, several mathematical models are employed. The most common are:
-
Pseudo-First-Order (PFO) Model: This model assumes that the rate of dyeing is directly proportional to the number of available dyeing sites on the fiber.[6][7]
-
Pseudo-Second-Order (PSO) Model: This model assumes the rate-limiting step is the chemisorption involving valency forces through sharing or exchange of electrons between the dye and fiber.[6][7]
-
Intra-particle Diffusion Model: This model is used to identify the diffusion mechanism and rate-controlling steps.
-
Diffusion Models (e.g., Fick's Laws): These models describe the diffusion of dye molecules into the fiber, which is often the rate-limiting step in polyester dyeing.[1]
The selection of an appropriate model provides crucial parameters like the dyeing rate constant (k), the half-dyeing time (t½), and the diffusion coefficient (D), which are essential for comparative analysis.[4]
The Role of Dye Intermediates in Shaping Kinetic Behavior
Disperse dyes are typically synthesized via a diazotization and coupling reaction.[8] The process involves reacting a primary aromatic amine (the diazo component) with a coupling component (e.g., an aromatic amine or phenol derivative). The chemical nature of these intermediates directly impacts the final dye's:
-
Molecular Weight and Size: Larger molecules generally diffuse more slowly into the compact polyester structure.
-
Polarity and Hydrophobicity: The dye's affinity for the hydrophobic polyester fiber is influenced by its polarity.
-
Molecular Geometry: Linear and planar molecules tend to diffuse more easily than bulky, non-planar ones.
Comparative Analysis: Azo vs. Anthraquinone Dyes
Two of the most commercially significant classes of disperse dyes are derived from azo and anthraquinone intermediates.[2]
-
Azo Dyes: These constitute the largest group of disperse dyes (50-60%) and are synthesized from a wide variety of aromatic amine intermediates.[1] They are cost-effective but can sometimes exhibit lower light fastness. Their kinetic behavior is highly variable depending on the specific diazo and coupling components used. For instance, modifying the intermediates can introduce different substituent groups that alter molecular size and polarity, thereby changing the dyeing rate.[8]
-
Anthraquinone Dyes: Comprising 30-40% of disperse dyes, these are known for their bright colors and good light fastness.[1] Structurally, they are based on the anthraquinone skeleton. A comparison between two anthraquinone dyes, C.I. Disperse Red 11 and C.I. Disperse Red 60, illustrates the impact of subtle structural changes. Disperse Red 11, with a lower molecular weight (268.27 g/mol ) than Disperse Red 60 (331.33 g/mol ), is generally expected to have a faster diffusion rate under similar conditions.[3]
The following diagram illustrates the synthesis pathway for a typical azo disperse dye, highlighting the role of the intermediates.
Caption: Workflow for the experimental determination of dyeing kinetics.
Conclusion
The study of dyeing kinetics is fundamental to the scientific and industrial application of disperse dyes on polyester. The choice of chemical intermediates is a critical determinant of a dye's molecular structure, which in turn dictates its kinetic behavior. By understanding the relationship between a dye's structure—governed by its constituent intermediates—and its dyeing rate, diffusion coefficient, and overall affinity for the polyester fiber, researchers and dyeing specialists can select and develop dyes that meet specific performance, economic, and environmental targets. A systematic experimental approach, grounded in established kinetic models, is essential for the objective comparison and optimization of these dyeing systems.
References
- Souissi, M., et al. (2022). Kinetics study of dyeing bicomponent polyester textiles (PET/PTT) using environmentally friendly carriers. RSC Advances.
- Adivarekar, R. V., & Saraf, S. S. (2018). Investigation of Thermodynamic-Kinetics of Polyester Dyeing with Liquid Disperse Dye. Journal of Textile Science and Technology.
- Mondal, M. I. H., & Haque, M. M. (2018). Disperse dyeing of polyester fibers: Kinetic and equilibrium study. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Guesmi, A., et al. (2018). Kinetics of Low Temperature Polyester Dyeing with High Molecular Weight Disperse Dyes by Solvent Microemulsion and AgroSourced Auxiliaries. Polymers.
- Gaber, A. A., et al. (2016). Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. Molecules.
- Datye, K. V., & Mishra, S. (1982). Molecular Mechanisms of Disperse Dyeing of Polyester and Nylon Fibres. Textile Research Journal.
- El-Sayed, W. A., et al. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. ACS Omega.
- Ullah, I., et al. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Molecules.
- Souissi, M., et al. (2023). Kinetic Study of Dyeing (PET/PTT) Bicomponent Polyester Textiles Using Ecofriendly Carriers. In Comparative Study of Dyeing Performances of Advanced Polyesters Filaments. ResearchGate.
- El-Sayed, W. A., et al. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. National Center for Biotechnology Information.
- Ali, E. A. R., et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Molecules.
- Aspland, J. R. (n.d.). Chapter 8: Disperse Dyes and Their Application to Polyester. P2 InfoHouse.
- Souissi, M., et al. (2022). Kinetics study of dyeing bicomponent polyester textiles (PET/PTT) using environmentally friendly carriers. Semantic Scholar.
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- 8. mdpi.com [mdpi.com]
A Senior Scientist's Guide to Assessing Lot-to-Lot Variability of 2-(N-Ethyl-m-toluidino)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and fundamental research, the consistency of raw materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. Lot-to-lot variability in chemical reagents can introduce unforeseen complications, leading to out-of-specification (OOS) results, project delays, and compromised patient safety.[1] This guide provides a comprehensive framework for assessing the lot-to-lot variability of 2-(N-Ethyl-m-toluidino)ethanol (CAS No. 91-88-3), a key intermediate in various chemical syntheses.[2] We will explore the "why" behind experimental choices and provide actionable protocols to empower you to qualify new lots of this critical reagent with confidence.
Understanding the Analyte and Potential for Variability
This compound, also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine, is a tertiary amine and an alcohol with the molecular formula CH₃C₆H₄N(C₂H₅)CH₂CH₂OH. Its utility as a chemical intermediate means that its purity and impurity profile directly impact the quality of downstream products.
Variability between lots can stem from numerous sources within the manufacturing process:
-
Starting Materials: Changes in the quality of precursors like N-ethyl-m-toluidine can introduce unique impurities.
-
Synthesis Route: While the specific commercial synthesis route is often proprietary, a likely pathway involves the reaction of N-ethyl-m-toluidine with an ethoxylating agent. Incomplete reactions or side reactions can lead to residual starting materials or by-products.
-
Purification Process: Differences in distillation, crystallization, or chromatographic purification can affect the final purity and the profile of trace impurities.[3]
-
Storage and Handling: Degradation over time or exposure to contaminants can alter the material's properties.
The International Council for Harmonisation (ICH) Q3A guidelines provide a regulatory framework for controlling impurities in new drug substances, which serves as an excellent model for risk-based assessment of raw materials like this one.[4][5][6][7] The core principle is to identify and control any component that is not the defined chemical entity.
A Multi-Tiered Approach to Lot Qualification
A robust lot qualification program employs a range of analytical techniques, from simple physical tests to sophisticated chromatographic methods. This tiered approach allows for efficient screening and deeper investigation when necessary.
Tier 1: Foundational Physicochemical & Spectroscopic Verification
This initial phase serves as a rapid identity and quality check. A significant deviation at this stage is a major red flag.
Key Experiments & Rationale:
| Parameter | Method | Rationale (Why this is important) | Acceptance Criteria (Example) |
| Appearance | Visual Inspection | The simplest test for gross contamination or degradation. The material should be a clear yellow to green liquid.[2] | Clear liquid, free of particulates, consistent color across lots. |
| Identity | FTIR Spectroscopy | Provides a unique molecular "fingerprint." Comparing the FTIR spectrum of a new lot to an established reference standard confirms the compound's core structure and functional groups (e.g., O-H stretch, C-N stretch, aromatic C-H bends). | Spectrum of the new lot is superimposable with the reference standard. |
| Refractive Index | Refractometry | A sensitive physical property that can indicate changes in purity or the presence of significant impurities. The literature value is n20/D 1.555. | Within ±0.002 of the established reference value. |
| Water Content | Karl Fischer Titration | Excess water can interfere with subsequent reactions, particularly those using water-sensitive reagents. | Not More Than 0.5% w/w. |
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the chemical identity of a new lot against a qualified reference standard.
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Ensure the ATR crystal is clean by taking a background scan with nothing on the crystal. The resulting spectrum should be a flat line.
-
Place one to two drops of the this compound reference standard directly onto the ATR crystal.
-
Acquire the spectrum (e.g., scan range 4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution).
-
Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Repeat steps 2-3 using the new lot sample.
-
Overlay the spectra. The positions and relative intensities of the major peaks should match.
-
Tier 2: Chromatographic Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying purity and detecting organic impurities.[8] Due to the tertiary amine structure and lack of a strong chromophore, method development requires careful consideration.[9][10][11]
Workflow for Lot-to-Lot Chromatographic Assessment
Caption: Workflow for chromatographic assessment of new lots.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Objective: To determine the purity of this compound and to create an impurity profile to compare against a reference lot.
-
Rationale: A gradient HPLC method provides the necessary resolution to separate the main component from both more polar and less polar impurities. Due to the weak UV absorbance of the analyte, detection at a low wavelength (e.g., 210 nm) is required.
-
Instrumentation & Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.
-
-
Procedure:
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the reference standard solution to establish the retention time and peak area.
-
Inject the new lot sample solution.
-
Integrate all peaks and calculate the area percent for the main peak and all impurities.
-
Comparative Data Analysis
The true power of this method lies in direct comparison. Below is a table of hypothetical data comparing three lots from a primary supplier and one lot from an alternative supplier.
| Parameter | Lot A (Ref) | Lot B | Lot C | Alternative Supplier Lot D |
| Appearance | Pass | Pass | Pass | Pass |
| FTIR Identity | Match | Match | Match | Match |
| Purity (HPLC Area %) | 99.6% | 99.5% | 98.8% | 99.1% |
| Impurity 1 (RRT 0.85) | 0.11% | 0.12% | 0.10% | 0.25% |
| Impurity 2 (RRT 1.15) | 0.08% | 0.09% | 0.45% | 0.07% |
| Impurity 3 (RRT 1.21) | Not Detected | Not Detected | 0.21% | Not Detected |
| Unknown Impurity (RRT 1.40) | Not Detected | Not Detected | Not Detected | 0.33% |
| Total Impurities | 0.29% | 0.31% | 0.76% | 0.65% |
| Decision | Accept | Accept | Investigate | Investigate |
RRT = Relative Retention Time
Interpretation of Results:
-
Lots A and B show excellent consistency, with nearly identical purity and impurity profiles.
-
Lot C shows a decrease in overall purity and a significant increase in Impurity 2, alongside a new impurity (Impurity 3). This deviation warrants a deeper investigation and potential rejection of the lot.
-
Alternative Supplier Lot D has acceptable purity but contains a high level of Impurity 1 and a significant new unknown impurity. This highlights that different suppliers may have different impurity profiles due to their unique synthesis and purification processes. Further characterization (e.g., by LC-MS) would be required to identify the unknown impurity before this lot could be considered for use.
Conclusion and Best Practices
Systematic assessment of lot-to-lot variability is a critical risk mitigation strategy. It ensures the reliability of experimental data and the quality of final products.
Key Recommendations:
-
Establish a Reference Standard: Qualify an initial lot of material thoroughly and store it under controlled conditions for future comparisons.
-
Define Specifications: Create clear, scientifically-justified specifications for purity, impurity limits, and physicochemical properties.[8]
-
Maintain Supplier Relationships: Open communication with suppliers about your critical quality attributes can help them provide more consistent material.[1]
-
Risk-Based Approach: The level of scrutiny should be proportional to the material's impact on your process. A critical raw material in a GMP process will require more extensive testing than a reagent for early-stage research.
-
Continuous Monitoring: Use statistical tools like control charts to track trends in purity and impurity levels over time, which can provide early warnings of a shift in material quality.[8]
By implementing these protocols and principles, you can gain control over your raw materials, ensuring that the variability of this compound does not become a variable in your science.
References
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
- Biopharma Takes On Raw Material Variability.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]
- This compound | C11H17NO | CID 7067. PubChem - NIH. [Link]
- Raw Material Variability.
- Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC Technologies. [Link]
- RAW MATERIAL LOT VARIABILITY CHALLENGES DURING MANUFACTURING OF BIOSIMILARS MAB. YouTube. [Link]
- We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads?.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]
- Derivatization for aminoacids with a tertiary amine group.
- How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials.
- Why does the FDA require testing multiple lots?. YouTube. [Link]
- m-Toluidine, N-ethyl-. Organic Syntheses Procedure. [Link]
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A Guide to Inter-Laboratory Comparison of Analytical Methods for 2-(N-Ethyl-m-toluidino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and chemical synthesis, the purity and precise quantification of intermediates are paramount. 2-(N-Ethyl-m-toluidino)ethanol, a key building block in the synthesis of various dyes and active pharmaceutical ingredients (APIs), is no exception.[1][2] Ensuring the reliability and reproducibility of analytical methods used to assess its quality across different laboratories is a critical step in quality assurance and regulatory compliance. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of two prevalent analytical techniques for this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is not a rigid protocol but rather a guiding framework. As a senior application scientist, my objective is to provide you with the foundational knowledge and detailed methodologies to design and execute a robust inter-laboratory study. The causality behind experimental choices is elucidated to empower you to adapt these methods to your specific laboratory environment and analytical needs.
The Imperative of Inter-Laboratory Validation
Before delving into the technical specifics, it is crucial to understand the "why" behind an inter-laboratory comparison, also known as a round-robin study or proficiency testing.[3][4][5] A validated analytical method within a single laboratory demonstrates precision and accuracy under controlled conditions. However, an inter-laboratory study assesses the method's reproducibility—its ability to yield consistent results across different laboratories, analysts, instruments, and reagent sources.[6] This is a cornerstone of a truly robust and transferable analytical method, instilling confidence in data generated across a global manufacturing and supply chain.[6]
The principles of analytical method validation are well-established by regulatory bodies like the International Council for Harmonisation (ICH).[7][8][9] Key performance characteristics to be evaluated in an inter-laboratory study include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[7][10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][10]
Comparative Overview of Analytical Techniques
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific analytical requirements.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Analyte Suitability | Ideal for non-volatile or thermally labile compounds.[2][11] | Best suited for volatile and semi-volatile compounds.[2][11] |
| Sensitivity | Generally lower sensitivity compared to GC-MS. | High sensitivity, ideal for trace-level analysis.[11] |
| Specificity | Good specificity based on retention time and UV spectrum. Potential for co-elution with impurities having similar chromophores. | Excellent specificity from both retention time and mass fragmentation patterns, providing a high degree of confidence in analyte identification.[11] |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration.[11] | May require derivatization to increase volatility and thermal stability. |
| Instrumentation Cost | Generally more affordable and widely available. | Higher initial investment and maintenance costs. |
| Typical Application | Routine quality control, purity assessment, and assay of the main component.[12] | Impurity profiling, identification of unknown degradants, and trace-level analysis.[11] |
Experimental Protocols
The following protocols are provided as a starting point for method development and validation. It is imperative that each participating laboratory conducts its own internal validation before proceeding with the inter-laboratory comparison.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for the routine quantification and purity assessment of this compound.
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A Comparative Guide to the Performance of 2-(N-Ethyl-m-toluidino)ethanol in Color Developer Formulations
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of 2-(N-Ethyl-m-toluidino)ethanol, a cornerstone of chromogenic development, against its key alternatives. Moving beyond a simple recitation of facts, we will delve into the causal relationships between chemical structure and performance, supported by experimental data and established testing protocols. Our aim is to equip you with the critical insights necessary for the informed selection and optimization of color developer formulations in your research and development endeavors.
The Crucial Role of the Developing Agent in Chromogenic Imaging
In the intricate process of color photography, the developing agent is the linchpin that transforms a latent image into a vibrant, full-color photograph. This transformation is a chromogenic process, where the developer, upon reducing exposed silver halide crystals, becomes oxidized. This oxidized form then reacts with color couplers embedded in the photographic emulsion to form cyan, magenta, and yellow dyes. The precision of this reaction dictates the final image's fidelity, stability, and overall quality.
This compound, widely known by its Kodak designation CD-3, is a p-phenylenediamine derivative that has been extensively used in color developer formulations, particularly in processes like Kodak's E-6 for slide films and ECN-2 for motion picture films.[1][2][3] Its performance is the benchmark against which other developing agents are often measured.
A Comparative Overview of Key Color Developing Agents
The selection of a color developing agent is a critical decision in the formulation of a color developer, with each alternative presenting a unique profile of reactivity, solubility, and resulting dye properties. Here, we compare this compound (CD-3) with its notable counterparts.
| Developing Agent | Chemical Name | Key Characteristics & Applications |
| This compound (CD-3) | N-Ethyl-N-(β-hydroxyethyl)-m-toluidine | Widely used in E-6 and ECN-2 processes; known for producing stable dyes.[1][2][3] |
| CD-2 | 4-(N,N-diethyl)-2-methylaniline hydrochloride | An earlier developing agent, more active than p-phenylenediamine. |
| CD-4 | 4-(N-Ethyl-N-β-hydroxyethyl)-2-methylaniline sulfate | The primary developing agent in the C-41 process for color negative films; highly active.[1][4] |
| p-Phenylenediamine (PPD) | 1,4-Diaminobenzene | The foundational compound for many color developers; a weak developer on its own. |
The structural and electronic differences between these molecules, particularly the nature of the substituents on the amine groups, directly influence their reduction potential, solubility, and the hue and stability of the dyes they form.[5]
The Chemistry of Color Development: A Mechanistic Perspective
The fundamental reaction in chromogenic development involves the developer reducing silver ions in the exposed silver halide crystals to metallic silver. The now-oxidized developer molecule undergoes a coupling reaction with a color coupler to form a dye.
Caption: Chromogenic Development Workflow.
The choice of developing agent directly impacts the kinetics of this process and the characteristics of the resulting dye. For instance, the polarity of the developing agent influences the hue and stability of the formed dyes. CD-4 is more polar than CD-3, which can lead to shifts in dye hue and potentially reduced dye stability if not paired with appropriate couplers.[5]
Experimental Protocols for Performance Evaluation
To objectively compare the performance of this compound with its alternatives, a series of standardized tests are essential. These protocols are designed to provide quantifiable data on key performance indicators.
4.1. Sensitometric Analysis
Sensitometry is the science of measuring the response of photographic materials to light and processing. It provides crucial data on film speed, contrast, and color balance.
Experimental Workflow:
Caption: Sensitometric Evaluation Workflow.
4.2. Dye Stability Testing
The longevity of the color image is a critical performance metric. Dye stability is assessed through accelerated aging tests.
Experimental Protocol:
-
Sample Preparation: Processed photographic prints from each developer formulation are prepared.
-
Accelerated Aging: Samples are subjected to controlled conditions of high temperature and humidity, and in some cases, exposure to specific light sources, to simulate natural aging. The Photographic Activity Test (PAT) as detailed in ISO 18916:2007 provides a standardized framework for such testing.[6][7][8]
-
Colorimetric Measurement: The color of the samples is measured before and after aging using a spectrophotometer or colorimeter. Color differences are typically calculated using the CIEDE2000 formula.[9]
-
Data Analysis: The rate of dye fading and color shift is quantified to determine the archival stability of the prints.
4.3. Developer Stability and Exhaustion
The stability of the developer solution itself and its performance over time and with repeated use (exhaustion) are important practical considerations.
Experimental Protocol:
-
Developer Aging: Prepare fresh developer solutions and store them under controlled conditions, with and without the presence of antioxidants.
-
Periodic Testing: At regular intervals, use the aged developer to process sensitometric strips and measure the resulting characteristic curves.
-
Exhaustion Study: Process a known area of film in a given volume of developer and measure the change in sensitometric response.
-
Chemical Analysis: Monitor the concentration of the developing agent and other key components over time using analytical techniques such as HPLC.
Comparative Performance Data
While extensive, directly comparative datasets are often proprietary, the following table summarizes the generally accepted performance characteristics of this compound (CD-3) and its primary alternative, CD-4, based on a synthesis of technical literature and patent information.
| Performance Metric | This compound (CD-3) | CD-4 | Rationale/Causality |
| Activity | Lower | Higher | The specific molecular structure of CD-4 allows for a more rapid reduction of silver halide.[5] |
| Dye Hue | Standard for E-6/ECN-2 | Can produce hue shifts in films designed for CD-3 | The polarity of the developer molecule influences the final dye structure.[5] |
| Dye Stability | Generally higher | Can be lower if not matched with appropriate couplers | The orientation and structure of the dye molecules formed with CD-4 can be less stable.[2] |
| Color Rendition | Excellent for reversal and motion picture films | Optimized for C-41 negative films | The entire film and developer system is designed for a specific outcome (direct positive vs. negative for printing). |
| Developer Stability | Good, can be enhanced with antioxidants | Generally good | The inherent susceptibility to oxidation can be mitigated by the inclusion of antioxidants like hydroxylamines in the formulation.[10] |
Discussion and Conclusion
The choice between this compound (CD-3) and its alternatives is not a matter of one being universally superior, but rather a decision based on the specific application and desired outcome.
This compound (CD-3) remains the developing agent of choice for applications demanding high dye stability and the specific color palette characteristic of reversal and motion picture films. Its lower activity necessitates carefully controlled processing conditions but rewards with robust and archival images. The extensive use of CD-3 in established processes like E-6 and ECN-2 is a testament to its reliability and performance.
CD-4 , on the other hand, is engineered for the high-speed, high-volume world of C-41 negative processing. Its higher activity allows for shorter development times, a crucial factor in commercial photofinishing. While the inherent stability of the dyes it forms can be lower than those from CD-3, this is compensated for by the design of the couplers in C-41 films.
For researchers and professionals in fields where precise and stable color reproduction is paramount, a thorough understanding of the interplay between the developing agent, color couplers, and other formulation components is essential. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and optimization of color developer formulations to meet the specific demands of your application. The continued relevance of chromogenic processes in specialized imaging applications underscores the importance of a deep and nuanced understanding of the chemistry that underpins them.
References
- ISO 18916:2007 - Imaging materials — Processed imaging materials — Photographic activity test for enclosure m
- Gaylord Archival. What is the Photographic Activity Test (P.A.T.)?.
- Conservation Center for Art & Historic Artifacts. ISO Standards for Housing Photographs.
- Antioxidants for Use in Color Photographic Developers. DTIC.
- US6413703B1 - Color photographic developer concentrate.
- Stability of Chromogenic Colour Prints in Polluted Indoor Environments.
- US6998227B2 - Color developer concentrate for color film processing.
- Color Developer P
- Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.
- Image Technology, Photography Testing and Compliance Standards. Muayene.
- Testing Film ISO & Development Time - Large Form
- Image Quality Factors.
- CA2129491C - Hair coloring composition.
- Synthesis of p-Phenylenediamine (PPD) using Supercritical Ammonia. Semantic Scholar.
- US8093179B2 - Stable aqueous dispersions of colour developer.
- Paper Developer Exhaustion During Use?. Photrio.com Photography Forums.
- Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution. PMC - NIH.
- A Study on the Synthesis of p-phenylenediamine (PPD)
- The Importance of Color Accuracy in Artwork Photography. Photographic Production Group.
- Synthesis, characterization, and properties of aniline-p-phenylenediamine copolymers.
- Color Accuracy | ISO 17321-1 | Image Quality Factors.
- What is Color Accuracy? How to Measure Color Accuracy?. e-con Systems.
- Image Quality Factors (Key Performance Indicators).
- Defining Accurate Colors on a Photographer's Monitor. Arzopa.
- How does film speed affect image quality in analog photography?. Quora.
- What parameters can I use to evalu
- Image quality. Wikipedia.
- Capture Color Analysis Gamuts.
- CD-4 and CD-3 what's the difference?. The Wet Darkroom: Film, Paper & Chemistry.
- C41 vs. E6 differences in chemistry. The Wet Darkroom - Photo.net.
- CD-3 substituted with CD-4 (per Photographers' Formulary catalog)?. Photrio.com Photography Forums.
- Topics 13 Chromogenic Characteriz
- Color me purple – Some color developer formulas including C41 and RA4. Koraks tinkers.
- Dye Developers.
- Archival permanence of cross-processed film. Photrio.com Photography Forums.
- Develop Slide Film With C-41 Chemicals AKA E-6(-). Instructables.
- Contributions to the Characterization of Chromogenic Dyes in Color Slides. MDPI.
- The C-41 Process: An Introduction to Film Development.
- Improved performance - Phenolic antioxidants with high efficiency and low colour contribution.
- EP0334642A2 - Color developer composition.
- C-41 process. Wikipedia.
- BASIC SENSITOMETRY AND CHARACTERISTICS OF FILM. Kodak.
- How Do You Prepare or Simulate Partially Exhausted Developer?. Photrio.com Photography Forums.
- Substitution ratio for CD-3 in a recipe th
- A new oxidant for hair coloring.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(N-Ethyl-m-toluidino)ethanol
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of chemical substances is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and professional responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(N-Ethyl-m-toluidino)ethanol (CAS No. 91-88-3), a compound frequently utilized in chemical synthesis. By understanding the "why" behind each step, we can foster a culture of safety that protects ourselves, our colleagues, and the world beyond the laboratory walls.
Understanding the Hazard Profile: The "Why" Behind Cautious Disposal
This compound is not a benign substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified with significant health hazards. It is harmful if swallowed, and more critically, it can be toxic if it comes into contact with the skin or is inhaled.[1] Furthermore, it is recognized as causing serious eye damage.[1] The precautionary statement P501, consistently found in safety data sheets for this chemical, directs users to "Dispose of contents/container to an approved waste disposal plant," underscoring that it must not enter standard waste streams.[2]
Table 1: Key Hazard and Physical Properties of this compound
| Property | Value | Citation |
| CAS Number | 91-88-3 | [2] |
| Molecular Formula | C₁₁H₁₇NO | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH311: Toxic in contact with skinH318: Causes serious eye damageH331: Toxic if inhaled | [1] |
| Physical Form | Liquid | [2] |
| Boiling Point | 114-115 °C @ 1 mmHg | [2] |
| Density | 1.019 g/mL at 25 °C | [2] |
| Flash Point | 148 °C (298.4 °F) | [2] |
The toxicity of this compound necessitates that all waste, including the pure substance, solutions, and any contaminated materials, be treated as hazardous.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process designed to prevent exposure and environmental contamination. The following protocol outlines the essential steps from the point of generation to final removal by a licensed waste contractor.
Step 1: Immediate Waste Segregation and Containment
The cardinal rule of hazardous waste management is segregation. Never mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.
-
Liquid Waste:
-
Designate a specific, compatible waste container for all liquid waste containing this compound. Polyethylene containers are generally suitable.[3] Avoid metal containers, as the chemical's properties could lead to corrosion.
-
Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents: "this compound Waste." Include the approximate concentration if it is in a solution.
-
The container must have a tightly sealing cap. It should remain closed at all times except when waste is being added.[4] Using a funnel left in the opening is a common but unsafe practice that should be avoided.[5]
-
-
Solid Waste:
-
Collect all contaminated solid materials in a separate, clearly labeled, leak-proof container. This includes:
-
Personal Protective Equipment (PPE): Gloves (butyl, neoprene, or Viton are recommended over nitrile for aniline compounds), disposable lab coats.[3]
-
Lab Supplies: Pipette tips, weighing papers, and any other disposable items that have come into contact with the chemical.
-
-
Label the container "Hazardous Waste: Solid materials contaminated with this compound."
-
Step 2: Proper Storage in a Satellite Accumulation Area (SAA)
Laboratories must have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[6]
-
Store the waste containers at or near the point of generation and under the direct control of laboratory personnel.[6]
-
The SAA should be in a well-ventilated area, away from sources of ignition, direct sunlight, and general laboratory traffic.
-
Crucially, store the waste containers in secondary containment, such as a larger, chemically resistant tray or bin. This is a critical measure to contain any potential leaks or spills.
-
Incompatibility Alert: Store this compound waste away from strong oxidizing agents and strong acids.[7] Accidental mixing can lead to dangerous reactions.
Step 3: Managing Empty Containers
An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this cleaning process is also hazardous waste and must be collected in the designated liquid waste container.[5]
-
Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but you must first deface the original label to prevent confusion. Always confirm your institution's specific procedures for rinsed container disposal.
Step 4: Arranging for Final Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[8]
-
Once your waste container is full (typically no more than 90% capacity to allow for expansion), ensure the cap is securely tightened.
-
Contact your institution's EHS department or your contracted licensed hazardous waste disposal company to schedule a pickup.
-
Follow all internal procedures for waste pickup requests, which may include online forms or specific tagging requirements.
The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration at a specialized facility.[9]
Emergency Procedures: Managing Spills
Accidents happen, and a prepared response is key to mitigating risk.
-
Minor Spill (Contained within a fume hood):
-
Ensure you are wearing appropriate PPE: chemical splash goggles, a lab coat, and suitable gloves (e.g., butyl or neoprene).[3]
-
Absorb the spill with an inert material such as vermiculite, dry sand, or a commercial sorbent pad.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Wipe the area with a decontaminating solution if available, or soap and water, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood or a large volume):
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is significant or if you feel unwell, activate the nearest fire alarm to initiate a building-wide evacuation.
-
From a safe location, contact your institution's emergency response team and EHS department. Provide them with the chemical name and an estimate of the spilled quantity.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
References
- Chemos GmbH & Co.KG. Safety Data Sheet: 2-(N-Methyl-p-toluidino)ethanol.
- Sigma-Aldrich. 2-(N-Ethyl-N-m-toluidino)ethanol 98 91-88-3.
- Hamilton College. Chemical Waste Disposal Guidelines.
- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- University of Otago. Laboratory chemical waste disposal guidelines.
- Washington State University.
- Sigma-Aldrich.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7067, this compound.
- Rutgers University.
- Risk Management and Safety, University of Alabama in Huntsville.
- University of Nevada, Reno Environmental Health & Safety.
- Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Santa Cruz Biotechnology. 2-(N-Ethyl-N-m-toluidino)ethanol | CAS 91-88-3 | SCBT.
- ChemicalBook. This compound CAS#: 91-88-3.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- Benchchem.
- MIT-IVY Industry Co., Ltd. News - this compound.
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- 8. chemos.de [chemos.de]
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A Guide to Personal Protective Equipment for Handling 2-(N-Ethyl-m-toluidino)ethanol
Handling chemical reagents in a research and development setting demands a proactive and deeply informed approach to safety. As your partner in scientific advancement, we are committed to providing guidance that extends beyond the product label. This document serves as an essential operational guide to the safe handling of 2-(N-Ethyl-m-toluidino)ethanol (CAS No. 91-88-3), a versatile intermediate in chemical synthesis. Our focus is to equip you, our scientific colleagues, with the necessary knowledge to implement a self-validating system of protection through the correct selection and use of Personal Protective Equipment (PPE).
The protocols outlined herein are grounded in established safety standards and an expert understanding of the chemical's hazard profile. Adherence to these guidelines is critical for mitigating risks and ensuring a safe laboratory environment for all personnel.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is classified with significant health hazards that dictate our PPE requirements. A thorough understanding of these risks is the cornerstone of a robust safety culture. According to GHS classifications, this compound is:
-
Acutely Toxic : It is harmful or toxic if swallowed, in contact with skin, or inhaled.[1]
-
A Serious Eye Hazard : It can cause serious eye damage, a risk that necessitates more than standard eye protection.[1][2]
-
A Skin Irritant : The compound is known to cause skin irritation upon contact.[2]
These classifications, particularly the risk of serious eye damage (H318), acute dermal toxicity (H311), and acute inhalation toxicity (H331), form the logical basis for the stringent PPE protocols that follow.[1][2]
The First Line of Defense: Engineering Controls
Before any discussion of PPE, we must emphasize the primacy of engineering controls. PPE is the last line of defense against exposure. All handling of this compound, including weighing, transferring, and mixing, should be performed within a properly functioning and certified chemical fume hood. This is a non-negotiable starting point for safe handling, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[3][4]
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard profile, a specific and comprehensive suite of PPE is required for any procedure involving this compound. The following table summarizes the minimum requirements for routine handling.
| Protection Area | Required PPE | Rationale & Causality |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 rated) & Full-Face Shield (for large volumes >1L or splash-prone operations) | The H318 classification ("Causes serious eye damage") means there is a significant risk of irreversible harm.[1][2] Standard safety glasses offer insufficient protection against splashes. Goggles provide a full seal, and a face shield adds a further barrier. |
| Hands | Double-Gloved Chemical-Resistant Gloves (e.g., Nitrile inner, Neoprene or Butyl rubber outer) | The H311 classification ("Toxic in contact with skin") requires robust dermal protection.[1] Double-gloving minimizes the risk of exposure from a single glove failure. Always consult the glove manufacturer's compatibility data for specific breakthrough times. |
| Body | Chemically Resistant Lab Coat or Apron over a Flame-Resistant Lab Coat | To prevent skin contact and contamination of personal clothing, a chemically resistant barrier is essential. This protects against the known skin irritation (H315) and dermal toxicity (H311) hazards.[1][2] |
| Respiratory | NIOSH-Approved Respirator with Organic Vapor (OV) Cartridges | This is mandatory for any work outside of a fume hood or for procedures that may generate aerosols (e.g., heating, sonicating). The H331 classification ("Toxic if inhaled") indicates a severe inhalation hazard.[1] A risk assessment is required, but this is the default for ensuring safety. |
| Feet | Closed-toe, liquid-resistant shoes | Standard laboratory practice to protect feet from spills. |
Procedural Integrity: Donning, Doffing, and Disposal Protocols
The sequence of putting on and taking off PPE is as critical as the equipment itself. An incorrect procedure can lead to contamination and exposure.
Step-by-Step Donning Procedure
-
Body Protection : Don the inner lab coat, followed by the outer chemically resistant lab coat or apron. Ensure it is fully buttoned/secured.
-
Respiratory Protection : If required by your risk assessment, perform a seal check and don the respirator.
-
Eye/Face Protection : Put on chemical splash goggles, ensuring a snug fit. If needed, place the full-face shield over the goggles.
-
Hand Protection : Don the first (inner) pair of nitrile gloves, pulling the cuffs over the sleeves of your inner lab coat. Don the second (outer) pair of gloves, pulling the cuffs over the sleeves of the outer lab coat/apron.
Step-by-Step Doffing Procedure (The Contamination Control Cascade)
This sequence is designed to move from most contaminated to least contaminated, preventing cross-contamination.
-
Inspect Outer Gloves : Before touching anything else, inspect your outer gloves for any visible contamination or damage.
-
Remove Outer Gloves : Carefully peel off the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.
-
Remove Body Protection : Unfasten the lab coat or apron, touching only the "clean" interior surfaces. Roll it up with the contaminated side facing inward and place it in the designated receptacle for hazardous waste or professional laundering.
-
Wash Hands : Wash hands thoroughly with soap and water or use an appropriate hand sanitizer.
-
Remove Eye/Face Protection : Remove the face shield and then the goggles by handling the strap, not the front. Place them in a designated area for decontamination.
-
Remove Inner Gloves : Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Remove Respirator : If worn, remove the respirator without touching the front of the cartridges.
-
Final Hand Washing : Wash your hands thoroughly with soap and water as the final step.
Disposal Plan
All disposable PPE used while handling this compound, including both pairs of gloves and any disposable aprons or gowns, must be considered hazardous waste.
-
Immediate Disposal : Place all contaminated disposables directly into a clearly labeled, sealed hazardous waste container located within the laboratory.
-
Container Management : Do not overfill waste containers. Follow your institution's environmental health and safety (EHS) guidelines for the storage and pickup of chemical waste.[5][6]
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.
By integrating this expert-level guidance into your laboratory's Chemical Hygiene Plan, you build a resilient and trustworthy safety system.[3] Your commitment to these detailed operational steps is fundamental to protecting yourself, your colleagues, and the integrity of your research.
References
- 2-(N-Ethyl-N-m-toluidino)ethanol 98 91-88-3 - Sigma-Aldrich. Sigma-Aldrich.
- Laboratory Safety Guidance - OSHA.
- OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. Spill Containment Blog.
- 2-(N-Ethyl-m-toluidino)
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. MasterControl.
- This compound | C11H17NO | CID 7067 - PubChem.
- Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Unknown Source.
- OSHA Standards for Biological Laboratories.
- Safety Data Sheet: 2-(N-Methyl-p-toluidino)ethanol. Chemos GmbH&Co.KG.
- 2-(N-Ethyl-N-m-toluidino)ethanol , ≥98% , 91-88-3 - CookeChem. CookeChem.
- This compound CAS#: 91-88-3 - ChemicalBook. ChemicalBook.
- MATERIAL SAFETY DATA SHEET - Groupe Veritas Limited. Groupe Veritas Limited.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Ammonia - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards.
- 2,4-D / AMINE 4 SAFETY D
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
